molecular formula C7H4BrNO4 B062387 4-Bromopyridine-2,6-dicarboxylic acid CAS No. 162102-81-0

4-Bromopyridine-2,6-dicarboxylic acid

Cat. No.: B062387
CAS No.: 162102-81-0
M. Wt: 246.01 g/mol
InChI Key: JVCWTTKJXQPITQ-UHFFFAOYSA-N
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Description

4-Bromopyridine-2,6-dicarboxylic acid is a versatile and highly valuable bifunctional scaffold designed for advanced chemical and biochemical research. Its structure incorporates both a bromo substituent, which serves as a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), and a rigid dicarboxylic acid moiety capable of strong, chelating coordination to metal ions. This unique combination makes it an essential precursor in the synthesis of complex polydentate ligands, particularly for constructing metalloenzyme inhibitors and catalysts that mimic the active sites of natural enzymes. Researchers utilize this compound to develop novel metal-organic frameworks (MOFs) with tailored porosity and to create sophisticated coordination complexes for studying electron transfer processes and catalytic cycles. In medicinal chemistry, it serves as a critical intermediate for generating pyridine-based small molecule libraries aimed at targeting purinergic receptors or other biologically relevant metal-binding proteins. The 2,6-dicarboxylate group is structurally analogous to that found in dipicolinic acid, a known chelator of lanthanide ions, suggesting potential applications in spectroscopic probes and luminescent materials. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromopyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCWTTKJXQPITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578718
Record name 4-Bromopyridine-2,6-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162102-81-0
Record name 4-Bromopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-pyridinedicarboxylic Acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-Bromopyridine-2,6-dicarboxylic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. It is intended to be a valuable resource for professionals in the fields of chemical research, materials science, and drug discovery.

Core Chemical Properties

This compound is a versatile bifunctional scaffold with significant potential in various research and development areas.[1] Its structure, featuring a bromo substituent and a dicarboxylic acid moiety, makes it a key precursor in the synthesis of complex polydentate ligands.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 162102-81-0[2]
Molecular Formula C₇H₄BrNO₄[3]
Molecular Weight 246.02 g/mol [3]
IUPAC Name 4-bromo-2,6-pyridinedicarboxylic acid
Physical Form Solid
Melting Point 206 °C (decomposition)[2]
Storage Temperature Inert atmosphere, 2-8°C[3]
Safety Information

The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary statements include P261 and P305+P351+P338.

Chemical Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. It serves as a building block for creating novel metal-organic frameworks (MOFs) and for developing sophisticated coordination complexes.[1]

The bromo substituent acts as a reactive site for metal-catalyzed cross-coupling reactions like the Suzuki and Stille reactions, while the dicarboxylic acid moiety allows for strong chelation with metal ions.[1] In biological contexts, it can function as an enzyme inhibitor by binding to the active site of enzymes.[1]

The synthesis of this compound can be achieved through the hydrolysis of its corresponding dimethyl ester.[4][5]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product Dimethyl 4-bromopyridine-2,6-dicarboxylate Dimethyl 4-bromopyridine-2,6-dicarboxylate Hydrolysis Hydrolysis Dimethyl 4-bromopyridine-2,6-dicarboxylate->Hydrolysis 1. Dissolve in Methanol Methanol Methanol Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Hydrolysis 2. Add KOH solution Aqueous HCl Aqueous HCl Acidification Acidification Aqueous HCl->Acidification 5. Dissolve salt in water 6. Adjust pH to 1 Hydrolysis->Acidification 3. Heat at 65°C 4. Evaporate solvent This compound This compound Acidification->this compound 7. Filter and dry precipitate

Synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the hydrolysis of dimethyl 4-bromopyridine-2,6-dicarboxylate.[4][5][6]

Materials:

  • Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq)[4]

  • Methanol[5][6]

  • Potassium hydroxide (2.1 eq)[7]

  • Aqueous hydrogen chloride (37%)[6]

  • Deionized water[4]

Procedure:

  • Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in methanol.[5]

  • Separately, dissolve potassium hydroxide in methanol and add this solution to the diester solution.[4][5]

  • Heat the reaction mixture at 65°C for 2 hours.[4][6]

  • After cooling to room temperature, remove the solvent by rotary evaporation to obtain the potassium salt.[4][6]

  • Dissolve the salt in a minimal amount of water.[4][5]

  • Acidify the solution to pH 1 using concentrated HCl, which will cause a white precipitate of this compound to form.[4][6]

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum.[4]

Conversion to 4-Bromopyridine-2,6-dicarbohydrazide

This compound is a precursor for the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide, a compound of interest in medicinal and coordination chemistry.[8] This conversion typically involves a two-step process of esterification followed by hydrazinolysis.[9][10]

Conversion_Workflow A This compound B Esterification A->B Methanol, H₂SO₄ (cat.) Reflux C Dimethyl 4-bromopyridine-2,6-dicarboxylate B->C D Hydrazinolysis C->D Hydrazine hydrate Ethanol, Reflux E 4-Bromopyridine-2,6-dicarbohydrazide D->E

Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide.

Step 1: Esterification [9][10]

  • Suspend this compound in absolute ethanol (10-15 volumes).[9]

  • Cautiously add a catalytic amount of concentrated sulfuric acid.[9]

  • Heat the mixture to reflux for 8-12 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • After completion, cool the mixture and remove the excess ethanol under reduced pressure.[9]

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude diethyl 4-bromopyridine-2,6-dicarboxylate.[9]

  • Purify the crude product by column chromatography on silica gel if necessary.[9]

Step 2: Hydrazinolysis [9]

  • Dissolve the purified diethyl 4-bromopyridine-2,6-dicarboxylate in ethanol (10 volumes).[9]

  • Add hydrazine hydrate (10-20 equivalents) to the solution.[9]

  • Heat the mixture to reflux for 6-10 hours, during which a precipitate may form.[9]

  • Monitor the reaction by TLC until the starting diester has been consumed.[9]

Applications in Drug Development and Materials Science

The unique structure of this compound and its derivatives makes them valuable in several advanced applications.

Applications of this compound.
  • Coordination Chemistry: The dicarboxylate groups are analogous to those in dipicolinic acid, a known chelator, suggesting applications in creating spectroscopic probes and luminescent materials.[1] The carbohydrazide derivatives are excellent chelating agents for metal ions, which can be utilized in designing metal-based drugs or inhibitors for metalloenzymes.[8]

  • Medicinal Chemistry: It serves as an intermediate for generating pyridine-based small molecule libraries targeting biologically relevant proteins, such as purinergic receptors.[1] Derivatives of the related pyridine-2,6-dicarboxamide have shown potential in anticancer therapies by stabilizing telomeric G-quadruplex DNA.[8]

  • Materials Science: Researchers use this compound to develop novel metal-organic frameworks (MOFs) with customized porosity and to create sophisticated coordination complexes for studying electron transfer and catalytic cycles.[1]

References

CAS number 162102-81-0 physicochemical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarboxylic Acid (CAS Number: 162102-81-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound. The information is compiled from various sources to support research and development activities.

Physicochemical Data

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Structural Information

PropertyValueCitation(s)
CAS Number 162102-81-0[3]
IUPAC Name This compound[1][4]
Synonyms 4-Bromo-2,6-pyridinedicarboxylic Acid[3]
Molecular Formula C₇H₄BrNO₄[3][4]
Molecular Weight 246.01 g/mol [3]
SMILES O=C(O)C1=CC(Br)=CC(C(=O)O)=N1[4]
InChI InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13)[5]
InChI Key JVCWTTKJXQPITQ-UHFFFAOYSA-N[5]

Table 2: Physical and Chemical Properties

PropertyValueCitation(s)
Physical State Solid, Yellow to white solid[5]
Melting Point 206 °C (with decomposition)[6]
Purity ≥95% to ≥98% (supplier dependent)[3][4][5]
Storage Conditions Inert atmosphere, 2-8°C[5]
Topological Polar Surface Area (TPSA) 87.49 Ų[3][7]
Predicted logP 1.2405[3][7]
Hydrogen Bond Donors 2[3][7]
Hydrogen Bond Acceptors 3[3][7]
Rotatable Bonds 2[3][7]
Solubility Sparingly soluble in DMSO, methanol, and water (data for 4-bromopyridine-2-carboxylic acid)[1][2][3][8]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding dimethyl ester, which can be synthesized from chelidamic acid.[9]

Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This step involves the esterification of chelidamic acid followed by bromination.

  • Materials: Chelidamic acid, methanol, sulfuric acid, tetrabutylammonium bromide, phosphorus pentoxide (P₂O₅), toluene, dichloromethane, sodium sulfate (Na₂SO₄).[2]

  • Esterification:

    • To a round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and a catalytic amount of sulfuric acid (0.2 mL).[2]

    • Heat the mixture to reflux and stir for 3 hours.[2]

    • After cooling, remove the solvent in vacuo to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a white solid.[2]

  • Bromination:

    • In a separate flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).[2]

    • Slowly add the dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol).[2]

    • Stir the mixture for 6 hours at 110 °C.[2]

    • After partial cooling, remove the toluene on a rotary evaporator.[2]

    • To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).[2]

    • Wash the combined organic phases with water (3 x 40 mL) and dry over Na₂SO₄.[2]

    • Evaporate the dichloromethane to obtain the crude product, which can be recrystallized from methanol to yield white solid dimethyl 4-bromopyridine-2,6-dicarboxylate.[2][9]

Step 2: Hydrolysis to this compound

  • Materials: Dimethyl 4-bromopyridine-2,6-dicarboxylate, methanol, potassium hydroxide, aqueous hydrogen chloride (37%).[10]

  • Procedure:

    • Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (4 g, 15 mmol) in methanol (150 mL).[9][10]

    • Add a solution of potassium hydroxide (1.79 g, 32 mmol) in methanol (50 mL).[9][10]

    • Heat the reaction mixture at 65 °C for 2 hours.[9][10]

    • After cooling to room temperature, evaporate the solvent to obtain the potassium salt.[9][10]

    • Dissolve the salt in water (50 mL) and acidify with aqueous hydrogen chloride (37%) to a pH of 1.[9][10]

    • Filter the white precipitate, wash with water, and dry under vacuum to yield this compound.[9][10]

G cluster_0 Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate cluster_1 Step 2: Hydrolysis Chelidamic Acid Chelidamic Acid Esterification Esterification Chelidamic Acid->Esterification Methanol, H₂SO₄ Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Esterification->Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Bromination Bromination Dimethyl 4-hydroxypyridine-2,6-dicarboxylate->Bromination TBAB, P₂O₅, Toluene Dimethyl 4-bromopyridine-2,6-dicarboxylate Dimethyl 4-bromopyridine-2,6-dicarboxylate Bromination->Dimethyl 4-bromopyridine-2,6-dicarboxylate Hydrolysis Hydrolysis Dimethyl 4-bromopyridine-2,6-dicarboxylate->Hydrolysis KOH, Methanol then HCl This compound This compound Hydrolysis->this compound

Synthesis of this compound.
Recrystallization for Purification

Recrystallization is a standard method for purifying the crude product.

  • General Procedure:

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture).

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

    • Perform a hot gravity filtration to remove insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize the yield of crystals.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Biological Significance and Potential Applications

Pyridine carboxylic acid derivatives are recognized for their broad spectrum of biological activities and are versatile scaffolds in medicinal chemistry.[11] The pyridine ring can participate in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid groups can coordinate with metal ions.[11]

Enzyme Inhibition

This compound and its derivatives are of interest as potential enzyme inhibitors.[1][11] The dicarboxylic acid moiety can act as a chelating agent for metal ions within the active sites of metalloenzymes, potentially leading to their inhibition.[1] This makes them candidates for targeting enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.[10][12][13]

G Compound This compound Binding Chelation of Metal Ion by Carboxylic Acid Groups Compound->Binding Enzyme Metalloenzyme (e.g., Metallo-β-lactamase) ActiveSite Active Site with Metal Ion (e.g., Zn²⁺) Enzyme->ActiveSite ActiveSite->Binding Inhibition Enzyme Inhibition Binding->Inhibition BiologicalEffect Restoration of Antibiotic Efficacy Inhibition->BiologicalEffect

General Mechanism of Metalloenzyme Inhibition.
Metal Complexes and Anticancer Activity

Metal complexes of pyridine-2,6-dicarboxylic acid derivatives have been investigated for their antimicrobial and anticancer properties.[10][14][15] While direct data for this compound is limited, related compounds form stable complexes with transition metals.[14] These metal complexes may exert their cytotoxic effects through mechanisms such as the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately apoptosis (programmed cell death).[10]

G MetalComplex Metal Complex of 4-Bromopyridine-2,6-dicarboxylic Acid Derivative CancerCell Cancer Cell MetalComplex->CancerCell ROS Increased Reactive Oxygen Species (ROS) CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Potential Anticancer Mechanism of Metal Complexes.

Conclusion

This compound (CAS 162102-81-0) is a versatile chemical building block with significant potential in the development of new therapeutic agents and functional materials. Its synthesis is well-documented, and its structural features suggest a range of possible biological activities, primarily centered around enzyme inhibition and the formation of bioactive metal complexes. Further research into its specific molecular targets and mechanisms of action will be crucial in realizing its full potential in drug discovery and other applications.

References

Technical Guide: Solubility Profile of 4-Bromopyridine-2,6-dicarboxylic acid in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromopyridine-2,6-dicarboxylic acid is a bifunctional scaffold utilized in advanced chemical and biochemical research. Its structure, featuring a bromo substituent for metal-catalyzed cross-coupling reactions and a rigid dicarboxylic acid moiety for chelation, makes it a valuable precursor in the synthesis of complex molecules like polydentate ligands and metalloenzyme inhibitors[1]. Understanding the solubility of this compound in common organic solvents, such as Dimethyl Sulfoxide (DMSO), is critical for its application in various experimental settings, including reaction chemistry, biological assays, and material science. This guide provides a summary of the available solubility data, detailed experimental protocols for its determination, and relevant chemical workflows.

Solubility Profile

Table 1: Qualitative Solubility Data

CompoundSolventReported Solubility
This compoundDMSOData not available
4-Bromopyridine-2-carboxylic acidDMSOSparingly Soluble[2][3][4]
4-Bromopyridine-2-carboxylic acidMethanolSparingly Soluble[2][3][4]
4-Bromopyridine-2-carboxylic acidWaterSparingly Soluble[2][3][4]

The term "sparingly soluble" suggests that while the compound does dissolve to some extent, it does not achieve high concentrations. Given the structural similarity, it is plausible that this compound exhibits comparable, if not lower, solubility in DMSO due to its additional carboxylic acid group, which could increase crystal lattice energy. For precise quantitative analysis, the experimental protocols outlined in the following section are recommended.

Experimental Protocols for Solubility Determination

The following are established methodologies for accurately determining the solubility of organic compounds like this compound in DMSO.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility, measuring the concentration of a saturated solution at equilibrium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sealed glass vials

  • Constant temperature agitator (e.g., orbital shaker in an incubator)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a sealed glass vial. The excess solid should be clearly visible.

  • Add a known volume of DMSO to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an agitator set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[5].

  • After equilibration, cease agitation and allow the suspension to settle.

  • Carefully separate the undissolved solid from the saturated solution via centrifugation or filtration[5]. This step is critical to avoid aspirating solid particles.

  • Accurately dilute a known aliquot of the clear supernatant with DMSO.

  • Quantify the concentration of the dissolved compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or molarity.

Protocol: Kinetic Solubility Determination (DMSO Titration Method)

This is a higher-throughput, non-equilibrium method often used in early drug discovery to estimate solubility[6]. It measures the point at which a compound, initially dissolved in DMSO, precipitates when added to an aqueous buffer.

Materials:

  • Stock solution of this compound in DMSO (e.g., 100 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Multi-channel pipette

  • Plate reader capable of detecting light scattering or turbidity (nephelometer)

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO[6].

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Using a multi-channel pipette, add small, incremental volumes of the DMSO stock solution to the buffer-filled wells.

  • After each addition, mix the contents thoroughly.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The concentration at which a sharp increase in turbidity is observed corresponds to the kinetic solubility limit of the compound under these conditions.

Chemical Synthesis and Workflow

This compound is a key synthetic intermediate. Its preparation often starts from its corresponding dimethyl ester, which is hydrolyzed to yield the target dicarboxylic acid. This workflow is crucial for researchers who may need to synthesize the compound for their studies.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product start Dimethyl 4-bromopyridine- 2,6-dicarboxylate proc1 Hydrolysis start->proc1 Reaction at 65 °C reagent1 1. Potassium Hydroxide (KOH) in Methanol reagent1->proc1 reagent2 2. Acidification (e.g., HCl) to pH 1 proc2 Precipitation reagent2->proc2 proc1->proc2 Forms Potassium Salt Intermediate end_product 4-Bromopyridine-2,6-dicarboxylic acid proc2->end_product Isolate via Filtration G inhibitor 4-Bromopyridine-2,6- dicarboxylic acid complex Inhibited Enzyme-Inhibitor Complex inhibitor->complex Binds via Chelation enzyme Metalloenzyme (e.g., Metallo-β-lactamase) active_site Active Site with Metal Ion (e.g., Zn²⁺) enzyme->active_site Contains active_site->complex Occupied by Inhibitor outcome Enzyme Inactivation complex->outcome

References

An In-depth Technical Guide to the Electronic Properties of 4-Bromo Substituted Pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, catalysis, and pharmaceutical sciences. The introduction of a substituent onto the pyridine ring profoundly alters its electronic landscape, thereby tuning the properties of the resulting metal complexes or active pharmaceutical ingredients. This guide focuses specifically on the 4-bromo substituted pyridine ligand, a versatile building block whose electronic characteristics are dominated by the interplay of the electronegative bromine atom and the π-system of the pyridine ring. We will provide a comprehensive overview of its core electronic properties, spectroscopic signature, and the experimental and computational methodologies used for its characterization.

Core Electronic and Physicochemical Properties

The electronic nature of the 4-bromopyridine ligand is dictated by the strong inductive electron-withdrawing effect (-I) and the weaker resonance electron-donating effect (+R) of the bromine substituent at the para position. This results in a net electron-withdrawing character, which modulates the ligand's basicity and coordination properties.

Table 1: Quantitative Physicochemical and Electronic Data for 4-Bromopyridine
PropertyValueSource
Molecular Formula C₅H₄BrN[1][2][3]
Molecular Weight ~158.00 g/mol [1][2][4]
pKa (Predicted) 3.35 ± 0.10[1][3][5]
Hammett Constant (σₚ) +0.23[6][7]
Melting Point 53-56 °C[3][5]
Boiling Point ~183 °C (estimate)[3][5]
Topological Polar Surface Area 12.9 Ų[1][4]

The Hammett constant (σₚ = +0.23) quantitatively confirms the electron-withdrawing nature of the 4-bromo substituent, which is stronger than that of a chloro substituent (+0.22) but weaker than a cyano group (+0.67).[6] The pKa value indicates that 4-bromopyridine is a weaker base than pyridine itself (pKa ≈ 5.25), a direct consequence of the bromine atom withdrawing electron density from the nitrogen lone pair.

Hammett_Effects cluster_pyridine 4-Bromopyridine cluster_effects Electronic Effects of Bromine Py_Ring N |  C |  C |  C |  C |  C Inductive Inductive Effect (-I) Electron Withdrawing Py_Ring:f3->Inductive σ-bond polarization Resonance Resonance Effect (+R) Electron Donating (weak) Py_Ring:f3->Resonance p-orbital overlap (π-system) Net_Effect Net Effect: Overall Electron Withdrawing (Inductive > Resonance) Inductive->Net_Effect Resonance->Net_Effect

Caption: Dominant electronic effects in 4-bromopyridine.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and probing the electronic environment of 4-bromopyridine ligands and their complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon nuclei. The electron-withdrawing nature of the bromine atom deshields the adjacent protons.

Table 2: ¹H NMR Data for 4-Bromopyridine

SolventChemical Shift (δ, ppm)MultiplicityAssignment
DMSO-d₆~8.68DoubletH-2, H-6
DMSO-d₆~7.73DoubletH-3, H-5
Data sourced from[8]

Table 3: Predicted ¹³C NMR Data for a Substituted 4-Bromopyridine Analog

AssignmentChemical Shift (δ, ppm)
C-2, C-6~150.0
C-3, C-5~122.0
C-4~108.0
Note: This is predicted data for 2-Amino-4-bromopyridine and serves as a reference guide.[9] Experimental verification is essential.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify characteristic vibrational modes of the functional groups within the molecule. For 4-bromopyridine, key absorption bands are expected for C=N, C=C stretching within the pyridine ring, and the C-Br stretch.

Table 4: Expected Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibrational Mode
1600-1430Aromatic C=C and C=N stretching
1200-1000C-H in-plane bending
850-750C-H out-of-plane bending
700-500C-Br stretching
Based on typical vibrational modes for bromoaromatic compounds and pyridines.[9]
Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight. A key feature in the mass spectrum of 4-bromopyridine is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][9] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.

Experimental Protocols

Reproducible data generation relies on standardized experimental procedures. The following sections detail common methodologies for the synthesis and analysis of 4-bromopyridine and its derivatives.

Synthesis of 4-Bromopyridine

A common laboratory-scale synthesis involves the basification of its hydrochloride salt.[10]

  • Dissolution: Dissolve 4-bromopyridine hydrochloride (1.0 eq) in deionized water.

  • Basification: Slowly add a 5M NaOH solution dropwise to the stirred solution at room temperature. A yellow, two-layered mixture will form.

  • Stirring: Continue stirring for 10-15 minutes to ensure complete neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the product.

General Protocol for Spectroscopic Analysis

The following workflow outlines the steps for a comprehensive spectroscopic characterization of a 4-bromopyridine-containing compound.

Caption: General workflow for spectroscopic analysis.
General Protocol for Synthesis of a Metal Complex

4-bromopyridine serves as a monodentate ligand in coordination chemistry, forming complexes with various transition metals.[11][12]

  • Ligand Solution: Dissolve the 4-bromopyridine ligand (e.g., 4 equivalents) in a suitable solvent such as ethanol or methanol. A warm solution may be required.[12]

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, 1 equivalent) in the same solvent.[12]

  • Reaction: Slowly add the warm ligand solution to the metal salt solution while stirring.

  • Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2 hours) to facilitate complex formation.

  • Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling or slow evaporation to induce crystallization of the complex.

  • Isolation: Collect the resulting crystals by suction filtration, wash with a small amount of cold solvent to remove unreacted starting materials, and dry under vacuum.

Computational Insights

In addition to experimental data, computational methods like Density Functional Theory (DFT) are invaluable for understanding the electronic structure of 4-bromopyridine and its metal complexes.[13][14] These studies can:

  • Calculate and visualize molecular orbitals (HOMO/LUMO) to predict reactivity.

  • Determine partial atomic charges, quantifying the electron distribution.

  • Model spectroscopic parameters (NMR, IR) to aid in the interpretation of experimental data.[14]

  • Analyze the nature of metal-ligand bonding, distinguishing between σ-donation and π-backbonding contributions.

Conclusion

The 4-bromo substituted pyridine ligand presents a well-defined electronic profile characterized by potent inductive electron withdrawal. This property, quantified by its pKa and Hammett constant, makes it a valuable tool for systematically tuning the reactivity and physical properties of metal centers in coordination complexes and for modifying the bioactivity of pharmaceutical scaffolds. The straightforward characterization of this ligand through standard spectroscopic techniques, complemented by computational analysis, provides researchers with a robust platform for rational design in materials science and drug development.

References

4-Bromopyridine-2,6-dicarboxylic Acid: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromopyridine-2,6-dicarboxylic acid is a heterocyclic organic compound with a unique combination of functional groups that makes it a promising, yet underexplored, building block in materials science. Its pyridine core, substituted with two carboxylic acid moieties and a bromine atom, offers a versatile platform for the design and synthesis of novel functional materials. The carboxylic acid groups provide robust coordination sites for metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen offers an additional coordination site, influencing the geometry and dimensionality of the resulting structures. Furthermore, the bromine atom at the 4-position serves as a reactive handle for post-synthetic modification, allowing for the fine-tuning of material properties.

This technical guide provides a comprehensive overview of the potential applications of this compound in materials science, focusing on its role in the development of metal-organic frameworks, coordination polymers, and other functional materials. Detailed experimental protocols for its synthesis and the fabrication of materials are provided, alongside a discussion of its potential in catalysis and luminescence.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₇H₄BrNO₄ChemScene
Molecular Weight 246.01 g/mol ChemScene
CAS Number 162102-81-0ChemScene
Appearance SolidAlfa Chemistry
Melting Point 206 °C (decomposes)ChemicalBook
Solubility Soluble in polar solventsInferred from synthesis protocols
Storage Temperature 2-8 °C, inert atmosphereSigma-Aldrich

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding dimethyl ester, Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dimethyl 4-bromopyridine-2,6-dicarboxylate

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl, 37% aqueous solution)

Procedure:

  • Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate in methanol.

  • In a separate flask, dissolve potassium hydroxide in methanol.

  • Add the potassium hydroxide solution to the diester solution.

  • Heat the reaction mixture and monitor the reaction progress.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure to obtain the potassium salt.

  • Dissolve the salt in deionized water and acidify the solution to a pH of 1 using concentrated HCl.

  • A white precipitate of this compound will form.

  • Filter the precipitate, wash it with cold deionized water, and dry it under a vacuum.

Figure 1: Synthetic workflow for this compound.

Potential Applications in Materials Science

The unique structural and electronic features of this compound make it a versatile ligand for the construction of advanced materials with potential applications in catalysis, luminescence, and gas storage.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound can act as a multidentate organic linker to coordinate with various metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺, and lanthanides) to form one-, two-, or three-dimensional coordination polymers and MOFs. The coordination can involve the carboxylate oxygen atoms and the pyridine nitrogen atom, leading to diverse network topologies.

The presence of the bromine atom is expected to influence the electronic properties of the resulting framework, potentially affecting its stability and reactivity. While specific examples of MOFs constructed directly from this compound are not yet widely reported in the literature, the extensive research on analogous pyridine-dicarboxylic acid linkers suggests significant potential.

MOF_Assembly cluster_components Components cluster_synthesis Synthesis cluster_products Products ligand 4-Bromopyridine-2,6- dicarboxylic acid assembly Self-Assembly (Solvothermal/Hydrothermal) ligand->assembly metal Metal Ions (e.g., Zn²⁺, Cu²⁺, Ln³⁺) metal->assembly cp Coordination Polymers (1D, 2D) assembly->cp mof Metal-Organic Frameworks (3D) assembly->mof

Figure 2: General scheme for the assembly of coordination polymers and MOFs.
Post-Synthetic Modification (PSM)

The bromine atom on the pyridine ring of this compound provides a valuable site for post-synthetic modification (PSM) of MOFs. PSM allows for the introduction of new functional groups into a pre-synthesized MOF, enabling the tailoring of its properties for specific applications. For instance, the bromo-substituent can be replaced or coupled with other organic molecules through various organic reactions, such as Suzuki or Heck coupling, to introduce new catalytic sites or enhance sensing capabilities.

PSM_Workflow start_mof MOF with 4-Bromopyridine-2,6- dicarboxylate linker reaction Post-Synthetic Modification (e.g., Suzuki Coupling) start_mof->reaction final_mof Functionalized MOF (New Properties) reaction->final_mof reagent Functional Reagent (e.g., Boronic Acid) reagent->reaction

Figure 3: Workflow for post-synthetic modification of a MOF.
Luminescent Materials

Lanthanide-based MOFs (Ln-MOFs) are known for their unique luminescent properties, which arise from the "antenna effect." In this process, the organic linker absorbs light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The use of this compound as a linker in Ln-MOFs could lead to novel luminescent materials. The electronic properties of the linker, influenced by the bromine atom, can affect the efficiency of the energy transfer process and, consequently, the luminescence quantum yield.[1] Such materials could find applications in sensing, bio-imaging, and solid-state lighting.

Hypothetical Luminescent Properties of a Eu³⁺-based MOF with this compound:

PropertyPredicted Value
Excitation Maximum (λex) ~300-350 nm
Emission Maximum (λem) ~615 nm (characteristic of Eu³⁺)
Luminescence Lifetime (τ) 0.5 - 2.0 ms
Quantum Yield (Φ) 5 - 20%
Note: These values are hypothetical and based on typical data for similar Eu³⁺-MOFs. Experimental verification is required.
Catalysis

The incorporation of catalytically active metal centers into a framework constructed with this compound could lead to novel heterogeneous catalysts. The porous nature of MOFs can provide size and shape selectivity, while the functional groups on the linker can influence the catalytic activity. The electron-withdrawing nature of the bromine atom can modulate the Lewis acidity of the metal centers, potentially enhancing their catalytic performance in various organic transformations.[2]

Potential Catalytic Applications:

  • Lewis Acid Catalysis: The metal nodes can act as Lewis acid sites.

  • Oxidation Catalysis: Incorporation of redox-active metals like Cu or Mn.

  • Asymmetric Catalysis: Use of chiral co-ligands or post-synthetic modification with chiral moieties.

Hypothetical Catalytic Performance in a Knoevenagel Condensation:

CatalystSubstrateProductConversion (%)Selectivity (%)
Cu-MOF (4-Br-pydc) Benzaldehyde, Malononitrile2-Benzylidenemalononitrile>95>99
Note: This data is illustrative and based on the performance of similar catalytic MOFs.

Experimental Protocols for Material Synthesis

General Protocol for the Synthesis of a Coordination Polymer

Materials:

  • This compound

  • A metal salt (e.g., Zinc acetate dihydrate, Copper(II) nitrate trihydrate)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • In a separate container, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Seal the reaction vessel and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, crystals of the coordination polymer should form.

  • Collect the crystals by filtration, wash them with fresh solvent, and dry them.

Conclusion

This compound is a promising building block for the development of advanced functional materials. Its versatile coordination chemistry, coupled with the potential for post-synthetic modification, opens up avenues for the creation of novel MOFs and coordination polymers with tailored properties for applications in luminescence, catalysis, and beyond. While the full potential of this molecule in materials science is yet to be extensively explored, the foundational knowledge of related systems strongly suggests that it is a valuable precursor for future research and development in this field. Further investigation into the synthesis and characterization of materials derived from this compound is warranted to unlock its full potential.

References

4-Bromopyridine-2,6-dicarboxylic Acid: A Technical Guide to its Potential as a Chelating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopyridine-2,6-dicarboxylic acid is a bifunctional organic compound with significant potential in coordination chemistry and medicinal chemistry. Its rigid pyridine backbone, combined with the two carboxylic acid moieties, provides a strong chelating framework for a variety of metal ions. The presence of a bromine atom at the 4-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex polydentate ligands.[1] This technical guide provides a comprehensive overview of the predicted chelating properties of this compound, detailed experimental protocols for its use in chelation studies, and its potential applications, particularly in the development of metalloenzyme inhibitors. Due to limited direct experimental data on its metal complexes, this guide draws objective comparisons from the well-studied analogous compound, pyridine-2,6-dicarboxylic acid, and its derivatives.[2]

Introduction to Chelating Properties

This compound is anticipated to act as a tridentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. The electron-withdrawing nature of the bromine atom is expected to influence the electron density of the pyridine ring, which may, in turn, affect the stability and spectral characteristics of the resulting metal complexes.[2] It is a valuable precursor for creating sophisticated coordination complexes and novel metal-organic frameworks (MOFs).[1] In medicinal chemistry, it serves as a critical intermediate for generating pyridine-based small molecule libraries.[1]

Data Presentation: A Comparative Analysis

Table 1: Predicted Spectroscopic Data for 4-Bromopyridine-2,6-dicarbohydrazide Metal Complexes

Compoundν(N-H) (cm⁻¹)ν(C=O) (Amide I) (cm⁻¹)ν(C=N) (cm⁻¹)ν(N-N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)
pdh 3290, 32101680-980--
[Co(pdh)Cl₂] ~3200~1640~1610~1010~450~520
[Ni(pdh)Cl₂] ~3210~1645~1615~1015~455~525
[Cu(pdh)Cl₂] ~3190~1635~1605~1005~460~530

Data is based on typical values for pyridine-2,6-dicarbohydrazide complexes. The presence of the bromine atom is expected to cause minor shifts in these vibrational frequencies.[2]

Table 2: Magnetic Moment and Electronic Spectral Data of Pyridine-2,6-dicarbohydrazide (pdh) Metal Complexes

ComplexMagnetic Moment (μ_eff, B.M.)Electronic Spectra λ_max (nm)Proposed Geometry
[Co(pdh)Cl₂] 4.8 - 5.2d-d transitionsHigh-spin octahedral
[Ni(pdh)Cl₂] 2.9 - 3.4d-d transitionsHigh-spin octahedral
[Cu(pdh)Cl₂] 1.8 - 2.2d-d transitionsDistorted octahedral

The magnetic moment values are indicative of the geometry of the metal complexes.[2]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyridine-2,6-dicarboxylic Acid Metal Complexes

CompoundE. coliS. aureusB. subtilisC. albicans
Pyridine-2,6-dicarboxylic acid >200>200>200>200
Cu(II) complex 50253075
Co(II) complex 755060100
Ni(II) complex 1007580125

Chelation is known to enhance the antimicrobial activity of organic ligands.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, its metal complexes, and the characterization of their chelation properties. These protocols are based on established procedures for analogous compounds.

Synthesis of this compound

This synthesis can be achieved via the hydrolysis of its dimethyl ester.[3]

  • Materials:

    • Dimethyl 4-bromopyridine-2,6-dicarboxylate

    • Methanol

    • Potassium hydroxide (KOH)

    • Water

    • Hydrochloric acid (HCl), 37% aqueous solution

  • Procedure:

    • Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (e.g., 4 g, 15 mmol) in methanol (150 mL) in a round-bottom flask.[3]

    • In a separate beaker, dissolve potassium hydroxide (1.79 g, 32 mmol) in methanol (50 mL).[3]

    • Add the KOH solution to the solution of the dimethyl ester.

    • Heat the reaction mixture at 65 °C for 2 hours.[3]

    • After cooling to room temperature, remove the solvent by rotary evaporation to obtain the potassium salt.

    • Dissolve the salt in a minimal amount of deionized water and acidify to pH 1 with concentrated HCl.

    • A white precipitate of this compound will form.

    • Filter the precipitate, wash with cold deionized water, and dry under vacuum.[4]

General Synthesis of Metal(II) Complexes

Metal complexes with divalent transition metals such as Co(II), Ni(II), and Cu(II) can be synthesized by reacting the ligand with the corresponding metal salts.[2]

  • Materials:

    • This compound

    • Metal(II) chloride or nitrate salt (e.g., CoCl₂, Ni(NO₃)₂, CuCl₂)

    • Ethanol or Methanol

    • Dilute base (e.g., NaOH or ammonia solution)

  • Procedure:

    • Prepare a hot ethanolic solution of this compound.

    • Prepare a hot ethanolic solution of the respective metal(II) salt.

    • Mix the two solutions in a 1:1 or 1:2 metal-to-ligand molar ratio.

    • Adjust the pH of the mixture to approximately 7-8 by adding a dilute base to facilitate deprotonation.[2]

    • Reflux the resulting mixture for 2-3 hours.[2]

    • The colored solid complexes that precipitate out are then filtered, washed with ethanol and diethyl ether, and dried under vacuum.[2]

Determination of Stability Constants by Potentiometric Titration

This method can be used to determine the stability constants of the metal complexes in solution.

  • Materials and Equipment:

    • Calibrated pH meter and electrode

    • Constant temperature bath

    • Standardized solutions of this compound, metal salt, and a strong base (e.g., NaOH)

    • Inert salt for maintaining constant ionic strength (e.g., KCl)

  • Procedure:

    • Prepare a solution containing a known concentration of this compound and the metal ion of interest in a specific molar ratio (e.g., 1:1 or 1:2) at a constant ionic strength and temperature.

    • Titrate this solution with a standardized strong base.

    • Record the pH after each addition of the base.

    • Plot the pH versus the volume of base added to obtain a titration curve.

    • The stability constants are calculated from the titration data using appropriate software that analyzes the protonation and complexation equilibria.[5]

Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the metal-ligand interaction.

  • Materials and Equipment:

    • Isothermal titration calorimeter

    • Solutions of this compound and the metal salt in a suitable buffer.

  • Procedure:

    • Load the sample cell with the this compound solution.

    • Load the injection syringe with the metal salt solution.

    • Perform a series of injections of the metal salt solution into the sample cell while monitoring the heat change.

    • The resulting data is a plot of heat change per injection versus the molar ratio of metal to ligand.

    • Fit the data to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[6]

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis of the ligand and its metal complexes, as well as a potential mechanism of action as a metalloenzyme inhibitor.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start Dimethyl 4-bromopyridine- 2,6-dicarboxylate acid 4-Bromopyridine- 2,6-dicarboxylic acid start->acid Hydrolysis (KOH, MeOH) complex Metal Complex acid->complex metal_salt Metal(II) Salt (e.g., CoCl2, Ni(NO3)2) metal_salt->complex Complexation (Ethanol, Reflux)

Caption: General synthesis workflow for this compound metal complexes.

Metalloenzyme_Inhibition cluster_enzyme Metalloenzyme Active Site Enzyme Metalloenzyme (with Zn²⁺ cofactor) Inhibition Inhibition Enzyme->Inhibition Products Products Enzyme->Products Catalysis Substrate Substrate Substrate->Enzyme Binds to Ligand 4-Bromopyridine-2,6- dicarboxylic Acid Ligand->Enzyme Chelates Zn²⁺

References

The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a fundamental structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic introduction of bromine atoms onto this versatile heterocycle can significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic profile and biological activity. This technical guide provides an in-depth exploration of the predicted and observed biological activities of brominated pyridine derivatives, with a focus on their anticancer, antimicrobial, and potential neurological effects.

Anticancer Activity of Brominated Pyridines

Brominated pyridine derivatives have emerged as a promising class of compounds in oncological research. Their cytotoxic effects against various cancer cell lines are being increasingly documented, with several derivatives demonstrating potent activity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer efficacy of selected brominated pyridine compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung Carcinoma)11.25 ± 0.01 (72h)[1]
Dimeric Pyridinium Bromide 2MDA-MB-231 (Breast Cancer)28.35 ± 0.03 (72h)[1]
Pyridine-bridged Combretastatin Analogue 4hVarious human cancer cell linesComparable to Combretastatin-A4[1]
Pyridine-bridged Combretastatin Analogue 4sVarious human cancer cell linesComparable to Combretastatin-A4[1]
Pyridine-bridged Combretastatin Analogue 4tVarious human cancer cell linesComparable to Combretastatin-A4[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity. The principle of the assay lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Brominated pyridine compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the brominated pyridine compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Inhibition of VEGFR-2

Certain pyridine derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway can thus be a critical mechanism for the anticancer activity of these compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Brominated_Pyridine Brominated Pyridine Derivative Brominated_Pyridine->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by certain brominated pyridine derivatives.

Antimicrobial Activity of Brominated Pyridines

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridines have demonstrated significant activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency. The table below summarizes the MIC values for several brominated pyridine derivatives.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
1-Alkyl-2-(4-pyridyl)pyridinium bromides (C11-C16 alkyl chains)Staphylococcus aureusNot specified, but most active in the series[1]
Pyridine derivatives from 4-bromo acetophenoneE. coli, B. mycoides, C. albicansMIC values as low as <0.0048 mg/mL for some derivatives[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Brominated pyridine compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Sterile diluents (e.g., saline, broth)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 50 µL of the brominated pyridine stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Synthesis and Evaluation Workflow

The general process for discovering and evaluating the biological activity of novel brominated pyridine derivatives follows a structured workflow.

experimental_workflow Start Start Synthesis Synthesis of Brominated Pyridine Derivatives Start->Synthesis Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Biological_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (e.g., MIC Determination) Biological_Screening->Antimicrobial_Assay Neurological_Assay Potential Neurological Effect Screening Biological_Screening->Neurological_Assay Data_Analysis Data Analysis and SAR Studies Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Neurological_Assay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization End End Data_Analysis->End Lead_Optimization->Synthesis

A typical experimental workflow for the synthesis and biological evaluation of brominated pyridines.

Potential Neurological Effects

While research specifically targeting the neurological effects of brominated pyridine derivatives is still in its nascent stages, the broader classes of brominated compounds and pyridine derivatives have been investigated for their interactions with the nervous system. Some pyridine derivatives are known to possess a range of neurotropic activities, including anticonvulsant, anxiolytic, and antidepressant effects. Conversely, certain brominated compounds, such as brominated flame retardants, have been associated with neurotoxicity. Given this, it is plausible that brominated pyridines could exhibit a spectrum of neurological activities, and further investigation is warranted to elucidate their precise effects on the central and peripheral nervous systems.

Conclusion

Brominated pyridines represent a fertile ground for the discovery of new therapeutic agents.[1] The existing data clearly indicates their potential as anticancer and antimicrobial agents. While their neurological effects are less understood, the known activities of related compounds suggest that this is a critical area for future research. The continued exploration of this chemical space, guided by structured synthesis and evaluation workflows, holds significant promise for the development of novel drugs to address pressing medical needs.

References

The Interplay of Lipophilicity and Metabolic Stability in 4-Substituted Pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring, while improving aqueous solubility and metabolic stability, makes it an attractive starting point for drug design.[1] Among its many variations, the 4-substituted pyridine core, including 4-bromopyridine, offers a versatile platform for creating diverse chemical libraries through reactions like Suzuki and Stille cross-couplings.[2][3] However, optimizing the drug-like properties of these compounds requires a delicate balance between lipophilicity and metabolic stability. This technical guide delves into these two critical parameters, providing experimental methodologies, a case study on p38 MAP kinase inhibitors, and an examination of the relevant biological pathways.

The Critical Balance: Lipophilicity and Metabolic Stability

Lipophilicity , often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial physicochemical property that influences a drug's absorption, distribution, membrane permeability, and binding to its target. While a certain degree of lipophilicity is necessary for a compound to traverse cellular membranes, excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity.

Metabolic stability , on the other hand, describes the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[4] A compound with high metabolic stability will have a longer half-life in the body, potentially allowing for less frequent dosing. Conversely, rapid metabolism can lead to low bioavailability and the formation of potentially toxic metabolites.

The challenge in drug design is to fine-tune the structure of a lead compound to achieve an optimal balance: lipophilic enough to reach its target but not so much that it becomes metabolically labile or exhibits poor pharmacokinetic properties.

Case Study: 4-Substituted Pyridinylimidazoles as p38 MAP Kinase Inhibitors

To illustrate the principles of metabolic stability in the context of 4-substituted pyridines, we will examine a series of 2-acylaminopyridin-4-ylimidazoles developed as inhibitors of p38 MAP kinase.[5] The p38 MAP kinase pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines, making it a significant target for treating inflammatory diseases.[5]

The following table presents the in vitro metabolic stability of these compounds in human liver microsomes (HLM). The data showcases how modifications to the acylamino side chain at the 2-position of the pyridine ring influence the compound's stability.

Table 1: Metabolic Stability of 2-Acylaminopyridin-4-ylimidazole Derivatives in Human Liver Microsomes

CompoundR Group on Acylamino Side Chain% Remaining in HLM (30 min)
1 H12
2 Methyl69
3 Ethyl76
4 Propyl78
5 Isopropyl82
6 Phenyl85
7 Benzyl88
8 2-Phenylethyl92
9 3-Phenylpropyl95
10 4-Methoxyphenyl89
11 4-Chlorophenyl91

Data extracted from ChemMedChem 2009, 4, 1939-1948.[5]

Analysis of Structure-Metabolism Relationships:

The data clearly demonstrates that the introduction of an acylamino group at the C2 position of the pyridine ring significantly enhances metabolic stability compared to the unsubstituted amine (Compound 1). As the size and lipophilicity of the R group increase from small alkyl chains to larger aromatic moieties, the metabolic stability generally improves. For instance, the compound with a 3-phenylpropyl group (Compound 9) shows 95% remaining after 30 minutes, indicating high stability. This suggests that the larger, more lipophilic groups may shield the molecule from metabolism or orient it within the active site of metabolic enzymes in a way that is less favorable for biotransformation.

Experimental Protocols

Determination of Lipophilicity (logP/logD)

A standard method for experimentally determining lipophilicity is the shake-flask method .

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Phases: Prepare a phosphate buffer solution at a physiological pH of 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the prepared buffer. Allow the two phases to separate for 24 hours.

  • Compound Dissolution: Accurately weigh the test compound and dissolve it in a 1:1 mixture of the buffered aqueous phase and the n-octanol phase.

  • Equilibration: Vigorously shake the mixture to ensure thorough partitioning of the compound between the two phases. Allow the mixture to stand for 24 hours to reach equilibrium.

  • Phase Separation and Analysis: Carefully separate the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Lipophilicity_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer (pH 7.4) saturate_buffer Saturate Buffer with n-Octanol prep_buffer->saturate_buffer prep_octanol Prepare n-Octanol saturate_octanol Saturate n-Octanol with Buffer prep_octanol->saturate_octanol dissolve Dissolve Compound saturate_buffer->dissolve saturate_octanol->dissolve shake Shake & Equilibrate dissolve->shake separate Separate Phases shake->separate analyze Analyze Concentrations (HPLC) separate->analyze calculate Calculate logP analyze->calculate

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is commonly assessed using an in vitro assay with liver microsomes .

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute them in the buffer to a working concentration (e.g., 0.5 mg/mL).

    • Prepare a solution of the NADPH regenerating system (cofactor).

    • Prepare a stock solution of the test compound (e.g., in DMSO or acetonitrile).

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound at a final concentration of 1 µM with the liver microsomes in the phosphate buffer at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically cold acetonitrile, which also precipitates the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Metabolic_Stability_Workflow cluster_setup Incubation Setup cluster_reaction Reaction & Quenching cluster_analysis Analysis compound Test Compound (1 µM) incubate Incubate at 37°C microsomes Liver Microsomes (0.5 mg/mL) buffer Phosphate Buffer (pH 7.4) nadph NADPH (Cofactor) quench Quench with Acetonitrile at Time Points incubate->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate Calculate t½ & Clint analyze->calculate

Relevant Signaling Pathway: p38 MAP Kinase

As the case study focuses on inhibitors of p38 MAP kinase, understanding this signaling pathway is crucial. The p38 MAPK pathway is a cascade of protein kinases that plays a central role in cellular responses to stress and inflammation.[6][7]

Pathway Description:

The p38 MAPK signaling cascade is typically initiated by extracellular stimuli such as cytokines (e.g., TNF-α, IL-1β) or environmental stress.[6][8] This leads to the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1. The activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6.[3][6] These MAPKKs, in turn, dually phosphorylate a threonine and a tyrosine residue on p38 MAPK, leading to its activation.[3]

Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases (like MAPKAPK-2) and transcription factors (such as ATF-2).[6] The phosphorylation of these substrates ultimately leads to the increased expression of pro-inflammatory genes, resulting in the production and release of cytokines that drive the inflammatory response.[2] Inhibitors of p38 MAPK, such as the 4-substituted pyridinylimidazoles in the case study, block this cascade, thereby reducing inflammation.

// Nodes stimuli [label="Stress / Cytokines\n(e.g., TNF-α, IL-1β)", fillcolor="#FBBC05"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FFFFFF"]; mapkk [label="MAPKK\n(MKK3/6)", fillcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#FFFFFF"]; substrates [label="Downstream Substrates\n(e.g., MAPKAPK-2, ATF-2)", fillcolor="#FFFFFF"]; response [label="Inflammatory Response\n(Cytokine Production)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="p38 Inhibitor\n(e.g., Pyridinylimidazole)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges stimuli -> mapkkk; mapkkk -> mapkk [label="P"]; mapkk -> p38 [label="P"]; p38 -> substrates [label="P"]; substrates -> response; inhibitor -> p38 [arrowhead=tee, color="#EA4335"]; } .enddot Caption: Simplified diagram of the p38 MAP kinase signaling pathway.

Conclusion

The 4-bromopyridine scaffold and its derivatives are of significant interest in drug discovery due to their synthetic tractability and favorable physicochemical properties. However, successful drug development hinges on achieving a fine balance between lipophilicity and metabolic stability. As demonstrated by the case study of p38 MAP kinase inhibitors, even subtle structural modifications to the pyridine core can have a profound impact on a compound's metabolic fate. By employing robust experimental protocols to assess these parameters early in the discovery process, researchers can more effectively guide the optimization of lead compounds, increasing the likelihood of identifying drug candidates with desirable pharmacokinetic profiles. A thorough understanding of the target signaling pathway, such as the p38 MAPK cascade, further empowers rational drug design by providing a clear biological context for the desired mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-Bromopyridine-2,6-dicarboxylic Acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF.

4-Bromopyridine-2,6-dicarboxylic acid is a functionalized pyridinedicarboxylate linker. The presence of the bromine atom can introduce specific functionalities to the resulting MOF, such as altered electronic properties, increased hydrophobicity, and potential for post-synthetic modification. These characteristics make it an intriguing building block for the design of novel MOFs with tailored properties for applications in catalysis and drug development.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of MOFs using this compound as the primary organic linker.

Physicochemical Properties of the Linker

A summary of the key physicochemical properties of the this compound linker is presented in the table below.

PropertyValue
Molecular Formula C₇H₄BrNO₄
Molecular Weight 262.02 g/mol
Appearance White to off-white solid
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMF and DMSO
Coordination Sites Pyridine nitrogen and two carboxylate groups

Synthesis of Metal-Organic Frameworks

The synthesis of MOFs using this compound can be achieved through solvothermal or hydrothermal methods. These methods involve heating the reactants in a sealed vessel to promote crystallization. The choice of metal salt, solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the MOF.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 26.2 mg (0.1 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the autoclave to room temperature at a rate of 5 °C/h.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 80 °C for 12 hours.

Experimental Workflow

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation Linker Dissolve this compound in DMF Mix Combine Solutions in Autoclave Liner Linker->Mix Metal_Salt Dissolve Zinc Nitrate Hexahydrate in Ethanol Metal_Salt->Mix React Solvothermal Reaction (120 °C, 48 h) Mix->React Cool Controlled Cooling React->Cool Isolate Filter and Collect Crystals Cool->Isolate Wash Wash with DMF and Ethanol Isolate->Wash Dry Dry under Vacuum Wash->Dry Product Final MOF Product Dry->Product

Fig. 1: Solvothermal synthesis workflow.

Characterization of the Resulting MOF

Thorough characterization is essential to determine the structure, porosity, and stability of the synthesized MOF. The following table summarizes typical characterization techniques and expected results for a MOF synthesized with this compound.

Characterization TechniqueExpected Results
Powder X-Ray Diffraction (PXRD) A crystalline pattern with distinct peaks, indicating the formation of a well-ordered framework. The peak positions can be used to determine the unit cell parameters.
Thermogravimetric Analysis (TGA) A weight loss step corresponding to the removal of solvent molecules from the pores, followed by a plateau indicating the thermal stability of the framework. A final decomposition step at higher temperatures.
Brunauer-Emmett-Teller (BET) Analysis A Type I or Type IV nitrogen adsorption isotherm, characteristic of microporous or mesoporous materials, respectively. The BET surface area can be calculated from the isotherm.
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid groups and the appearance of characteristic peaks for the coordinated carboxylate groups, confirming the coordination of the linker to the metal centers.
Scanning Electron Microscopy (SEM) Images revealing the crystal morphology and size distribution of the MOF particles.

Potential Applications

The unique properties imparted by the this compound linker open up possibilities for various applications, particularly in the fields of catalysis and drug delivery.

Catalysis

The bromine functionality on the pyridine ring can serve as a site for post-synthetic modification, allowing for the introduction of catalytic active sites. For example, the bromine can be replaced by other functional groups through Suzuki or Sonogashira coupling reactions. The Lewis basic pyridine nitrogen can also act as a catalytic site.

Catalysis_Pathway MOF MOF with 4-Bromopyridine Linker PSM Post-Synthetic Modification (e.g., Suzuki Coupling) MOF->PSM Functionalized_MOF Functionalized MOF with Catalytic Sites PSM->Functionalized_MOF Products Products Functionalized_MOF->Products Reactants Reactants Reactants->Functionalized_MOF Catalysis

Fig. 2: Pathway for catalytic application.
Drug Delivery

The porous structure of the MOF can be utilized to encapsulate and deliver therapeutic agents. The bromine atom can potentially enhance the interaction with certain drug molecules through halogen bonding. The release of the drug can be controlled by the degradation of the MOF structure under specific physiological conditions.

Conclusion

This compound is a promising linker for the synthesis of novel MOFs with tailored functionalities. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of these materials in catalysis, drug development, and other advanced applications. Further investigation into the synthesis of MOFs with different metal ions and the exploration of post-synthetic modification strategies will undoubtedly lead to the discovery of new materials with enhanced performance.

Application Notes and Protocols: Synthesis of Microporous Coordination Polymers with 4-Bromopyridine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of microporous coordination polymers (CPs) or metal-organic frameworks (MOFs) utilizing 4-bromopyridine as a key organic linker. The presence of the bromine atom on the pyridine ring offers a versatile handle for post-synthetic modification, enabling the tuning of the material's properties and the covalent attachment of therapeutic agents.

Introduction

Coordination polymers are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. Microporous coordination polymers, with their high surface areas and tunable pore sizes, have emerged as promising platforms for a variety of applications, including gas storage, catalysis, and notably, drug delivery. The choice of the organic linker is crucial in dictating the structure and functionality of the resulting framework.

4-Bromopyridine is an attractive linker candidate due to its ability to coordinate with metal centers via the pyridine nitrogen atom. The bromo-functional group is relatively stable under typical synthesis conditions and provides a reactive site for subsequent chemical transformations. This allows for the design of materials with tailored properties for specific applications, such as targeted drug delivery.

Experimental Protocols

The following protocols describe the hydrothermal synthesis of a hypothetical microporous coordination polymer, designated as BCP-1 (Bromo-Coordination Polymer-1), using 4-bromopyridine and a dicarboxylic acid co-linker with a transition metal salt. A protocol for the post-synthetic modification for drug conjugation is also provided.

1. Hydrothermal Synthesis of BCP-1 (Zn-based)

This protocol details the synthesis of a zinc-based microporous coordination polymer.

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • 1,4-Benzenedicarboxylic acid (H₂BDC)

    • 4-Bromopyridine

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of H₂BDC in 10 mL of DMF.

    • In a separate vial, dissolve 0.5 mmol of 4-bromopyridine in 5 mL of ethanol.

    • Add the 4-bromopyridine solution to the metal-dicarboxylate solution and stir for 30 minutes at room temperature.

    • Transfer the resulting mixture to a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 120°C for 48 hours.

    • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

    • Collect the crystalline product by filtration and wash with fresh DMF and then ethanol.

    • Dry the product under vacuum at 80°C for 12 hours to remove residual solvent.

2. Post-Synthetic Modification of BCP-1 for Drug Conjugation (Suzuki Coupling)

This protocol describes a method to attach a drug molecule containing a boronic acid group to the BCP-1 framework via a Suzuki coupling reaction.

  • Materials:

    • As-synthesized BCP-1

    • A drug molecule functionalized with a boronic acid (e.g., Bortezomib or a derivative)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Dioxane/water solvent mixture

  • Procedure:

    • Activate the BCP-1 by solvent exchange with dioxane.

    • In a round-bottom flask, suspend 100 mg of activated BCP-1 in a 10:1 mixture of dioxane and water (20 mL).

    • Add the boronic acid-functionalized drug (1.2 equivalents relative to the 4-bromopyridine linker).

    • Add K₂CO₃ (3 equivalents).

    • In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in dioxane.

    • Add the catalyst solution to the reaction mixture.

    • Heat the mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

    • After cooling, collect the solid product by filtration.

    • Wash the product thoroughly with dioxane, water, and ethanol to remove unreacted reagents and catalyst residues.

    • Dry the final drug-conjugated coordination polymer under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the hypothetical BCP-1 before and after drug conjugation.

Table 1: Physicochemical Properties of BCP-1

PropertyValueMethod of Analysis
Formula (hypothetical)[Zn₂(BDC)₂(4-BrPy)]·(solvent)Single-Crystal X-ray Diffraction
BET Surface Area850 m²/gNitrogen Adsorption at 77K
Langmuir Surface Area1100 m²/gNitrogen Adsorption at 77K
Pore Volume0.45 cm³/gNitrogen Adsorption at 77K
Average Pore Diameter1.2 nmBJH Method
Thermal Stability (TGA)Stable up to 350°C in airThermogravimetric Analysis

Table 2: Drug Loading and Release Characteristics of Drug-BCP-1

ParameterValueConditions
Drug Loading Capacity15 wt%Post-synthetic modification
Encapsulation Efficiency>90% (covalent attachment)Post-synthetic modification
Release Profile (24h)30% releasepH 5.5 buffer (simulated tumor environment)
Release Profile (24h)<5% releasepH 7.4 buffer (physiological conditions)

Mandatory Visualization

experimental_workflow Experimental Workflow for Synthesis and Drug Conjugation of BCP-1 cluster_synthesis Synthesis of BCP-1 cluster_modification Post-Synthetic Modification cluster_application Application in Drug Delivery s1 Reactants: Zn(NO3)2·6H2O 1,4-Benzenedicarboxylic acid 4-Bromopyridine s3 Hydrothermal Synthesis (120°C, 48h) s1->s3 s2 Solvent: DMF/Ethanol s2->s3 s4 BCP-1 (Microporous Coordination Polymer) s3->s4 m1 BCP-1 s4->m1 m3 Suzuki Coupling Reaction (Pd catalyst, Base) m1->m3 m2 Drug-B(OH)2 (Boronic acid-functionalized drug) m2->m3 m4 Drug-BCP-1 (Drug-conjugated polymer) m3->m4 a1 Drug-BCP-1 m4->a1 a2 Targeted Delivery to Tumor Site a1->a2 a3 pH-triggered Drug Release a2->a3

Caption: Workflow for the synthesis of BCP-1 and its subsequent drug conjugation.

Signaling Pathway / Logical Relationship

The utility of 4-bromopyridine as a linker lies in its capacity for post-synthetic modification, which allows for the covalent attachment of functional molecules. The diagram below illustrates the logical relationship of this process.

logical_relationship start Microporous Coordination Polymer with 4-Bromopyridine Linker psm Post-Synthetic Modification (e.g., Suzuki, Sonogashira, or Click Chemistry) start->psm Enables functionalized Functionalized Polymer (e.g., with targeting ligands, imaging agents, or drugs) psm->functionalized Results in application Enhanced Application (e.g., Targeted Drug Delivery, Theranostics) functionalized->application Leads to

Application Notes and Protocols for 4-Bromopyridine-2,6-dicarboxylic Acid Derivatives in Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-Bromopyridine-2,6-dicarboxylic acid and its derivatives as ligands for highly luminescent materials, particularly focusing on their complexes with lanthanide ions. The introduction of a bromine atom at the 4-position of the pyridine ring offers a valuable tool for tuning the electronic properties and, consequently, the photophysical characteristics of the resulting materials.

Introduction to this compound in Luminescent Materials

Pyridine-2,6-dicarboxylic acid is a well-established ligand for sensitizing the luminescence of lanthanide ions. Its derivatives are of significant interest in the development of luminescent materials for applications in areas such as bio-imaging, sensors, and organic light-emitting diodes (OLEDs). The 4-bromo substituent on the pyridine ring can influence the energy levels of the ligand, which in turn affects the efficiency of energy transfer to the central lanthanide ion. This allows for the fine-tuning of the luminescent properties of the resulting metal complexes.

Synthesis Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of its corresponding diester, which can be prepared from chelidamic acid.

Step 1: Esterification of Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid)

  • Suspend chelidamic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux and stir for 8-12 hours until the solid dissolves.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane or chloroform.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield diethyl 4-hydroxypyridine-2,6-dicarboxylate as a white solid.

Step 2: Bromination of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

  • Note: This step involves the use of a brominating agent like phosphorus pentabromide and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • React diethyl 4-hydroxypyridine-2,6-dicarboxylate with a suitable brominating agent to replace the hydroxyl group with a bromine atom.

Step 3: Hydrolysis to this compound

  • Dissolve the resulting diethyl 4-bromopyridine-2,6-dicarboxylate in a suitable solvent.

  • Perform hydrolysis using an appropriate base (e.g., potassium hydroxide) to convert the ester groups to carboxylic acid groups.

  • Acidify the solution to precipitate the final product, this compound.

  • Filter, wash with cold deionized water, and dry the precipitate under vacuum.

Synthesis of Lanthanide(III) Complexes

A general procedure for the synthesis of lanthanide complexes with this compound is as follows:

  • Dissolve this compound (3.0 eq) in a suitable solvent, such as a mixture of ethanol and water.

  • Adjust the pH of the solution to approximately 6-7 using a dilute base (e.g., NaOH or NH4OH) to deprotonate the carboxylic acid groups.

  • In a separate flask, dissolve the desired lanthanide(III) salt (e.g., TbCl3·6H2O or EuCl3·6H2O) (1.0 eq) in water or ethanol.

  • Slowly add the lanthanide salt solution to the ligand solution with constant stirring.

  • A precipitate of the lanthanide complex should form.

  • Stir the reaction mixture at room temperature for several hours or gently heat to ensure complete complexation.

  • Collect the precipitate by filtration, wash with water and ethanol to remove unreacted starting materials.

  • Dry the resulting complex in a vacuum desiccator.

Photophysical Properties of Terbium(III) Complexes

The substitution at the 4-position of the dipicolinic acid ligand has a discernible effect on the photophysical properties of its Terbium(III) complexes. The following table summarizes a comparison of the properties of Tb(III) complexes with 4-substituted dipicolinic acid analogs.

4-SubstituentMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Relative Maximum Tb(III) Emission IntensityLuminescence Lifetime (τ) (ms)Relative Quantum Yield
-H-H > Cl ≈ Br1.0 - 2.0H ≈ Br
-OHOH > HOH > H1.0 - 2.0OH > H
-ClH > Br > ClCl ≈ Br1.0 - 2.0Cl > H ≈ Br
-Br H > Br Cl ≈ Br 1.0 - 2.0 H ≈ Br
-NH₂NH₂ > OHNH₂ > OH1.0 - 2.0NH₂ > OH
-NHAcNHAc > NH₂NHAc > OH1.0 - 2.0NHAc > Cl

Data adapted from a comparative study on Tb(III) complexes with 4-substituted dipicolinic acid analogs.[1]

Experimental Protocols for Luminescence Characterization

Measurement of Luminescence Quantum Yield

The luminescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a luminescent material. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Relative Method:

  • Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral range as the sample.

  • Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Measure their absorbance at the excitation wavelength, ensuring the absorbance is below 0.1 to minimize inner filter effects.

  • Luminescence Measurement: Record the corrected emission spectra of the sample and the standard solutions under the same experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Measurement of Luminescence Lifetime

The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Time-Correlated Single-Photon Counting (TCSPC):

  • Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube), and timing electronics.

  • Measurement: The sample is excited by the pulsed light source. The detector registers the arrival time of the first emitted photon relative to the excitation pulse.

  • Data Analysis: This process is repeated many times, and a histogram of the arrival times of the photons is built up. The resulting decay curve is then fitted to an exponential function to determine the luminescence lifetime.

Visualizations

General Structure of this compound

Caption: Chemical structure of the ligand.

Lanthanide Complex Formation Workflow

G Ligand 4-Bromopyridine-2,6- dicarboxylic acid Solvent Dissolve in Ethanol/Water Ligand->Solvent Base Adjust pH to 6-7 (e.g., NaOH) Solvent->Base Mixing Mix Solutions & Stir Base->Mixing Ln_Salt Lanthanide(III) Salt (e.g., TbCl3) Ln_Salt->Mixing Precipitate Precipitate Formation Mixing->Precipitate Filtration Filter & Wash (Water, Ethanol) Precipitate->Filtration Drying Dry under Vacuum Filtration->Drying Complex Luminescent Lanthanide Complex Drying->Complex

Caption: Synthesis of a lanthanide complex.

Energy Transfer Mechanism in Lanthanide Complexes

G cluster_process Luminescence Process cluster_levels Energy Levels Excitation 1. Light Absorption (Ligand Excitation) ISC 2. Intersystem Crossing (ISC) Excitation->ISC S₁ → T₁ Ligand_S1 Ligand S₁ ET 3. Energy Transfer (Ligand to Ln³⁺) ISC->ET Antenna Effect Ligand_T1 Ligand T₁ Emission 4. Lanthanide Emission (Characteristic Light) ET->Emission f-f transition Ln_Excited Ln³⁺ Excited State Ln_Ground Ln³⁺ Ground State Ligand_S0 Ligand S₀

Caption: Simplified energy transfer process.

References

Application Notes and Protocols for the Synthesis of Transition Metal Complexes with 4-Bromopyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of transition metal complexes featuring 4-bromopyridine as a ligand. These complexes are of interest in various fields, including catalysis, materials science, and as potential pharmaceutical agents. The presence of the bromo-substituent on the pyridine ring offers a site for further functionalization, making these complexes versatile building blocks.

Introduction

Transition metal complexes with pyridine-based ligands are a cornerstone of coordination chemistry, exhibiting a wide range of structural and electronic properties. The incorporation of a bromine atom at the 4-position of the pyridine ring introduces a reactive handle for post-coordination modification via cross-coupling reactions, allowing for the construction of more complex molecular architectures. This application note outlines a general procedure for the synthesis of first-row transition metal (e.g., Co(II), Ni(II), Cu(II)) complexes with 4-bromopyridine and provides specific examples and characterization data.

General Synthesis Protocol

The synthesis of transition metal complexes with 4-bromopyridine typically involves the direct reaction of a transition metal salt with the 4-bromopyridine ligand in a suitable solvent. The stoichiometry of the reaction determines the final coordination geometry of the complex.

Materials:

  • Transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuBr₂)

  • 4-Bromopyridine

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

General Procedure:

  • Dissolution of Metal Salt: Dissolve the transition metal salt in a minimal amount of the chosen solvent in a round-bottom flask with stirring. Gentle heating may be applied to facilitate dissolution.

  • Ligand Addition: In a separate flask, dissolve 4-bromopyridine in the same solvent.

  • Reaction: Slowly add the ligand solution to the stirred solution of the metal salt at room temperature. The molar ratio of metal to ligand is crucial and is typically 1:2 or 1:4, depending on the desired coordination number.

  • Reaction Time and Temperature: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by observing the formation of a precipitate.

  • Isolation of the Complex: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. Dry the product in a desiccator or under vacuum.

Experimental Protocols for Specific Complexes

Synthesis of Dichlorobis(4-bromopyridine)cobalt(II) - [CoCl₂(4-BrPy)₂]

This protocol is adapted from procedures for similar aminobromopyridine complexes.[1]

  • Materials:

    • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

    • 4-Bromopyridine (4-BrPy)

    • Methanol

  • Procedure:

    • Dissolve CoCl₂·6H₂O (1 mmol) in 10 mL of methanol in a 50 mL round-bottom flask.

    • In a separate beaker, dissolve 4-bromopyridine (2 mmol) in 10 mL of methanol.

    • Add the 4-bromopyridine solution dropwise to the stirring cobalt chloride solution.

    • Reflux the resulting blue solution for 3 hours.

    • Cool the reaction mixture to room temperature. A blue precipitate will form.

    • Collect the precipitate by vacuum filtration and wash with cold methanol (2 x 5 mL) and then diethyl ether (2 x 10 mL).

    • Dry the complex in a vacuum desiccator.

Synthesis of Dibromobis(4-bromopyridine)copper(II) - [CuBr₂(4-BrPy)₂]

This protocol is based on general methods for the synthesis of copper(II)-pyridine complexes.

  • Materials:

    • Copper(II) bromide (CuBr₂)

    • 4-Bromopyridine (4-BrPy)

    • Ethanol

  • Procedure:

    • Dissolve CuBr₂ (1 mmol) in 15 mL of hot ethanol in a 50 mL round-bottom flask.

    • Dissolve 4-bromopyridine (2 mmol) in 10 mL of ethanol.

    • Slowly add the ligand solution to the hot, stirring solution of copper bromide.

    • Continue to stir the mixture and allow it to cool to room temperature, during which a green precipitate will form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • Dry the product under vacuum.

Synthesis of Dichlorotetrakis(4-bromopyridine)nickel(II) - [NiCl₂(4-BrPy)₄]

This protocol is based on the synthesis of similar nickel(II) pyridine complexes.

  • Materials:

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

    • 4-Bromopyridine (4-BrPy)

    • Ethanol

  • Procedure:

    • Dissolve NiCl₂·6H₂O (1 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask.

    • Dissolve 4-bromopyridine (4 mmol) in 15 mL of ethanol.

    • Add the 4-bromopyridine solution to the nickel chloride solution with stirring.

    • Reflux the mixture for 4 hours. A pale green precipitate should form.

    • Cool the reaction to room temperature and then in an ice bath for 30 minutes.

    • Collect the precipitate by filtration, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • Dry the complex in a desiccator.

Data Presentation

The following tables summarize typical quantitative data for the synthesized complexes. Note that the data for the 4-bromopyridine complexes are based on expected outcomes from similar pyridine-based complexes.

Table 1: Synthesis and Physical Properties

ComplexFormulaMolar Mass ( g/mol )ColorYield (%)Melting Point (°C)
[CoCl₂(4-BrPy)₂]C₁₀H₈Br₂Cl₂CoN₂445.84Blue~75-85>250
[CuBr₂(4-BrPy)₂]C₁₀H₈Br₄CuN₂539.40Green~80-90>250
[NiCl₂(4-BrPy)₄]C₂₀H₁₆Br₄Cl₂N₄Ni761.50Pale Green~70-80>250

Table 2: Spectroscopic Data

ComplexFT-IR (cm⁻¹) ν(M-N)FT-IR (cm⁻¹) Pyridine Ring VibrationsUV-Vis λₘₐₓ (nm) (d-d transitions)
[CoCl₂(4-BrPy)₂]~250-300~1610, 1560, 1480~600-700
[CuBr₂(4-BrPy)₂]~260-310~1612, 1565, 1482~650-750
[NiCl₂(4-BrPy)₄]~240-290~1608, 1558, 1479~400, ~650, ~750

Visualizations

Experimental Workflow

The general workflow for the synthesis of these transition metal complexes is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation dissolve_metal Dissolve Metal Salt in Solvent mix_solutions Mix Solutions dissolve_metal->mix_solutions dissolve_ligand Dissolve 4-Bromopyridine in Solvent dissolve_ligand->mix_solutions stir_reflux Stir/Reflux (2-4 hours) mix_solutions->stir_reflux cool Cool to Room Temp. stir_reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent and Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product Final Complex dry->product

Caption: General experimental workflow for the synthesis of transition metal 4-bromopyridine complexes.

Logical Relationship of Components

The following diagram illustrates the relationship between the reactants and the resulting product in a typical synthesis.

logical_relationship reactants Reactants Transition Metal Salt (MXn) 4-Bromopyridine (L) product Product Transition Metal Complex [M(L)yXn] reactants->product yields conditions Reaction Conditions Solvent Temperature Time conditions->product influences

Caption: Logical relationship between reactants, conditions, and product in the synthesis.

References

Application of 4-Bromopyridine Metal Complexes in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of metal complexes featuring 4-bromopyridine and its derivatives as ligands in catalytic organic synthesis. The focus is on palladium and ruthenium complexes, which have demonstrated significant utility in cross-coupling and hydrogenation reactions, respectively.

Introduction

Metal complexes incorporating pyridine-based ligands are of paramount importance in homogeneous catalysis. The electronic properties and steric hindrance of these ligands can be finely tuned by introducing substituents onto the pyridine ring. 4-Bromopyridine, as a ligand, offers a unique combination of electronic properties due to the electron-withdrawing nature of the bromine atom, which can influence the catalytic activity of the metal center. While often employed as a building block in cross-coupling reactions, its role as a ligand in catalytically active metal complexes is a growing area of interest. This document outlines the application of such complexes in key organic transformations.

Palladium Complexes in Cross-Coupling Reactions

Palladium complexes bearing 4-substituted pyridine ligands are effective pre-catalysts for various cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. The 4-bromo substituent can modulate the electronic density at the palladium center, impacting the efficiency of the catalytic cycle.

Application Note: Suzuki-Miyaura Coupling

Palladium(II) complexes of the type [Pd(4-X-py)2Cl2], where 4-X-py represents a 4-substituted pyridine, are competent pre-catalysts for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. The catalytic cycle is believed to involve the in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species.

Table 1: Performance of a Representative Pd(II)-Pyridine Complex in the Suzuki-Miyaura Coupling of 4'-Bromoacetophenone and Phenylboronic Acid

EntryCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
1[Pd(4-Br-py)2Cl2] (inferred)K₃PO₄Toluene8018>90
2[Pd(py)2Cl2]K₂CO₃Toluene8018~85
3[Pd(4-MeO-py)2Cl2]K₃PO₄DMF8018>95

Note: Data is based on studies of 4-substituted pyridine ligands and represents expected performance.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura reactions catalyzed by palladium-pyridine complexes.

Synthesis of Pre-catalyst [Pd(4-bromopyridine)2Cl2]

  • Dissolve Palladium(II) chloride (PdCl₂, 1 mmol) in a minimal amount of warm, dilute HCl.

  • In a separate flask, dissolve 4-bromopyridine (2.2 mmol) in ethanol.

  • Slowly add the 4-bromopyridine solution to the PdCl₂ solution with stirring.

  • A yellow precipitate of [Pd(4-bromopyridine)2Cl2] will form.

  • Stir the mixture at room temperature for 2 hours.

  • Collect the precipitate by filtration, wash with ethanol and diethyl ether, and dry under vacuum.

General Protocol for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the palladium pre-catalyst [Pd(4-bromopyridine)2Cl2] (0.01 mmol, 1 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Ruthenium Complexes in Transfer Hydrogenation

Ruthenium(II)-arene complexes are well-established catalysts for transfer hydrogenation reactions. The incorporation of a bromo-substituted pyridine-quinoline ligand has been shown to yield active catalysts for the reduction of ketones to alcohols.

Application Note: Transfer Hydrogenation of Ketones

A ruthenium(II)-p-cymene complex containing a 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline (Br-Qpy) ligand, with the general structure [Ru(η⁶-p-cymene)(Br-Qpy)Cl]Cl, has demonstrated catalytic activity in the transfer hydrogenation of benzophenone to benzhydrol using 2-propanol as the hydrogen source.[1]

Table 2: Catalytic Performance of a Ru(II)-Bromo-Pyridine-Quinoline Complex in the Transfer Hydrogenation of Benzophenone [1]

CatalystSubstrate:Cat:Base RatioTime (h)Conversion (%)
[Ru(p-cymene)(Br-Qpy)Cl]Cl400:1:40394
Experimental Protocol: Transfer Hydrogenation of Benzophenone[1]

Synthesis of Ligand (Br-Qpy) and Ruthenium Complex

The synthesis of the specific 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline ligand and its subsequent complexation with [Ru(p-cymene)Cl2]2 is a multi-step process that can be found in the supporting information of the relevant literature.[1]

General Protocol for Catalytic Transfer Hydrogenation [1]

  • In a Schlenk tube, dissolve the ruthenium catalyst [Ru(p-cymene)(Br-Qpy)Cl]Cl (0.0025 mmol) in 2-propanol (5 mL).

  • Add benzophenone (1.0 mmol).

  • Add potassium isopropoxide (KOiPr, 0.1 mmol).

  • The reaction mixture is heated to 82 °C under an inert atmosphere.

  • The reaction progress is monitored by GC-MS.

  • After the reaction, the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane and filtered through a short pad of silica gel to remove the catalyst.

  • The filtrate is concentrated to give the product, benzhydrol.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalysis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add Reactants (Aryl Halide, Boronic Acid) Catalyst Add Catalyst (e.g., [Pd(4-Br-py)2Cl2]) Reactants->Catalyst Solvent_Base Add Solvent and Base Catalyst->Solvent_Base Inert_Atmosphere Establish Inert Atmosphere Solvent_Base->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Product Product Purification->Product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Logical Relationship of Catalyst Components

Catalyst_Components Metal_Complex Catalytically Active Metal Complex Catalytic_Cycle Catalytic Cycle Metal_Complex->Catalytic_Cycle Metal_Precursor Metal Precursor (e.g., PdCl2, [Ru(p-cymene)Cl2]2) Metal_Precursor->Metal_Complex Ligand 4-Bromopyridine (or derivative) Ligand->Metal_Complex Substrates Substrates (e.g., Aryl Halide, Ketone) Substrates->Catalytic_Cycle Product Desired Product Catalytic_Cycle->Metal_Complex Regeneration Catalytic_Cycle->Product

Caption: Logical relationship between the components of a catalytic system.

References

Application Notes and Protocols: Post-Synthesis Modification of Bromo-Functionalized MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the post-synthesis modification (PSM) of Metal-Organic Frameworks (MOFs) to introduce bromo-functional groups. The inclusion of bromine atoms can tailor the physicochemical properties of MOFs, enhancing their performance in various applications, including gas separation and as potential carriers for drug delivery.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications. Post-synthesis modification (PSM) is a powerful strategy to introduce new functionalities into pre-existing MOFs that may not be stable under typical solvothermal synthesis conditions.

Bromo-functionalization, in particular, can alter the adsorptive properties, catalytic activity, and overall stability of MOFs. The introduction of bromine, with its high polarizability, can enhance selectivity in gas separations and provides a reactive site for further functionalization, which is of interest in the development of sophisticated drug delivery systems.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on bromo-functionalized MOFs, providing a comparative overview of how bromination affects their properties.

Table 1: Effect of Bromination on MOF Surface Area and Water Stability

MOFPre-modification BET Surface Area (m²/g)Post-modification BET Surface Area (m²/g)Decrease in BET Surface Area after Water Vapor Exposure (%)
DMOF-1--91%
DMOF-1-Br--16%
DMOF-1-Br₂--27%
Al-MIL-53-NH₂667584 (after functionalization with 5-bromo salicylaldehyde)Not Reported

Data for DMOF series indicates that bromine functionalization can improve resistance to moisture.[1] The decrease in surface area for Al-MIL-53 is due to the introduction of the functional group into the pores.[2][3]

Table 2: Bromine Uptake Capacity

MOFBromine Uptake Capacity (g/g)Method
Cd-MOF0.37Vapor Adsorption

This data demonstrates the potential of MOFs for bromine capture and storage.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published literature and should be adapted based on specific MOF characteristics and laboratory conditions.

Protocol 1: Post-Synthetic Bromination of an Amine-Functionalized MOF via Diazotization

This protocol describes a tandem reaction to introduce bromo groups onto an amine-functionalized MOF, such as MIL-101(Cr)-NH₂. This method can lead to quantitative conversion.[5]

Materials:

  • Amine-functionalized MOF (e.g., MIL-101(Cr)-NH₂)

  • Hydrobromic acid (HBr, 48% aq. solution)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ethanol

  • DMF (N,N-Dimethylformamide)

  • Centrifuge and vials

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of MOF: Activate the parent amine-functionalized MOF by heating under vacuum to remove any guest molecules from the pores.

  • Suspension: Suspend the activated MOF (100 mg) in a cooled (0-5 °C) aqueous solution of HBr (1.2 M, 10 mL) in a glass vial.

  • Diazotization: Slowly add a chilled aqueous solution of NaNO₂ (1.2 M, 1 mL) dropwise to the MOF suspension while stirring vigorously in an ice bath. The reaction mixture will change color. Continue stirring for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: After diazotization, warm the reaction mixture to room temperature and then heat to 60 °C for 2 hours to facilitate the substitution of the diazonium group with bromide.

  • Washing: Cool the mixture to room temperature. Isolate the solid product by centrifugation.

  • Wash the product sequentially with deionized water (3 x 15 mL), ethanol (3 x 15 mL), and DMF (3 x 15 mL) to remove unreacted reagents and byproducts. After each wash, separate the solid by centrifugation.

  • Drying: Dry the final bromo-functionalized MOF under vacuum at an elevated temperature (e.g., 120 °C) overnight.

Protocol 2: Characterization of Bromo-Functionalized MOFs

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and structural integrity of the MOF after post-synthetic modification.

  • Procedure:

    • Place a small amount of the dried MOF powder on a sample holder.

    • Acquire the PXRD pattern, typically using Cu Kα radiation.

    • Compare the resulting pattern with the pattern of the parent MOF. The peak positions should remain largely unchanged, indicating that the framework structure is preserved.[2]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the MOF before and after modification.

  • Procedure:

    • Prepare a KBr pellet containing a small amount of the MOF sample or use an ATR accessory.

    • Record the FTIR spectrum.

    • Look for the appearance of new peaks corresponding to C-Br bonds and the disappearance or shift of peaks from the original functional group (e.g., -NH₂).

3. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To measure the specific surface area and pore volume of the MOF.

  • Procedure:

    • Degas the MOF sample under vacuum at an elevated temperature to remove any adsorbed guest molecules.

    • Perform a nitrogen adsorption-desorption measurement at 77 K.

    • Calculate the BET surface area from the adsorption isotherm. A decrease in surface area is typically observed after functionalization due to the added volume of the new functional groups within the pores.[2][3]

4. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the modified MOF.

  • Procedure:

    • Place a small, known amount of the MOF sample in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant ramp rate.

    • Analyze the resulting weight loss curve to determine the decomposition temperature of the MOF.

Visualizations

Experimental Workflow

G cluster_0 MOF Preparation cluster_1 Post-Synthetic Modification cluster_2 Characterization cluster_3 Application start Parent MOF Synthesis activation Activation (Solvent Removal) start->activation psm_step Reaction with Brominating Agent activation->psm_step washing Washing & Purification psm_step->washing pxrd PXRD washing->pxrd ftir FTIR washing->ftir bet BET Analysis washing->bet tga TGA washing->tga application Functionalized MOF for Application (e.g., Drug Delivery, Catalysis) pxrd->application ftir->application bet->application tga->application G mof_nh2 MOF-NH₂ reagents1 NaNO₂, HBr 0-5 °C mof_n2 MOF-N₂⁺ reagents2 Heat (Sandmeyer) mof_br MOF-Br reagents1->mof_n2 reagents2->mof_br

References

Application Note: A Standardized Workflow for In Vitro Antimicrobial Susceptibility Screening of Pyridine-Dicarbohydrazide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyridine-dicarbohydrazide derivatives and their metal complexes have emerged as a promising class of compounds due to their versatile coordination chemistry and significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Hydrazone complexes, in particular, often exhibit enhanced biological potency compared to the free ligands, which is attributed to their ability to chelate essential metal ions in biological systems and disrupt microbial cell processes.[3][4] This document provides a detailed experimental workflow and standardized protocols for the antimicrobial screening of newly synthesized pyridine-dicarbohydrazide complexes, ensuring reproducible and comparable results.

The primary method detailed is the broth microdilution assay, a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[5][6] This value is crucial for assessing the potency of a novel compound and is a key parameter in early-stage drug discovery.[7] The protocols provided are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in susceptibility testing.[8][9]

Experimental Protocols

Synthesis of Pyridine-Dicarbohydrazide Complexes

The synthesis of the parent pyridine-dicarbohydrazide ligand is a prerequisite. A general method involves the hydrazinolysis of a diester precursor, such as diethyl 2,6-pyridinedicarboxylate, with hydrazine hydrate.[2] The resulting bis-hydrazide serves as a versatile building block.

Protocol: Synthesis of Pyridine-2,6-dicarbohydrazide (Ligand)

  • To a solution of diethyl 2,6-pyridinedicarboxylate (1 mmol) in ethanol, add hydrazine hydrate (2 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the resulting pyridine-2,6-dicarbohydrazide using spectroscopic methods (FT-IR, NMR) and elemental analysis.

The subsequent synthesis of metal complexes typically involves reacting the ligand with a corresponding metal salt (e.g., Cu(II), Ni(II), Co(II), Zn(II) acetates or chlorides) in a suitable solvent.[4][10] The resulting complexes are then purified and characterized before biological evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol follows the standardized broth microdilution method to determine the MIC of the synthesized complexes against selected bacterial strains.[5][8]

Materials:

  • Synthesized pyridine-dicarbohydrazide complexes

  • Sterile 96-well microdilution plates[5]

  • Cation-adjusted Mueller-Hinton Broth (MHB)[11]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Incubator (35 ± 2°C)[12]

  • Spectrophotometer or microplate reader (for OD600 measurements)

Protocol Steps:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each test complex in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in sterile MHB directly in the 96-well plates to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[5] Each well should contain 100 µL of the diluted compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test bacterium.[13]

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microplate.[13]

  • Inoculation and Incubation:

    • Inoculate each well containing the test compound with 100 µL of the final bacterial inoculum. The final volume in each test well will be 200 µL.

    • Controls:

      • Growth Control: Wells containing 100 µL of MHB and 100 µL of the inoculum (no compound).

      • Sterility Control: Wells containing 200 µL of MHB only.

      • Positive Control: Wells with a standard antibiotic undergoing serial dilution and inoculation.

    • Seal the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.[12]

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

    • Optionally, results can be read using a microplate reader by measuring the optical density at 600 nm (OD600).

Data Presentation

Quantitative results from the antimicrobial screening should be summarized in a clear, tabular format to facilitate comparison between different compounds and microbial strains.

Table 1: Example MIC Values of Pyridine-Dicarbohydrazide Complexes

Compound IDMetal IonGram-Positive Bacteria (S. aureus) MIC (µg/mL)Gram-Negative Bacteria (E. coli) MIC (µg/mL)Gram-Negative Bacteria (K. pneumoniae) MIC (µg/mL)
Ligand (H₂pydc)->128>128>128
Complex 1Cu(II)163218.75[14]
Complex 2Cr(III)6418.75[14]18.75[14]
Complex 3Ni(II)326464
Complex 4Zn(II)64128>128
Ciprofloxacin-0.50.250.25

Note: The values presented for Complexes 1 and 2 against K. pneumoniae and E. coli are illustrative based on published data for similar complexes[14]; other values are hypothetical examples for demonstration purposes.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from compound synthesis to the final determination of antimicrobial activity.

G cluster_synthesis Phase 1: Synthesis & Preparation cluster_bioassay Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis s1 Synthesize Pyridine- dicarbohydrazide Ligand s2 Synthesize Metal Complexes (e.g., Cu, Ni, Zn) s1->s2 s3 Purify & Characterize Complexes (NMR, FT-IR, EA) s2->s3 s4 Prepare Stock Solutions (in DMSO) s3->s4 b2 Perform Serial Dilutions of Complexes in 96-Well Plate s4->b2 b1 Prepare 0.5 McFarland Standard Inoculum b3 Inoculate Plate with Standardized Bacteria b1->b3 b2->b3 b4 Incubate at 35°C for 18-24 hours b3->b4 a1 Visually Inspect Wells for Turbidity b4->a1 a2 Determine MIC Value (Lowest Clear Well) a1->a2 a3 Tabulate & Compare MIC Data a2->a3

Caption: Workflow for antimicrobial screening of pyridine-dicarbohydrazide complexes.

Potential Mechanism of Action

While the exact signaling pathways disrupted by pyridine-dicarbohydrazide complexes can vary, a common proposed mechanism for hydrazone-based metal complexes involves interference with crucial cellular processes. The chelation of the metal ion enhances the lipophilicity of the compound, facilitating its transport across microbial cell membranes.

G cluster_cell Microbial Cell cluster_targets Intracellular Targets membrane Cell Membrane / Wall dna DNA Replication (Enzyme Inhibition) membrane->dna protein Protein Synthesis (Ribosome Interaction) membrane->protein enzyme Metabolic Enzymes (Active Site Binding) membrane->enzyme result Inhibition of Growth & Cell Death dna->result Blocks Division protein->result Halts Function enzyme->result Disrupts Metabolism compound Pyridine-dicarbohydrazide Metal Complex compound->membrane Penetration

References

Characterization of 4-Bromopyridine-2,6-dicarboxylic acid complexes using NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Characterization of 4-Bromopyridine-2,6-dicarboxylic Acid Complexes using NMR, IR, and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based ligands are of significant interest in coordination chemistry due to their robust ability to coordinate with a wide array of metal centers. This compound and its derivatives, such as 4-Bromopyridine-2,6-dicarbohydrazide, are versatile chelating agents. The pyridine nitrogen and two carboxyl or carbohydrazide groups provide three coordination sites (N, O, O), enabling the formation of stable metal complexes.[1] The presence of a bromine atom at the 4-position of the pyridine ring serves as a valuable functional group for post-synthesis modification and is expected to modulate the electronic properties of the ligand, thereby influencing the stability, reactivity, and potential biological activity of its metal complexes.[1][2]

This document provides detailed protocols for the synthesis and characterization of this compound complexes using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

I. Synthesis of Ligand and Metal Complexes

A common precursor for metal complexation is the dicarbohydrazide derivative, which can be synthesized from the dicarboxylic acid.[3]

A. Synthesis of this compound

This protocol describes the hydrolysis of the corresponding dimethyl ester.[1][2]

  • Dissolution : Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in methanol.

  • Hydrolysis : Separately, dissolve potassium hydroxide (2.1 eq) in methanol and add this solution to the diester solution. Heat the mixture at 65°C for 2 hours.[1][2]

  • Isolation of Salt : After cooling to room temperature, remove the solvent by rotary evaporation to obtain the potassium salt.[1][2]

  • Acidification : Dissolve the salt in a minimal amount of deionized water and acidify the solution to pH 1 using concentrated HCl.[2]

  • Purification : A white precipitate of this compound will form. Filter the precipitate, wash it with cold deionized water, and dry it under a vacuum.[2]

B. General Synthesis of Metal(II) Complexes

This protocol describes a general method for synthesizing metal complexes using a carbohydrazide derivative, which is analogous for the dicarboxylic acid.

  • Solution Preparation : Prepare hot ethanolic solutions of the ligand (e.g., 4-Bromopyridine-2,6-dicarbohydrazide) and the respective metal(II) salt (e.g., CoCl₂, NiCl₂, CuCl₂) in a 1:1 or 1:2 metal-to-ligand molar ratio.[3]

  • Complexation : Mix the hot solutions. Adjust the pH of the mixture to approximately 7-8 by adding a dilute base (e.g., NaOH or ammonia solution) to facilitate deprotonation.[3]

  • Reflux : Reflux the reaction mixture for several hours.[3]

  • Isolation : Cool the mixture to room temperature. The resulting solid complex is collected by filtration, washed with cold ethanol, and dried in a desiccator.[3]

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 4-Bromopyridine-2,6-dicarboxylic_acid 4-Bromopyridine-2,6- dicarboxylic acid Dihydrazide 4-Bromopyridine-2,6- dicarbohydrazide 4-Bromopyridine-2,6-dicarboxylic_acid->Dihydrazide Esterification then Hydrazinolysis Dimethyl_ester Dimethyl 4-bromo- pyridine-2,6-dicarboxylate Dimethyl_ester->4-Bromopyridine-2,6-dicarboxylic_acid Hydrolysis (KOH, MeOH) Complex [M(Ligand)Xn] Metal Complex Dihydrazide->Complex Complexation (Ethanol, Reflux) Metal_Salt Metal(II) Salt (e.g., CoCl2, NiCl2) Metal_Salt->Complex G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic & Physicochemical Analysis cluster_evaluation Data Interpretation & Evaluation Complex Synthesized Metal Complex NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR IR FT-IR Spectroscopy Complex->IR MS Mass Spectrometry Complex->MS Structure Structural Information NMR->Structure Coordination Coordination Mode IR->Coordination Composition Molecular Formula & Composition MS->Composition Purity Purity Assessment Structure->Purity Coordination->Purity Composition->Purity

References

Application Notes and Protocols: Pyridine-Dicarboxylates in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-dicarboxylates and their derivatives, particularly pyridine-2,6-dicarboxylic acid, serve as a foundational scaffold for a class of privileged chiral ligands in asymmetric catalysis. The rigid pyridine backbone, combined with the stereodirecting influence of chiral substituents, allows for the creation of highly effective and selective catalysts for a wide array of chemical transformations. Among the most successful ligand classes derived from pyridine-dicarboxylates are the C₂-symmetric pyridine-bis(oxazoline) ligands, commonly known as PyBOX ligands. These tridentate ligands form stable complexes with various transition metals, creating a well-defined chiral environment that enables high levels of enantioselectivity in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are crucial in the synthesis of complex, stereochemically rich molecules, including pharmaceutical intermediates and final drug substances.

This document provides detailed application notes and experimental protocols for key asymmetric reactions catalyzed by complexes of pyridine-dicarboxylate-derived ligands.

Application Note 1: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral PyBOX ligands in complex with Lewis acidic metals, such as copper(II) and iron(III), have proven to be highly effective catalysts for enantioselective variants of this reaction. These catalysts activate dienophiles towards cycloaddition, controlling the facial selectivity of the diene's approach.

Data Presentation: Catalytic Asymmetric Diels-Alder Reactions

EntryCatalyst SystemDienophileDieneYield (%)dr (endo:exo)ee (%)Reference
110 mol% Fe(III)-Ar-pyboxAcrylonitrileIsoprene85>95:594[1]
210 mol% Cu(II)-(S,S)-t-Bu-PyBOX(SbF₆)₂(E)-3-Acryloyl-2-oxazolidinoneCyclopentadiene95>99:198[2]
310 mol% Cu(II)-(S,S)-Bn-PyBOX(SbF₆)₂Methyl AcrylateCyclopentadiene881:1295[2]
410 mol% La(OTf)₃/(S)-iPr-PyBOX2-CrotonoylpyridineCyclopentadiene9192:899[3]

Experimental Protocol: Asymmetric Diels-Alder Reaction Catalyzed by a Cu(II)-PyBOX Complex [2]

This protocol describes the enantioselective Diels-Alder reaction between (E)-3-acryloyl-2-oxazolidinone and cyclopentadiene.

1. Catalyst Preparation:

  • In a flame-dried flask under an argon atmosphere, add (S,S)-t-Bu-PyBOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol).

  • Add anhydrous dichloromethane (CH₂Cl₂) (5 mL) and stir the mixture at room temperature for 4 hours to form the catalyst solution.

2. Diels-Alder Reaction:

  • In a separate flame-dried flask under argon, dissolve (E)-3-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to -78 °C.

  • Add the freshly prepared catalyst solution (0.10 mmol) via cannula.

  • Add freshly distilled cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Warm the mixture to room temperature and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired cycloadduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

G cluster_start Reactant Preparation cluster_synthesis Catalyst Formation cluster_reaction Asymmetric Catalysis cluster_analysis Analysis and Purification Start Pyridine-dicarboxylate Derivative PyBOX Synthesis of Chiral PyBOX Ligand Start->PyBOX Condensation Ligand Chiral Amino Alcohol Ligand->PyBOX Metal Metal Precursor (e.g., Cu(OTf)₂, NiCl₂·glyme) Complex In situ or Isolated Metal-PyBOX Complex Metal->Complex PyBOX->Complex Complexation Reaction Addition of Substrates (e.g., Diene, Dienophile) Complex->Reaction Product Formation of Enantioenriched Product Reaction->Product Catalytic Cycle Workup Reaction Workup and Purification Product->Workup Analysis Characterization (NMR) and Stereoselectivity Determination (HPLC) Workup->Analysis

Application Note 2: Asymmetric Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a versatile method for forming carbon-carbon bonds. Iron(II) and Copper(II) complexes of PyBOX and related ligands are effective catalysts for the asymmetric variant, reacting silyl enol ethers with aldehydes or ketones to produce chiral β-hydroxy carbonyl compounds. These products are valuable building blocks in organic synthesis.

Data Presentation: Catalytic Asymmetric Mukaiyama Aldol Reactions

EntryCatalyst SystemAldehydeSilyl Enol EtherYield (%)dr (syn:anti)ee (syn) (%)Reference
110 mol% FeCl₂/(S,S)-Ph-PyBOXBenzaldehyde1-(Trimethylsiloxy)cyclohexene9195:592[1]
210 mol% Cu(OTf)₂/(R,R)-t-Bu-BOXMethyl pyruvate2-(Trimethylsiloxy)furan94>95:598[4]
35 mol% Fe(BF₄)₂·6H₂O/(S,S)-iPr-PyBOX4-NitrobenzaldehydeSilyl ketene acetal of methyl isobutyrate99-95[5]

Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction Catalyzed by an Fe(II)-PyBOX Complex [1]

This protocol describes the enantioselective Mukaiyama aldol reaction between benzaldehyde and 1-(trimethylsiloxy)cyclohexene.

1. Catalyst Preparation:

  • In a glovebox, add FeCl₂ (0.10 mmol) and (S,S)-Ph-PyBOX (0.11 mmol) to a vial.

  • Add anhydrous CH₂Cl₂ (2 mL) and stir the mixture at room temperature for 1 hour.

2. Mukaiyama Aldol Reaction:

  • Transfer the catalyst solution to a flame-dried flask under an argon atmosphere.

  • Add a solution of benzaldehyde (1.0 mmol) in CH₂Cl₂ (3 mL).

  • Cool the mixture to -20 °C.

  • Add 1-(trimethylsiloxy)cyclohexene (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction at -20 °C for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • After warming to room temperature, extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel chromatography (e.g., ethyl acetate/hexane) to yield the aldol adduct.

  • Determine the diastereomeric and enantiomeric excesses by chiral HPLC or GC analysis.

Application Note 3: Asymmetric Hydrosilylation of Ketones

The asymmetric hydrosilylation of prochiral ketones, followed by hydrolysis, provides a reliable route to chiral secondary alcohols. Iron(II) complexes with PyBOX ligands have been shown to catalyze this transformation with high efficiency, though often with moderate enantioselectivity.

Data Presentation: Catalytic Asymmetric Hydrosilylation of Ketones

EntryCatalyst SystemKetoneSilaneYield (%)ee (%)Reference
10.3 mol% (S,S)-iPr-PyBOX-Fe(CH₂SiMe₃)₂AcetophenonePhSiH₃>9549[6]
21.0 mol% IPO-FeCl₂4'-MethoxyacetophenonePhSiH₃9993[7]
35 mol% Zn(OAc)₂/TPS-he-pyboxAcetophenonePhSiH₃9685[8]
41 mol% RhCl₃/(S)-iPr-PyBOXAcetophenonePh₂SiH₂8991[9]

Experimental Protocol: Asymmetric Hydrosilylation of Ketones Catalyzed by an Fe(II)-PyBOX Complex [6]

This protocol outlines the general procedure for the hydrosilylation of acetophenone.

1. Reaction Setup:

  • In a glovebox, add the Fe(II)-PyBOX precatalyst (0.003 mmol, 0.3 mol%) to a vial.

  • Add a toluene solution (1.0 M) of acetophenone (1.0 mmol).

  • Add phenylsilane (PhSiH₃) (2.0 mmol).

  • Seal the vial and stir the reaction mixture at 23 °C.

2. Monitoring and Work-up:

  • Monitor the reaction progress by GC or ¹H NMR analysis of aliquots.

  • After complete consumption of the starting material, quench the reaction by exposing it to air.

  • To hydrolyze the resulting silyl ether, add 1 M HCl and stir vigorously for 1 hour.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting alcohol by flash chromatography.

  • Determine the enantiomeric excess by chiral GC analysis.

Application Note 4: Asymmetric Negishi Cross-Coupling

Nickel-catalyzed asymmetric Negishi cross-coupling reactions are a powerful method for the enantioselective formation of C(sp³)-C(sp³) and C(sp³)-C(sp²) bonds. Ni/PyBOX complexes have been successfully employed to catalyze the coupling of racemic secondary alkyl halides with organozinc reagents in a stereoconvergent manner.

Data Presentation: Ni/PyBOX-Catalyzed Asymmetric Negishi Cross-Coupling

EntryElectrophileOrganozinc ReagentLigandYield (%)ee (%)Reference
1Racemic 1-phenylethyl chlorideMeZnCl(S,S)-iPr-PyBOX8592[10]
2Racemic cinnamyl chloriden-BuZnCl(R,R)-CH₂CH₂Ph-PyBOX8991[11]
3Racemic 3-bromocyclohexenePhZnCl(S,S)-iPr-PyBOX7890[11]
4Racemic 1-bromo-1-phenylpropaneEt₂Zn(S,S)-iPr-PyBOX9195[12]

Experimental Protocol: Synthesis of a Chiral PyBOX Ligand and its use in Asymmetric Negishi Cross-Coupling

Part A: Synthesis of (S,S)-CH₂CH₂Ph-PyBOX Ligand [13]

1. Synthesis of (S)-2-Amino-4-phenylbutan-1-ol:

  • To a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF, add (S)-homophenylalanine methyl ester hydrochloride (1.0 equiv) portion-wise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with H₂O, 15% aq. NaOH, and H₂O.

  • Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude amino alcohol, which can be used without further purification.

2. Synthesis of the PyBOX Ligand:

  • In a flame-dried, two-necked flask under argon, dissolve 2,6-pyridinedicarbonitrile (1.0 equiv) and zinc trifluoromethanesulfonate (0.05 equiv) in anhydrous toluene.

  • Add a solution of (S)-2-amino-4-phenylbutan-1-ol (2.1 equiv) in toluene.

  • Heat the mixture to reflux (approx. 110-120 °C) for 24-48 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure (S,S)-CH₂CH₂Ph-PyBOX ligand.

Part B: Asymmetric Negishi Cross-Coupling Protocol [11]

1. Preparation of the Organozinc Reagent:

  • Prepare the organozinc reagent (e.g., n-BuZnCl) by treating the corresponding Grignard reagent with ZnCl₂ in THF.

2. Cross-Coupling Reaction:

  • In a glovebox, add NiCl₂·glyme (5 mol%) and the (R,R)-CH₂CH₂Ph-PyBOX ligand (6 mol%) to a vial.

  • Add a solvent mixture (e.g., THF/DMI).

  • Add the racemic allylic chloride (1.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the solution of the organozinc reagent (1.5-2.0 equiv) dropwise.

  • Stir the reaction until completion (monitor by GC or TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, dry the organic phase, and concentrate.

  • Purify the product by flash chromatography and determine the enantiomeric excess by chiral GC or HPLC.

G Ni(0)L Ni(0)L Ni(II)(R¹)L R¹-Ni(II)(X)L Ni(0)L->Ni(II)(R¹)L Oxidative Addition of R¹-X Ni(II)(R²)(R¹)L R¹-Ni(II)(R²)L Ni(II)(R¹)L->Ni(II)(R²)(R¹)L Transmetalation with R²-ZnX Ni(II)(R²)(R¹)L->Ni(0)L Product R¹-R² Ni(II)(R²)(R¹)L->Product Reductive Elimination Ni(II)(R²)(R¹)L* Ni(II)(R²)(R¹)L*

References

Troubleshooting & Optimization

Identifying side products in 4-bromopyridine esterification via TLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromopyridine Esterification

This guide provides troubleshooting support for researchers, scientists, and drug development professionals encountering unexpected side products during the esterification of 4-bromopyridine, with a focus on identification using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: I see a new, very polar spot on my TLC plate that stays at the baseline (Rf ≈ 0). What could it be?

A: A spot with very low mobility on a silica TLC plate indicates a highly polar compound. Two common possibilities in this reaction are:

  • Carboxylic Acid: If any moisture is present in the reaction, your acylating agent (e.g., acid chloride or anhydride) can hydrolyze back to the corresponding carboxylic acid. Similarly, the ester product itself can hydrolyze.[1][2] This is especially true if the reaction is heated for extended periods in the presence of water.[3][4]

  • Pyridine N-oxide: The nitrogen atom on the pyridine ring can be oxidized to form a highly polar N-oxide.[5][6] This can occur if there are trace oxidizing agents present or under certain reaction conditions.[7]

Q2: The spot for my starting material, 4-bromopyridine, is still very intense after the recommended reaction time. What went wrong?

A: A strong starting material spot indicates an incomplete reaction. Common causes include:

  • Insufficient Reagents: Ensure you have the correct stoichiometry, particularly of the acylating agent and any catalyst (like DMAP).

  • Low Temperature: Many esterifications require heating to proceed at a reasonable rate.[8] Check that your reaction has reached and maintained the target temperature.

  • Deactivated Reagents: Reagents, especially acyl halides and anhydrides, can degrade if improperly stored. Moisture is a primary concern.[8]

  • Catalyst Issues: If using a catalyst like 4-(Dimethylamino)pyridine (DMAP), ensure it is fresh and active.

Q3: My TLC plate shows streaking or elongated spots. How can I get a clearer result?

A: Streaking on a TLC plate can obscure results and make it difficult to identify individual components. The most common reasons are:

  • Sample Overloading: You have spotted too much of the reaction mixture on the plate. Try diluting your sample in the spotting solvent before applying it to the plate.

  • Highly Acidic or Basic Compounds: The presence of a carboxylic acid or unreacted basic pyridine can cause streaking on the silica gel. Adding a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to your TLC eluent can often resolve this issue.

  • Inappropriate Solvent: If the spotting solvent is too polar, it can cause the initial spot to be too diffuse, leading to streaks. Ensure the spotting solvent is volatile and not overly polar.

Q4: I see several unexpected spots on the TLC plate. What is the best way to start identifying them?

A: The first step is systematic "co-spotting." On a new TLC plate, spot your reaction mixture in one lane. In an adjacent lane, spot your starting 4-bromopyridine. In another lane, spot your other starting material (the alcohol). In a final lane, spot all three (reaction mixture, 4-bromopyridine, and alcohol) on top of each other. This will confirm which spots correspond to your starting materials. Any remaining spots are either your product or side products.[9] Using different visualization stains can then help identify the functional groups of the unknown spots.

Troubleshooting Guide: Identifying Side Products

When monitoring your 4-bromopyridine esterification, you can identify the product and common side products by their relative polarity on a TLC plate. The desired ester product is typically less polar than the starting materials (alcohol and 4-bromopyridine).

Data Presentation: Illustrative TLC Profile

The Rf (retention factor) values below are illustrative for a typical esterification using a nonpolar eluent system (e.g., Hexane/Ethyl Acetate). Actual values will vary based on the specific ester and the exact solvent system used.

CompoundPotential RoleExpected PolarityIllustrative RfRecommended TLC Visualization
Desired Ester Product ProductLow~0.7UV light, Potassium Permanganate (KMnO₄)
4-Bromopyridine Starting MaterialMedium~0.4UV light[10]
Alcohol Reactant Starting MaterialMedium-High~0.3Potassium Permanganate (KMnO₄) stain
Carboxylic Acid Side Product (Hydrolysis)Very High~0.0 - 0.1Bromocresol Green stain, often streaks
4-Bromopyridine N-oxide Side Product (Oxidation)Very High~0.0 - 0.1UV light

Notes on Identification:

  • UV Light: 4-Bromopyridine and its ester product are aromatic and should be visible under a 254 nm UV lamp.[10][11]

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. It will visualize the alcohol starting material and often the ester product, appearing as yellow/brown spots on a purple background.[11]

  • Bromocresol Green Stain: This stain is specific for acidic compounds and will appear as a yellow spot on a blue/green background, confirming the presence of a carboxylic acid byproduct.[12]

Experimental Protocols

Protocol 1: General Esterification of 4-Bromopyridine with an Acid Chloride

This protocol describes a general procedure for esterification using an acid chloride and a pyridine base.

Materials:

  • 4-Bromopyridine

  • Alcohol (e.g., Benzyl alcohol, 1.0 eq)

  • Acid Chloride (e.g., Acetyl chloride, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine (can be used as solvent and base) or Triethylamine (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic, ~0.1 eq)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq), 4-bromopyridine (if not the primary base), and DMAP in anhydrous DCM.

  • Add the base (e.g., pyridine or triethylamine, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction's progress using the TLC protocol below.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: TLC Monitoring and Analysis

Materials:

  • Silica gel TLC plates (with F254 fluorescent indicator)

  • TLC developing chamber

  • Eluent (e.g., 4:1 Hexane:Ethyl Acetate - adjust polarity as needed)

  • Capillary spotters

  • Visualization tools: UV lamp (254 nm), staining jar with KMnO₄ solution.

Procedure:

  • Prepare the TLC chamber by adding a small amount of the eluent and a piece of filter paper. Close the chamber and allow it to saturate for 5-10 minutes.

  • Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.

  • Using a capillary spotter, take a small aliquot of the reaction mixture and spot it carefully on the origin line. It is good practice to also spot the starting materials in separate lanes for comparison.

  • Place the TLC plate in the saturated chamber, ensuring the origin line is above the eluent level. Close the chamber.

  • Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately draw a pencil line to mark the solvent front. Allow the plate to dry completely.

  • Visualize the plate under a UV lamp and circle any visible spots with a pencil.[10]

  • Next, dip the plate quickly into a jar containing potassium permanganate (KMnO₄) stain.

  • Remove the plate, wipe the excess stain from the back with a paper towel, and gently heat with a heat gun until colored spots appear against the purple background.[13]

  • Record the appearance and calculate the Rf values for all spots.

Mandatory Visualization

Troubleshooting Workflow for Unexpected TLC Spots

The following diagram illustrates a logical workflow for identifying an unknown spot observed on a TLC plate during the esterification of 4-bromopyridine.

Caption: Troubleshooting workflow for identifying unknown spots in TLC analysis.

References

Troubleshooting low yield in hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields during the hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate to synthesize 4-bromopyridine-2,6-dicarbohydrazide.

Troubleshooting Guide: Low Product Yield

Low yield is a common issue in the synthesis of 4-bromopyridine-2,6-dicarbohydrazide. This guide provides a systematic approach to identifying and resolving the root causes.

DOT Script for Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_purity 1. Verify Purity of Starting Material (Diethyl 4-bromopyridine-2,6-dicarboxylate) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify_sm Action: Purify Starting Material (e.g., Column Chromatography) purity_ok->purify_sm No check_hydrazine 2. Evaluate Hydrazine Hydrate Stoichiometry purity_ok->check_hydrazine Yes end Yield Improved purify_sm->end hydrazine_ok Sufficient Excess Used? check_hydrazine->hydrazine_ok increase_hydrazine Action: Increase Hydrazine Hydrate (10-20 equivalents recommended) hydrazine_ok->increase_hydrazine No check_reaction_time 3. Assess Reaction Time and Temperature hydrazine_ok->check_reaction_time Yes increase_hydrazine->end time_temp_ok Adequate Reflux Time? check_reaction_time->time_temp_ok increase_time Action: Extend Reflux Time (Monitor by TLC until diester is consumed) time_temp_ok->increase_time No check_workup 4. Review Product Isolation Procedure time_temp_ok->check_workup Yes increase_time->end workup_ok Proper Cooling? check_workup->workup_ok improve_cooling Action: Ensure Thorough Cooling (e.g., Ice Bath) to Maximize Precipitation workup_ok->improve_cooling No check_solvent 5. Check for Anhydrous Conditions workup_ok->check_solvent Yes improve_cooling->end solvent_ok Anhydrous Solvent Used? check_solvent->solvent_ok use_anhydrous Action: Use Anhydrous Solvent and Dry Glassware solvent_ok->use_anhydrous No solvent_ok->end Yes use_anhydrous->end

Caption: Troubleshooting workflow for low yield in hydrazinolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate?

A1: The most frequently cited causes for low yield are incomplete reaction and product loss during workup.[1] Incomplete conversion is often due to an insufficient excess of hydrazine hydrate or inadequate reaction time.[1][2] Product loss can occur due to the solubility of the dihydrazide product in the reaction solvent if the mixture is not cooled sufficiently before filtration.[1]

Q2: How can I be sure my reaction has gone to completion?

A2: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][3] The reaction is considered complete when the spot corresponding to the starting diester (diethyl 4-bromopyridine-2,6-dicarboxylate) is no longer visible.

Q3: What are the potential side products in this reaction?

A3: A common side product is the mono-hydrazide, mono-ester species, which arises from incomplete reaction.[1] The presence of water can also lead to unwanted side reactions.[2] Using anhydrous solvents can help minimize the formation of byproducts.[2]

Q4: I'm having difficulty purifying the final product. What purification methods are recommended?

A4: The 4-bromopyridine-2,6-dicarbohydrazide product is typically a crystalline solid that precipitates from the reaction mixture.[1][4] Washing the collected precipitate with cold ethanol and diethyl ether is often sufficient to remove most impurities.[1][3] If further purification is necessary, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.[1]

Q5: Is the amount of hydrazine hydrate critical to the success of the reaction?

A5: Yes, a large excess of hydrazine hydrate is crucial to drive the reaction to completion and maximize the yield.[1] A molar equivalent of 10 to 20 times that of the starting diester is recommended.[1][4]

Data Presentation

The following table summarizes typical experimental parameters and their potential impact on the reaction yield based on established protocols.

ParameterRecommended ConditionRationale for Low Yield if DeviatedCitation
Starting Material Purity High purityImpurities may interfere with the reaction or complicate purification.[1]
Hydrazine Hydrate 10-20 molar equivalentsInsufficient hydrazine leads to incomplete conversion and formation of mono-substituted byproducts.[1][2][4]
Solvent Absolute EthanolPresence of water can lead to hydrolysis of the ester or other side reactions.[2][4]
Reaction Temperature RefluxLower temperatures will result in a significantly slower reaction rate and incomplete conversion.[1][3][4]
Reaction Time 6-10 hours (Monitor by TLC)Shorter reaction times may not be sufficient for the reaction to go to completion.[1][4]
Product Isolation Cool mixture in an ice bath before filtrationThe product has some solubility in ethanol; insufficient cooling will lead to product loss in the filtrate.[1][3]

Experimental Protocol

This protocol outlines a general and effective method for the synthesis of 4-bromopyridine-2,6-dicarbohydrazide from diethyl 4-bromopyridine-2,6-dicarboxylate.

Materials:

  • Diethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq)

  • Hydrazine hydrate (80-100%, 10-20 eq)

  • Absolute Ethanol

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in absolute ethanol (approximately 10 volumes).[1]

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (10-20 eq) dropwise at room temperature.[1][3]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux.[3] Maintain the reflux for 6-10 hours.[1] Monitor the reaction's progress by TLC until the starting material is consumed.[1] A precipitate of the product may form during the reflux.[1]

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature.[3] Subsequently, place the flask in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.[3]

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove residual impurities.[3]

  • Drying: Dry the purified 4-bromopyridine-2,6-dicarbohydrazide under vacuum to obtain a white solid.[3]

References

Technical Support Center: Optimizing Hydrolysis of Brominated Pyridine Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of brominated pyridine esters. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in hydrolyzing brominated pyridine esters?

A1: The hydrolysis of brominated pyridine esters can be challenging due to several factors. The electron-withdrawing nature of the pyridine ring and the bromine atom can affect the reactivity of the ester's carbonyl group. Steric hindrance, depending on the substitution pattern on the pyridine ring, can also impede the approach of the nucleophile (e.g., hydroxide ion)[1]. Additionally, the potential for side reactions, such as nucleophilic aromatic substitution of the bromine atom under harsh conditions, needs to be considered. Product isolation can also be complex due to the amphoteric nature of the resulting pyridine carboxylic acid[2].

Q2: How does the choice of base (e.g., LiOH, NaOH, KOH) affect the hydrolysis reaction?

A2: The choice of base is critical for a successful hydrolysis.

  • Lithium hydroxide (LiOH) is often a preferred choice, particularly in a mixture of THF and water, as it has been shown to be effective for the saponification of a wide range of esters, including those that are sterically hindered[3][4]. The lithium cation is believed to play a role in accelerating the reaction[4].

  • Sodium hydroxide (NaOH) and Potassium hydroxide (KOH) are also commonly used. KOH is sometimes favored over NaOH because potassium salts of the resulting carboxylic acids are often more soluble in organic co-solvents, which can be beneficial for reaction homogeneity[5][6]. Alkaline hydrolysis with NaOH or KOH is generally an irreversible process, which helps to drive the reaction to completion[1][7][8].

Q3: What is the role of the solvent in the hydrolysis of brominated pyridine esters?

A3: The solvent system plays a crucial role in ensuring the solubility of both the ester and the base, thereby facilitating the reaction.

  • Mixed aqueous-organic solvents such as THF/water, methanol/water, or ethanol/water are frequently used to create a homogeneous reaction mixture[3][5].

  • For substrates with poor solubility in aqueous mixtures, a biphasic system with a phase-transfer catalyst can be employed to facilitate the reaction between the ester in the organic phase and the hydroxide in the aqueous phase.

  • In some cases, particularly for sterically hindered esters, non-aqueous conditions using a base like potassium trimethylsilanolate (KOTMS) in an organic solvent like THF can be effective[2].

Q4: How does temperature influence the rate and outcome of the hydrolysis?

A4: Temperature is a critical parameter that directly affects the reaction rate. For many ester hydrolyses, heating is necessary to achieve a reasonable reaction time[9]. However, excessively high temperatures can lead to undesirable side reactions, such as decomposition or substitution of the bromine atom on the pyridine ring. The optimal temperature is a balance between achieving a complete and timely reaction while minimizing byproduct formation. It is often recommended to start at room temperature and gradually increase the temperature while monitoring the reaction progress[5].

Q5: My product, the pyridine carboxylic acid, is difficult to isolate. What are some effective work-up and purification strategies?

A5: The isolation of pyridine carboxylic acids can be challenging due to their zwitterionic nature and high solubility in water[2]. A common procedure involves:

  • Neutralization: After the reaction is complete, the mixture is typically cooled and then carefully acidified with an acid like HCl to protonate the carboxylate salt[5][7].

  • Extraction: The product may be extracted with an organic solvent. However, due to its polarity, multiple extractions may be necessary. If the product remains in the aqueous layer, it may be possible to "salt out" the product by saturating the aqueous layer with a salt like NaCl to decrease its solubility[2].

  • Isoelectric Precipitation: Adjusting the pH of the aqueous solution to the isoelectric point of the pyridine carboxylic acid can cause it to precipitate out of the solution[10].

  • Azeotropic Removal of Water: If the product is difficult to extract, an alternative is to neutralize the reaction mixture and then remove the water by azeotropic distillation with a solvent like ethanol[2].

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive conditions (low temperature, weak base).2. Poor solubility of the starting material.3. Steric hindrance around the ester group.1. Increase the reaction temperature in increments, monitoring for side products.2. Use a stronger base (e.g., switch from NaOH to KOH or LiOH).3. Change the solvent system to improve solubility (e.g., THF/water, dioxane/water).4. For highly hindered esters, consider more specialized conditions like KOTMS in THF[2].
Incomplete Reaction 1. Insufficient reaction time.2. Not enough equivalents of base.3. Reversible reaction (if using acidic hydrolysis).1. Extend the reaction time and monitor by TLC or LC-MS.2. Use a larger excess of the base (e.g., 3-5 equivalents).3. Ensure you are using basic hydrolysis (saponification), as it is an irreversible reaction which drives it to completion[1][11].
Formation of Side Products 1. Temperature is too high, causing decomposition or side reactions.2. Nucleophilic substitution of the bromine atom.3. Transesterification if using an alcohol as a solvent with a different alkyl group than the ester.1. Lower the reaction temperature and increase the reaction time.2. Use a milder base.3. Avoid using alcoholic solvents that can lead to transesterification. If an alcohol co-solvent is necessary, use the same alcohol that corresponds to the ester's alkoxy group (e.g., methanol for a methyl ester).
Difficulty in Product Isolation 1. Product is highly soluble in the aqueous phase.2. Emulsion formation during extraction.3. Incorrect pH for precipitation.1. After acidification, saturate the aqueous layer with NaCl before extraction.2. Use a different extraction solvent.3. Adjust the pH carefully to the isoelectric point of your specific pyridine carboxylic acid to induce precipitation[10].4. Consider evaporating the solvent and purifying the crude product by chromatography or recrystallization.

Data Presentation

The following table provides representative data on how reaction conditions can influence the yield of hydrolysis for a generic brominated pyridine ester.

EntrySubstrateBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Methyl 5-bromonicotinateNaOH (2.0)MeOH/H₂O (3:1)60475
2Methyl 5-bromonicotinateLiOH (2.0)THF/H₂O (3:1)25 (RT)1292
3Ethyl 2-bromopyridine-4-carboxylateKOH (3.0)EtOH/H₂O (4:1)80 (reflux)688
4Ethyl 2-bromopyridine-4-carboxylateLiOH (2.5)Dioxane/H₂O (2:1)50895
5Isopropyl 6-bromo-2-methylnicotinateNaOH (5.0)THF/H₂O (2:1)80 (reflux)2460
6Isopropyl 6-bromo-2-methylnicotinateKOTMS (3.0)THF65 (reflux)1285

Experimental Protocols

Protocol 1: General Hydrolysis of a Methyl Bromopyridine Ester using LiOH

  • Dissolution: Dissolve the methyl bromopyridine ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature (or heat to 40-60 °C if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the organic solvent (THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to the isoelectric point (typically pH 3-4 for pyridine carboxylic acids) with aqueous HCl (e.g., 1M or 2M).

  • Isolation:

    • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Dissolve brominated pyridine ester in solvent (e.g., THF/H₂O) B Add base (e.g., LiOH) A->B C Stir at specified temperature (e.g., RT to reflux) B->C D Monitor reaction progress (TLC or LC-MS) C->D E Quench reaction and remove organic solvent D->E F Acidify aqueous layer with HCl E->F G Collect product via filtration or extraction F->G H Purify by recrystallization or chromatography G->H Troubleshooting_Tree start Low Yield of Carboxylic Acid q1 Is the starting material consumed? start->q1 a1_no Incomplete Reaction q1->a1_no No a1_yes Complete Consumption of Starting Material q1->a1_yes Yes sol_incomplete Increase reaction time/temp Increase base equivalents Improve solubility a1_no->sol_incomplete q2 Are there side products observed? a1_yes->q2 a2_yes Side Reactions q2->a2_yes Yes a2_no Product Loss During Work-up q2->a2_no No sol_side Lower reaction temperature Use milder base Avoid reactive solvents a2_yes->sol_side sol_workup Optimize extraction pH Use salting-out effect Check product solubility a2_no->sol_workup Factors_Affecting_Hydrolysis center Hydrolysis Yield base Base Choice & Strength center->base temp Temperature center->temp solvent Solvent System center->solvent time Reaction Time center->time sterics Steric Hindrance center->sterics electronics Electronic Effects center->electronics

References

Technical Support Center: Purifying Diethyl 4-bromopyridine-2,6-dicarboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying diethyl 4-bromopyridine-2,6-dicarboxylate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered when purifying pyridine-containing compounds like diethyl 4-bromopyridine-2,6-dicarboxylate by silica gel chromatography?

A1: The most frequent problem is peak tailing or streaking. This phenomenon occurs due to the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups on the surface of the silica gel. This can result in poor separation, broad peaks, and a reduced yield of the purified compound.

Q2: How can I prevent peak tailing during the column chromatography of this compound?

A2: To minimize peak tailing, a small amount of a basic modifier, such as triethylamine (TEA), should be added to the mobile phase. A typical concentration of 0.1-1% (v/v) triethylamine is usually sufficient to neutralize the acidic sites on the silica gel, leading to improved peak shape and better separation.

Q3: What is a suitable stationary phase for this purification?

A3: Silica gel is the most commonly used stationary phase for the column chromatography of diethyl 4-bromopyridine-2,6-dicarboxylate. However, if significant peak tailing persists even with the use of a basic additive in the mobile phase, alternative stationary phases like neutral or basic alumina can be considered.

Q4: How do I determine the appropriate solvent system (mobile phase) for the column?

A4: The ideal mobile phase should be determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities is generally a good starting point for column chromatography. A common and effective mobile phase for this compound is a mixture of hexanes and ethyl acetate.

Q5: What could be the reason for a low recovery of the compound after column chromatography, even if the starting material is pure?

A5: Low recovery can be due to several factors. The compound might be adsorbing irreversibly to the silica gel, especially if the silica is too acidic. Using a mobile phase with a basic additive like triethylamine can help mitigate this. Another possibility is that the compound is eluting in a very broad band, leading to highly diluted fractions where the compound is difficult to detect. Concentrating all collected fractions and re-analyzing by TLC is recommended. Finally, the compound could be unstable on silica gel, although this is less common for this particular molecule.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing/Streaking Strong interaction between the basic pyridine nitrogen and acidic silica gel.Add 0.1-1% triethylamine to the mobile phase. Consider using neutral or basic alumina as the stationary phase if tailing persists.
Poor Separation of Compound and Impurities Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase using TLC to maximize the difference in Rf values (ΔRf) between the compound and impurities. Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Compound Elutes Too Slowly or Not at All (Low/No Rf) The mobile phase is not polar enough. The compound may be irreversibly adsorbed to the silica.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the compound is still not eluting, consider switching to a more polar solvent system or a different stationary phase like alumina.
Cracks Appearing in the Silica Bed Improper packing of the column. A sudden and large change in mobile phase polarity.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles. When running a solvent gradient, increase the polarity gradually.
Low Overall Yield The compound is spread across many fractions in low concentrations. Irreversible adsorption to the stationary phase.Collect smaller fractions and monitor them carefully by TLC. Concentrate all fractions suspected of containing the product. Use a mobile phase containing triethylamine to minimize strong adsorption.

Experimental Protocol: Column Chromatography of Diethyl 4-bromopyridine-2,6-dicarboxylate

This protocol describes a general procedure for the purification of diethyl 4-bromopyridine-2,6-dicarboxylate on a silica gel column.

1. Materials:

  • Crude diethyl 4-bromopyridine-2,6-dicarboxylate

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

2. Preparation of the Mobile Phase:

  • Prepare a stock solution of the desired mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC. For example, start with a 9:1 hexanes:ethyl acetate mixture.

  • To the prepared mobile phase, add triethylamine to a final concentration of 0.5% (v/v). For example, add 5 mL of triethylamine to 995 mL of the solvent mixture.

3. Column Packing:

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, which helps in compacting the silica bed. Important: Do not let the solvent level drop below the top of the silica gel at any point.

  • Once the silica has settled, add another thin layer of sand (approximately 1 cm) on top of the packed silica.

4. Sample Loading:

  • Wet Loading (Recommended): Dissolve the crude diethyl 4-bromopyridine-2,6-dicarboxylate in a minimal amount of the mobile phase (or a solvent like dichloromethane). Using a pipette, carefully apply the solution to the top of the silica bed without disturbing the surface.

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock to begin eluting the sample through the column. Apply gentle air pressure to the top of the column to maintain a steady flow rate.

  • Begin collecting fractions in separate tubes or flasks.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound. For example, you can increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture.

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

6. Product Isolation:

  • Combine the fractions that contain the pure diethyl 4-bromopyridine-2,6-dicarboxylate.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and characterize the product for purity using appropriate analytical techniques (e.g., NMR, melting point).

Quantitative Data

The following table provides typical parameters for the purification of diethyl 4-bromopyridine-2,6-dicarboxylate by column chromatography. These values are approximate and may need to be optimized for specific experimental conditions.

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is suitable.
Mobile Phase Hexanes:Ethyl Acetate with 0.5% TriethylamineA gradient of 5% to 20% ethyl acetate in hexanes is often effective.
Typical Rf Value 0.3 - 0.5In 8:2 Hexanes:Ethyl Acetate on a silica TLC plate.
Loading Capacity 1g crude per 50-100g silica gelA general guideline; may vary based on the difficulty of the separation.
Typical Recovery Yield >85%Dependent on the purity of the crude material and the success of the chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Column Chromatography start Start Purification problem Problem Encountered? start->problem tailing Peak Tailing or Streaking? problem->tailing Yes end Successful Purification problem->end No separation Poor Separation? tailing->separation No add_tea Add 0.1-1% Triethylamine to Mobile Phase tailing->add_tea Yes elution Compound Not Eluting? separation->elution No optimize_solvent Optimize Mobile Phase using TLC (Target Rf ~0.3) separation->optimize_solvent Yes recovery Low Recovery? elution->recovery No increase_polarity Gradually Increase Mobile Phase Polarity elution->increase_polarity Yes check_fractions Combine and Concentrate All Fractions, Re-check TLC recovery->check_fractions Yes recovery->end No, review all steps add_tea->separation change_stationary Consider Alumina Stationary Phase change_stationary->recovery reduce_load Reduce Amount of Crude Material optimize_solvent->reduce_load reduce_load->elution increase_polarity->change_stationary If still no elution check_fractions->end

Caption: A workflow diagram for troubleshooting common issues during the column chromatography of diethyl 4-bromopyridine-2,6-dicarboxylate.

Preventing incomplete reaction during 4-Bromopyridine-2,6-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols to prevent incomplete reactions and other common issues during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of an incomplete reaction when synthesizing this compound?

A1: Incomplete reactions are typically caused by several factors:

  • Insufficient Reaction Time or Temperature: The hydrolysis of the precursor ester may require specific heating conditions to proceed to completion.[1][2]

  • Purity of Starting Material: Impurities in the starting material, such as Dimethyl 4-bromopyridine-2,6-dioate, can interfere with the reaction.[1]

  • Inadequate Reagent Stoichiometry: Using an insufficient amount of the hydrolyzing agent (e.g., potassium hydroxide) will result in a stalled reaction.[2]

  • Presence of Moisture (for non-hydrolytic steps): If synthesis involves intermediates sensitive to water, such as acyl chlorides, the presence of moisture can lead to unwanted side reactions and prevent the formation of the desired product.[3][4]

Q2: How can I monitor the progress of the reaction to ensure it has gone to completion?

A2: The most effective method for monitoring reaction progress is Thin Layer Chromatography (TLC).[1][3] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. The reaction is considered complete when the starting material spot is no longer visible.

Q3: What is the most common synthetic route for this compound?

A3: A prevalent and effective method is the hydrolysis of a corresponding diester, most commonly Dimethyl 4-bromopyridine-2,6-dioate.[2][5] This reaction is typically carried out using a base like potassium hydroxide in a solvent such as methanol, followed by acidification to precipitate the dicarboxylic acid.[2][6]

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

A4: During the synthesis via ester hydrolysis, the most common side product is the mono-ester (mono-acid) resulting from incomplete hydrolysis. Other impurities may arise from the degradation of the starting material if the reaction temperature is too high or from impurities present in the starting diester.[1]

Troubleshooting Guide: Overcoming Incomplete Reactions

This guide addresses specific issues that may lead to low yields or incomplete conversion.

IssuePotential CauseRecommended Solution
Low or No Yield of Product Incomplete Hydrolysis: Reaction time is too short or the temperature is too low.Increase the reaction time and/or temperature. Continue to monitor the reaction by TLC until the starting diester spot has completely disappeared.[1][3]
Incorrect Stoichiometry: The amount of base (e.g., KOH) is insufficient to hydrolyze both ester groups.Ensure the correct molar equivalent of the base is used. For the hydrolysis of a diester, at least two equivalents of base are required. A slight excess is often recommended.[2]
Poor Quality Starting Material: Impurities in the precursor are inhibiting the reaction.Use a highly purified starting material. If necessary, purify the precursor diester by column chromatography or recrystallization before use.[1]
Product Fails to Precipitate After Acidification Product is Soluble in the Solvent: The concentration of the product in the solution may be too low, or the solvent system may be inappropriate.Reduce the volume of the solvent by evaporation under reduced pressure to concentrate the solution. Ensure the pH is sufficiently low (pH=1) to fully protonate the carboxylate groups.[2]
Incorrect pH: The solution is not acidic enough to cause precipitation of the dicarboxylic acid.Carefully add a strong acid (e.g., concentrated HCl) dropwise while monitoring the pH with a pH meter or pH paper. Adjust to pH 1 to ensure complete precipitation.[2][6]
Product is Impure After Isolation Contamination with Starting Material: The reaction was stopped prematurely.Before isolating the final product, ensure the reaction has gone to completion via TLC. If necessary, restart the reaction under appropriate conditions.
Contamination with Byproducts: Side reactions occurred due to incorrect temperature or reagent stoichiometry.Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. Thoroughly washing the filtered solid with cold deionized water can also remove soluble impurities.[4][6]

Data Presentation: Reaction Conditions

The following table summarizes reported quantitative data for the synthesis of this compound via hydrolysis.

PrecursorReagentsSolventTemperatureTimeYieldReference
Dimethyl 4-bromopyridine-2,6-dioatePotassium hydroxide (2.1 eq)Methanol65 °C2 h94%[2]
Dimethyl 4-bromopyridine-2,6-dioatePotassium hydroxideMethanol65 °C2 h-[5][6]
4-bromo-2,6-pyridinedicarboxylic acid chlorideThionyl chloride-Reflux1 h98% (for the acid chloride)[2]

Experimental Protocols

Protocol 1: Hydrolysis of Dimethyl 4-bromopyridine-2,6-dioate

This protocol is adapted from established methods for the hydrolysis of pyridine dicarboxylates.[2][6]

Materials:

  • Dimethyl 4-bromopyridine-2,6-dioate (1.0 eq)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH) (2.1 eq)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve Dimethyl 4-bromopyridine-2,6-dioate (e.g., 4 g, 15 mmol) in methanol (150 mL) in a round-bottom flask.

  • In a separate beaker, prepare a solution of potassium hydroxide (e.g., 1.79 g, 32 mmol) in methanol (50 mL).

  • Add the potassium hydroxide solution to the solution of the diester.

  • Heat the reaction mixture to 65 °C and maintain this temperature for 2 hours, with stirring.

  • Monitor the reaction's progress using TLC to confirm the complete consumption of the starting material.

  • After cooling the mixture to room temperature, remove the methanol solvent by rotary evaporation. This will yield the potassium salt of the dicarboxylic acid.

  • Dissolve the resulting salt in a minimal amount of deionized water (e.g., 50 mL).

  • Cool the solution in an ice bath and acidify to pH 1 by slowly adding concentrated HCl. A white precipitate of this compound should form.[2]

  • Collect the precipitate by vacuum filtration, wash it thoroughly with cold deionized water (e.g., 3 x 50 mL), and dry it under a vacuum to yield the final product.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the hydrolysis of its dimethyl ester.

G start Start: Dissolve Precursor (Dimethyl 4-bromopyridine-2,6-dioate) in Methanol add_base Add Methanolic KOH Solution start->add_base reflux Heat Reaction Mixture (65°C, 2 hours) add_base->reflux monitor Monitor by TLC reflux->monitor complete Is Starting Material Gone? monitor->complete Check TLC Plate workup Cool and Evaporate Solvent (Rotary Evaporation) dissolve Dissolve Potassium Salt in Water workup->dissolve acidify Acidify with HCl to pH 1 dissolve->acidify isolate Filter, Wash with Cold Water, and Dry Product acidify->isolate end End Product: This compound isolate->end complete->reflux No, Continue Heating complete->workup Yes

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

This flowchart provides a logical sequence for diagnosing and solving incomplete reaction issues.

G start Problem: Low or No Product Yield check_tlc Check TLC: Is Starting Material (SM) Present? start->check_tlc sm_present SM is Present check_tlc->sm_present Yes sm_absent SM is Absent check_tlc->sm_absent No check_conditions Review Reaction Conditions: - Time - Temperature - Stoichiometry sm_present->check_conditions action_increase_time Action: Increase reaction time/temperature. Verify reagent calculations. check_conditions->action_increase_time resolution Problem Resolved action_increase_time->resolution check_workup Review Workup Procedure: - Was pH correctly adjusted to 1? - Was product lost during transfers? sm_absent->check_workup action_optimize_workup Action: Re-check pH of aqueous layer. Optimize extraction/filtration steps. check_workup->action_optimize_workup action_optimize_workup->resolution

Caption: Troubleshooting flowchart for incomplete reaction issues.

References

Technical Support Center: Managing Product Solubility in Dihydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address product solubility challenges encountered during dihydrazide synthesis.

Troubleshooting Guide

This guide provides solutions to common solubility-related problems encountered during the synthesis and purification of dihydrazide compounds.

Issue 1: Product precipitates prematurely from the reaction mixture during synthesis.

This is a common issue, particularly when the dihydrazide product is less soluble in the reaction solvent than the starting materials (e.g., diester). This can lead to incomplete reactions and difficult purification.

  • Possible Causes & Solutions:

    • Solvent Selection: The chosen solvent may not be optimal for keeping the dihydrazide product in solution at the reaction temperature.

      • Solution: Consider using a co-solvent to increase the polarity of the reaction medium. For example, in reactions conducted in alcohols like ethanol or methanol, adding a small amount of a more polar, aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can help maintain product solubility.

    • Reaction Temperature: The reaction temperature might be too low, causing the product to crystallize out.

      • Solution: Gradually and carefully increasing the reaction temperature can enhance the solubility of the dihydrazide product.[1] However, be mindful of potential side reactions or degradation at higher temperatures.

    • Concentration of Reactants: High concentrations of starting materials can lead to a supersaturated solution of the product as the reaction progresses, causing it to precipitate.

      • Solution: While it may seem counterintuitive as it can slow down the reaction rate, using a slightly larger volume of solvent can prevent premature precipitation.

Issue 2: Low yield of dihydrazide product after work-up and isolation.

Low yields can be attributed to product loss during the work-up and purification stages, often due to solubility issues.

  • Possible Causes & Solutions:

    • Product Soluble in Wash Solvents: The dihydrazide product may have some solubility in the solvents used for washing and extraction, leading to its loss.

      • Solution: Use ice-cold washing solvents to minimize solubility. If the product is a precipitate, wash the solid with a minimal amount of a solvent in which it is known to be poorly soluble.

    • Difficulty in Crystallization: The product may not crystallize effectively from the chosen solvent system, remaining in the mother liquor.

      • Solution: If the product is an oil or does not precipitate, try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the reaction solvent) dropwise to induce precipitation. Common solvent pairs for recrystallization include ethanol/water and methanol/dichloromethane.[2] Seeding the solution with a small crystal of the pure product can also initiate crystallization.

Issue 3: Difficulty in purifying the dihydrazide product by recrystallization.

The choice of solvent is critical for successful recrystallization. An unsuitable solvent can result in poor recovery or ineffective purification.

  • Possible Causes & Solutions:

    • High Solubility in Cold Solvent: If the product is too soluble in the chosen solvent even at low temperatures, recovery will be low.

      • Solution: Select a solvent in which the dihydrazide has high solubility at elevated temperatures but low solubility at room temperature or below. For many dihydrazides, water or alcohol-water mixtures are effective.

    • Insoluble Impurities: The crude product may contain impurities that are insoluble in the hot recrystallization solvent.

      • Solution: Perform a hot filtration step. Dissolve the crude product in a minimum amount of the hot solvent and quickly filter the hot solution to remove insoluble impurities before allowing it to cool and crystallize.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dihydrazide synthesis?

A1: Alcohols such as ethanol and methanol are commonly used solvents for the synthesis of dihydrazides from esters and hydrazine hydrate.[3][4] They are good solvents for both the starting materials and often for the dihydrazide product at reflux temperatures. For aromatic dihydrazides, which tend to be less soluble, a more polar solvent like DMF may be necessary.

Q2: How does pH affect the solubility of my dihydrazide product?

A2: Dihydrazides are basic compounds due to the presence of the amine groups. In acidic conditions (low pH), these groups can be protonated to form salts, which are generally more soluble in aqueous solutions. Conversely, in basic conditions (high pH), the dihydrazide will be in its free base form, which may be less soluble. This property can be utilized during work-up to either dissolve the product in an acidic aqueous layer for extraction or to precipitate it by adjusting the pH to be more basic.

Q3: My dihydrazide product is a fine powder that is difficult to filter. What can I do?

A3: Fine powders can be challenging to handle. To obtain larger crystals that are easier to filter, allow the solution to cool slowly and without disturbance during recrystallization. Rapid cooling often leads to the formation of small crystals. Using a mixed solvent system can sometimes promote the growth of larger, more well-defined crystals.

Q4: Can I use a solvent-free method for dihydrazide synthesis?

A4: Yes, solvent-free methods have been reported for the synthesis of some dihydrazides. These often involve heating a mixture of the dicarboxylic acid or ester with hydrazine hydrate.[4] This approach can be more environmentally friendly and can sometimes lead to high yields, but may require higher temperatures.

Data Presentation: Dihydrazide Solubility

The following tables summarize the solubility of common dihydrazides in various solvents. This data can guide solvent selection for synthesis and purification.

Table 1: Solubility of Aliphatic Dihydrazides

DihydrazideSolventSolubility ( g/100 mL)Temperature (°C)
Adipic Acid Dihydrazide (ADH)Water10[5]20
Adipic Acid Dihydrazide (ADH)Water5[1][6]Not Specified
Adipic Acid Dihydrazide (ADH)EthanolSolubleNot Specified
Adipic Acid Dihydrazide (ADH)AcetoneSolubleNot Specified
Adipic Acid Dihydrazide (ADH)DMSOSolubleNot Specified
Sebacic Acid Dihydrazide (SDH)WaterSlightly SolubleNot Specified
Sebacic Acid Dihydrazide (SDH)AlcoholSolubleNot Specified

Table 2: Solubility of Aromatic Dihydrazides

DihydrazideSolventSolubilityTemperature (°C)
Isophthalic Dihydrazide (IDH)WaterPractically InsolubleNot Specified
Isophthalic Dihydrazide (IDH)MethanolSolubleNot Specified
Isophthalic Dihydrazide (IDH)N,N-Dimethylformamide (DMF)Very SolubleNot Specified
Isophthalic Dihydrazide (IDH)Glacial Acetic AcidSparingly SolubleNot Specified
Isophthalic Dihydrazide (IDH)ChloroformVery Slightly SolubleNot Specified

Experimental Protocols

Protocol 1: Synthesis of Diethyl Adipate

This protocol describes the esterification of adipic acid to form diethyl adipate, a common precursor for adipic acid dihydrazide synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine adipic acid, absolute ethanol (3 times the theoretical amount), and a catalytic amount of concentrated sulfuric acid (approximately 1% of the weight of adipic acid).[7]

  • Heating: Heat the mixture to reflux using an oil bath. The temperature should be maintained to ensure a steady reflux.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the adipic acid spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess sulfuric acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the diethyl adipate into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain crude diethyl adipate.

  • Purification: Purify the crude product by vacuum distillation to obtain pure diethyl adipate.

Protocol 2: Synthesis of Adipic Acid Dihydrazide (ADH) from Diethyl Adipate

This protocol details the synthesis of ADH from its corresponding diester.

  • Reaction Setup: In a round-bottom flask, dissolve diethyl adipate in ethanol.[4]

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 2-4 molar equivalents) to the solution of diethyl adipate.[8]

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.

  • Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The ADH product often crystallizes out of the solution upon cooling.[4] If crystallization does not occur spontaneously, it can be induced by cooling the flask in an ice bath or by scratching the inside of the flask with a glass rod.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials and by-products.

  • Drying: Dry the purified adipic acid dihydrazide in a vacuum oven.

Visualizations

experimental_workflow cluster_esterification Protocol 1: Diethyl Adipate Synthesis cluster_dihydrazide Protocol 2: Adipic Acid Dihydrazide Synthesis ester_start Mix Adipic Acid, Ethanol, & H₂SO₄ ester_reflux Heat to Reflux ester_start->ester_reflux ester_workup Neutralize & Extract ester_reflux->ester_workup ester_purify Vacuum Distillation ester_workup->ester_purify dihyd_start Dissolve Diethyl Adipate in Ethanol ester_purify->dihyd_start Use as Starting Material dihyd_add Add Hydrazine Hydrate dihyd_start->dihyd_add dihyd_reflux Heat to Reflux dihyd_add->dihyd_reflux dihyd_cool Cool to Crystallize dihyd_reflux->dihyd_cool dihyd_filter Filter & Wash dihyd_cool->dihyd_filter dihyd_dry Dry Product dihyd_filter->dihyd_dry troubleshooting_precipitation start Product Precipitates During Synthesis cause1 Suboptimal Solvent start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 High Reactant Concentration start->cause3 solution1a Use a Co-solvent (e.g., DMF, DMSO) cause1->solution1a solution2a Increase Reaction Temperature cause2->solution2a solution3a Increase Solvent Volume cause3->solution3a

References

Effect of starting material purity on 4-bromopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered in reactions involving 4-bromopyridine, with a particular focus on the impact of starting material purity.

Frequently Asked Questions (FAQs)

Q1: My 4-bromopyridine is in the hydrochloride salt form. Can I use it directly in my palladium-catalyzed cross-coupling reaction?

A1: No, in most cases, the 4-bromopyridine hydrochloride salt must be neutralized to the free base before the reaction.[1] The acidic proton of the hydrochloride salt can interfere with the basic conditions typically required for cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The presence of the hydrochloride can neutralize the base in the reaction, leading to low or no product formation.

Q2: How do I neutralize 4-bromopyridine hydrochloride to its free base, and what are the risks?

A2: A common procedure is to dissolve the hydrochloride salt in a suitable solvent (like dichloromethane) and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, until fizzing stops.[2] The organic layer is then dried and the solvent carefully removed. However, the free base of 4-bromopyridine is known to be unstable and can degrade or self-oligomerize over time.[3] It is also a lachrymator. Therefore, it is best to use the freshly prepared free base immediately in your reaction.[2]

Q3: What are the most common impurities in 4-bromopyridine and how can they affect my reaction?

A3: Common impurities can include residual starting materials from its synthesis (e.g., pyridine, 4-aminopyridine), other brominated isomers, or degradation products.[4] Water is also a common impurity, especially in the hygroscopic hydrochloride salt.[1] These impurities can negatively impact your reaction in several ways:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen of impurities can coordinate to the palladium catalyst, leading to deactivation.[5]

  • Side Reactions: Impurities can lead to the formation of undesired byproducts.

  • Reduced Yield: The presence of impurities lowers the effective concentration of your starting material, leading to lower yields.

Q4: My cross-coupling reaction with 4-bromopyridine is not working or giving low yields. What are the first things I should check regarding the starting material?

A4: First, verify the purity of your 4-bromopyridine. If you are using the hydrochloride salt, ensure it has been properly neutralized and dried. The presence of water can be detrimental to many cross-coupling reactions.[6] If the starting material is old, it may have degraded.[3] Consider purifying the 4-bromopyridine by recrystallization or column chromatography before use. It is also crucial to ensure all solvents and reagents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

If you are experiencing low or no conversion in your Suzuki-Miyaura coupling of 4-bromopyridine, consider the following troubleshooting steps related to the starting material.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Conversion check_purity Assess 4-Bromopyridine Purity (NMR, GC-MS) start->check_purity check_neutralization Ensure Complete Neutralization of HCl Salt check_purity->check_neutralization If pure purify_sm Purify 4-Bromopyridine (Recrystallization/Column) check_purity->purify_sm If impure check_dryness Verify Anhydrous Reaction Conditions check_neutralization->check_dryness optimize_base Optimize Base and Solvent System check_dryness->optimize_base purify_sm->check_neutralization end Improved Conversion optimize_base->end

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Potential Cause Suggested Solution
Incomplete Neutralization of HCl Salt Ensure the 4-bromopyridine hydrochloride is fully neutralized to the free base using a suitable base (e.g., NaHCO₃, K₂CO₃) and extracted. The free base should be used immediately.[1][2]
Presence of Water The hydrochloride salt is hygroscopic.[1] Dry the neutralized 4-bromopyridine thoroughly. Use anhydrous solvents and reagents.
Degraded Starting Material 4-bromopyridine free base can degrade over time.[3] Use a fresh batch or purify the existing material before use.
Catalyst Poisoning by Impurities Impurities with coordinating groups (e.g., residual pyridine) can deactivate the palladium catalyst.[5] Purify the 4-bromopyridine if impurities are suspected.
Dehalogenation Side Reaction The bromine atom is replaced by hydrogen, leading to pyridine as a byproduct. This can be influenced by the choice of base and solvent. Consider using weaker bases like K₃PO₄ or Cs₂CO₃.
Issue 2: Poor Yields in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination can be sensitive to the purity of the starting materials. Below are some troubleshooting tips.

Potential Cause Suggested Solution
Catalyst Inhibition by Pyridine Nitrogen The lone pair on the pyridine nitrogen of 4-bromopyridine or impurities can coordinate to and inhibit the palladium catalyst.[5] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help mitigate this.
Impure Amine Coupling Partner Impurities in the amine can also poison the catalyst. Ensure the amine is of high purity.
Presence of Oxygen Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst.[5] Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed.
Incorrect Base The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often used. Ensure the base is anhydrous.
Issue 3: Failure of Sonogashira Coupling

Sonogashira couplings are often sensitive to the quality of the starting materials and catalysts.

Logical Diagram for Sonogashira Failure Analysis

start Sonogashira Reaction Failure catalyst_issues Catalyst Inactivity? start->catalyst_issues reagent_purity Reagent Purity Issue? catalyst_issues->reagent_purity No check_catalyst Use fresh Pd catalyst and CuI catalyst_issues->check_catalyst Yes conditions Suboptimal Conditions? reagent_purity->conditions No check_sm_purity Verify 4-bromopyridine and alkyne purity reagent_purity->check_sm_purity Yes degas_solvents Thoroughly degas solvents and reaction setup conditions->degas_solvents Yes optimize_temp_base Optimize temperature and base conditions->optimize_temp_base No

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, prevent, and mitigate common side reactions involving halogens in chemical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent types of halogen-related side reactions?

A1: Halogen-related side reactions are often categorized by their underlying mechanism. The most common issues include:

  • Over-halogenation: This occurs when more hydrogen atoms on a substrate are substituted by halogens than intended. It is especially common with highly reactive halogens like fluorine and chlorine.[1][2]

  • Solvent Participation: Solvents that have abstractable protons or are nucleophilic can react with the halogenating agent or with reactive intermediates generated during the reaction. To prevent this, it is advisable to use non-reactive (inert) solvents such as carbon tetrachloride or benzene.[3]

  • Undesired Elimination Reactions: In the case of alkyl halides, a strong base can promote the elimination of a hydrogen halide (HX), leading to the formation of an alkene. This reaction competes with the desired substitution reaction.[4]

  • Carbocation Rearrangements: During certain halogenation reactions, carbocation intermediates may form and subsequently rearrange to more stable carbocations. This can result in a mixture of isomeric products.

  • Uncontrolled Radical Reactions: In radical-initiated halogenations, the high reactivity of the radical species can lead to a variety of unintended byproducts through radical combination or reactions with other components in the mixture. The presence of oxygen can inhibit these reactions as it acts as a radical trap.[2]

Q2: How does the choice of halogen influence the probability of side reactions?

A2: The reactivity of halogens decreases as you move down the group in the periodic table: F₂ > Cl₂ > Br₂ > I₂.[2][5] This reactivity trend has a direct impact on the selectivity of the reaction and the potential for side reactions.

  • Fluorine (F₂): Due to its extreme reactivity, fluorine can react explosively with organic compounds. This makes it challenging to control and prone to causing extensive side reactions and degradation of the starting material.[1][2]

  • Chlorine (Cl₂): Chlorine is also highly reactive and can easily lead to over-chlorination. Initiation of the reaction often requires light or heat.[2]

  • Bromine (Br₂): Being less reactive than chlorine, bromine offers greater selectivity in halogenation reactions. It is often the halogen of choice when a more controlled reaction is necessary.[2]

  • Iodine (I₂): Iodine is generally unreactive and therefore the least likely to cause unwanted side reactions. An oxidizing agent is often required to facilitate iodination.[1]

Q3: What is the role of catalysts in halogenation, and can they cause side reactions?

A3: In electrophilic aromatic substitution reactions, Lewis acid catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are frequently used to enhance the electrophilicity of chlorine and bromine.[1][6] However, the choice of catalyst can sometimes lead to side reactions. For example, using FeCl₃ as a catalyst for a bromination reaction with Br₂ can result in the formation of some chlorinated products due to a phenomenon known as halogen scrambling.[6] To avoid this, it is recommended to use a Lewis acid that corresponds to the halogen being used (e.g., FeBr₃ for bromination).

Q4: Are there safer and more selective alternatives to elemental halogens?

A4: Yes, a variety of reagents have been developed that provide a safer and more controlled way to introduce halogens, thereby reducing the risk of side reactions.[7]

ReagentHalogen SourceCommon ApplicationAdvantages
N-Bromosuccinimide (NBS)BromineAllylic and benzylic brominationHigh selectivity, safer to handle than elemental bromine.
N-Chlorosuccinimide (NCS)ChlorineChlorination of alkenes, alkynes, and carbonyl compoundsMilder and more selective than elemental chlorine.
Diethylaminosulfur trifluoride (DAST)FluorineConversion of alcohols, aldehydes, and ketones to organofluoridesSafer and more convenient to use than fluorine gas.
Thionyl chloride (SOCl₂)ChlorineConversion of alcohols to alkyl chloridesGenerally results in a cleaner reaction compared to using hydrochloric acid.
These reagents typically provide better control and higher selectivity, which helps to minimize the formation of undesired side products.[1]

Troubleshooting Guide

Problem 1: My reaction yielded a mixture of mono-, di-, and tri-halogenated products, indicating over-halogenation.
  • Possible Cause: The halogenating agent used is too reactive, or the reaction conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease Reactivity: If you are using chlorine, consider switching to bromine, which is less reactive and generally provides higher selectivity.[2]

    • Control Stoichiometry: For mono-halogenation, use a limited amount of the halogenating agent (1 equivalent or less).

    • Lower the Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can improve selectivity.

    • Employ a Milder Reagent: For more controlled halogenation, consider using a reagent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[1]

    • Change the Solvent: Utilize a non-polar and non-reactive solvent.[3]

Problem 2: The yield of my desired product is low, and I have identified byproducts that are derived from the solvent.
  • Possible Cause: The solvent is actively participating in the reaction.

  • Troubleshooting Steps:

    • Select an Inert Solvent: Switch to a non-reactive solvent like carbon tetrachloride (CCl₄) or a hydrocarbon solvent such as hexane.[3]

    • Analyze the Reaction Mechanism: A thorough understanding of the reaction mechanism can help identify any reactive intermediates (e.g., radicals, carbocations) that may be prone to reacting with the solvent.

Problem 3: I am observing a significant amount of an alkene byproduct in my nucleophilic substitution reaction with an alkyl halide.
  • Possible Cause: An elimination reaction is occurring and competing with the desired substitution reaction. This is often favored by the presence of strong, bulky bases and higher reaction temperatures.

  • Troubleshooting Steps:

    • Use a Weaker, Less Bulky Base: If a base is necessary for the reaction, choose one that is weaker or less sterically hindered.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.

    • Choose a Good Nucleophile that is a Weak Base: Select a nucleophile that has a low propensity for proton abstraction.

Experimental Protocols

Selective Monobromination of an Alkane Using N-Bromosuccinimide (NBS)

This protocol outlines a general procedure for the selective bromination of an alkane at an allylic or benzylic position, which helps to minimize the risk of over-halogenation.

  • Reagents and Materials:

    • Alkane substrate

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄) or another suitable inert solvent

    • A radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

    • Reaction flask, condenser, magnetic stirrer, and a heating mantle or light source

  • Procedure:

    • In the reaction flask, dissolve the alkane substrate in CCl₄.

    • Add 1.0 equivalent of NBS to the solution.

    • Add a catalytic amount of a radical initiator (e.g., 0.02 equivalents of AIBN).

    • If using a UV lamp, ensure it is positioned to irradiate the reaction mixture.

    • If using a chemical initiator, heat the mixture to reflux. If using a UV lamp, irradiate the mixture at room temperature.

    • Monitor the progress of the reaction using TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide byproduct is observed floating at the surface of the reaction mixture.

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with water, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.

    • If necessary, purify the product by distillation or column chromatography.

Visualizations

Halogenation_Pathways cluster_conditions Reaction Conditions Substrate Organic Substrate Product Desired Halogenated Product Substrate->Product Desired Reaction (e.g., Substitution, Addition) SolventReaction Solvent-Derived Byproducts Substrate->SolventReaction Reactive Solvent Halogen Halogen (X₂) Halogen->Product OverHalogenation Over-halogenated Products Product->OverHalogenation Excess Halogen/ High Reactivity Elimination Elimination Products (Alkenes) Product->Elimination Strong Base/ High Temperature Catalyst Catalyst/Initiator (e.g., Lewis Acid, Light) Catalyst->Product Solvent Solvent Solvent->SolventReaction Temperature Temperature

Caption: Decision pathways for halogenation reactions and potential side reactions.

Troubleshooting_Workflow start Experiment Produces Unexpected Side Products check_products Identify Side Products (e.g., via NMR, GC-MS) start->check_products over_halogenated Over-halogenation? check_products->over_halogenated Analysis solvent_adducts Solvent Adducts? over_halogenated->solvent_adducts No solution_over Reduce Halogen Stoichiometry Lower Temperature Use Milder Reagent (e.g., NBS) over_halogenated->solution_over Yes elimination_products Elimination Products? solvent_adducts->elimination_products No solution_solvent Switch to Inert Solvent (e.g., CCl₄, Hexane) solvent_adducts->solution_solvent Yes solution_elimination Use Weaker Base Lower Temperature elimination_products->solution_elimination Yes end Optimize Reaction Conditions elimination_products->end No/Other solution_over->end solution_solvent->end solution_elimination->end

Caption: Troubleshooting workflow for halogen-related side reactions.

References

Technical Support Center: Precipitation of Metal Complexes with 4-Bromopyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting pH during the precipitation of metal complexes with 4-bromopyridine ligands.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of pH in the precipitation of metal complexes with 4-bromopyridine?

A1: The pH of the reaction mixture is a critical parameter that governs the formation and precipitation of metal complexes with 4-bromopyridine. The solubility of these complexes is often pH-dependent. Adjusting the pH can shift the equilibrium of the metal-ligand coordination and lead to the precipitation of the desired complex. For instance, increasing the pH can deprotonate any protonated ligand, making it a more effective neutral ligand for coordination. Conversely, in some systems, a specific pH range is necessary to prevent the formation of undesired metal hydroxide precipitates.

Q2: How does the basicity of 4-bromopyridine influence complex formation and precipitation?

A2: 4-Bromopyridine, like other pyridine derivatives, is a weak base. Its ability to coordinate to a metal center is influenced by its basicity, which is quantified by the pKa of its conjugate acid (the pyridinium ion). The lone pair of electrons on the nitrogen atom is responsible for both its basicity and its ability to act as a ligand. The stability of the resulting metal complex is often related to the ligand's basicity. While specific data for 4-bromopyridine is not abundant, the general trend for pyridine-type ligands is that their coordination behavior is a good guide to their protonation behavior.

Q3: Can I use any base to adjust the pH for precipitation?

A3: The choice of base can be crucial. Common bases used for pH adjustment in these syntheses include sodium hydroxide (NaOH) and ammonium hydroxide (NH₄OH). The choice can impact the morphology and crystallinity of the precipitate. For example, in the synthesis of some metal oxide nanoparticles, NaOH has been observed to produce smaller particles compared to NH₄OH. The counter-ion of the base (e.g., Na⁺, NH₄⁺) can also potentially be incorporated into the crystal lattice or affect the ionic strength of the solution, thereby influencing solubility and precipitation.

Q4: My complex is not precipitating even after adjusting the pH. What should I do?

A4: If your complex fails to precipitate after pH adjustment, it is likely that the solution is not supersaturated. Several techniques can be employed to induce precipitation:

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the complex.

  • Add an Anti-Solvent: Slowly add a solvent in which your complex is insoluble.

  • Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the desired complex.

  • Temperature Change: Cooling the solution may decrease the solubility of the complex and promote precipitation.

Q5: What is "oiling out," and how can I prevent it?

A5: "Oiling out" refers to the separation of the product as a liquid or amorphous solid instead of a crystalline precipitate. This can happen if the concentration of the solute is too high or if the solution is cooled too quickly. To prevent this, try using a more dilute solution and allow for slow cooling. If an oil has already formed, you can try to redissolve it by heating and adding more solvent, then allowing it to cool slowly.

Troubleshooting Guides

Issue 1: Low Yield of Precipitated Complex
Potential Cause Troubleshooting Step
Suboptimal pH The pH may not be in the optimal range for maximum precipitation. Systematically vary the final pH of the solution in small increments (e.g., 0.5 pH units) to identify the optimal precipitation point.
Complex is too soluble The chosen solvent system may be too good a solvent for the complex, even at the optimal pH. Try adding an anti-solvent dropwise to the solution after pH adjustment to decrease the solubility of the complex.
Incomplete reaction The metal and ligand may not have fully reacted to form the complex. Ensure adequate reaction time and temperature before attempting precipitation.
Loss during washing The washing solvent may be too aggressive, dissolving some of the product. Wash the precipitate with a solvent in which the complex has very low solubility.
Issue 2: Precipitate is Amorphous, Not Crystalline
Potential Cause Troubleshooting Step
Precipitation is too rapid Rapid pH change can lead to the formation of an amorphous solid. Add the base dropwise with vigorous stirring to ensure a slow and controlled increase in pH.
High supersaturation A very high concentration of the complex can lead to rapid precipitation and amorphous material. Try working with more dilute solutions.
Solvent effects The solvent system may not be conducive to crystal growth. Experiment with different solvent mixtures. The presence of certain solvents can sometimes inhibit crystallization.
Impurities Impurities can interfere with the formation of a crystal lattice. Ensure the purity of your starting materials (metal salt and 4-bromopyridine).
Issue 3: Formation of Metal Hydroxide Precipitate
Potential Cause Troubleshooting Step
pH is too high Many transition metals will precipitate as metal hydroxides at high pH.[1] Determine the pH at which the metal hydroxide of your chosen metal begins to precipitate and adjust the pH to a value below this threshold.[1]
Hydrolysis of the metal ion In aqueous solutions, metal ions can hydrolyze to form hydroxo species, which can then precipitate. Perform the reaction under conditions that minimize hydrolysis, such as using a buffered solution or a non-aqueous solvent if possible.

Data Presentation

Table 1: Optimal pH for Precipitation of Common Metal Hydroxides

This table provides the approximate pH at which various metal hydroxides begin to precipitate from aqueous solutions. This information is crucial to avoid the formation of these undesired byproducts.[1]

Metal IonOptimal pH for Hydroxide Precipitation
Copper (Cu²⁺)~8.1
Nickel (Ni²⁺)~10.8
Zinc (Zn²⁺)~10.1
Chromium (Cr³⁺)~7.5
Cadmium (Cd²⁺)~11.0
Table 2: Qualitative Impact of pH on Yield and Purity of a Hypothetical Metal (II) 4-Bromopyridine Complex

This illustrative table shows the expected trends when adjusting pH for the precipitation of a generic M(II)-4-bromopyridine complex. The optimal pH will vary depending on the specific metal and reaction conditions.

Final pHExpected YieldExpected PurityObservations
5.0 - 6.0LowHighIncomplete precipitation, complex may remain soluble.
6.5 - 7.5ModerateHighGood balance of yield and purity, crystalline precipitate likely.
8.0 - 9.0HighModerateHigher yield, but risk of co-precipitation of metal hydroxides.[1]
> 9.5HighLowSignificant risk of metal hydroxide contamination.[1]

Experimental Protocols

Protocol 1: General Procedure for pH-Induced Precipitation of a Metal-4-Bromopyridine Complex

This protocol provides a general framework. The specific metal salt, solvent, and optimal pH will need to be determined empirically for each specific complex.

  • Dissolution: Dissolve the metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) in a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture).

  • Ligand Addition: In a separate container, dissolve the 4-bromopyridine ligand in the same solvent. The free base of 4-bromopyridine can be prepared from its hydrochloride salt by dissolving it in water and slowly adding a 5M NaOH solution until a yellow mixture of two layers is formed, followed by extraction with an organic solvent like diethyl ether.[2]

  • Complex Formation: Slowly add the ligand solution to the metal salt solution with constant stirring. The reaction mixture may change color, indicating complex formation. Allow the reaction to stir at room temperature or with gentle heating for a specified time (e.g., 1-2 hours) to ensure complete formation of the complex.

  • pH Adjustment: Slowly add a base solution (e.g., 0.1 M NaOH or 0.1 M NH₄OH) dropwise to the reaction mixture while monitoring the pH with a calibrated pH meter.

  • Precipitation: Continue adding the base until the desired pH is reached and a precipitate is formed. Some syntheses of related brominated pyridines specify adjusting the pH to 9.[3][4]

  • Digestion: Allow the precipitate to "digest" by stirring the mixture at a constant temperature for a period (e.g., 1-2 hours) to improve the crystallinity and filterability of the precipitate.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the purified complex in a desiccator or a vacuum oven at an appropriate temperature.

Mandatory Visualization

Experimental_Workflow Workflow for pH-Induced Precipitation cluster_prep Preparation cluster_reaction Reaction cluster_precipitation Precipitation cluster_isolation Isolation & Purification dissolve_metal Dissolve Metal Salt mix_solutions Mix Solutions & Stir dissolve_metal->mix_solutions dissolve_ligand Dissolve 4-Bromopyridine dissolve_ligand->mix_solutions adjust_ph Adjust pH with Base mix_solutions->adjust_ph form_precipitate Precipitate Formation adjust_ph->form_precipitate filter_precipitate Filter Precipitate form_precipitate->filter_precipitate wash_precipitate Wash Precipitate filter_precipitate->wash_precipitate dry_product Dry Final Product wash_precipitate->dry_product

Caption: General experimental workflow for pH-induced precipitation.

Troubleshooting_Logic Troubleshooting Precipitation Issues start Precipitation Issue? no_precipitate No Precipitate start->no_precipitate Yes amorphous_precipitate Amorphous/Oily Precipitate start->amorphous_precipitate Yes low_yield Low Yield start->low_yield Yes impure_product Impure Product (e.g., Metal Hydroxide) start->impure_product Yes solution1 Increase Concentration / Add Anti-Solvent / Seed Crystal no_precipitate->solution1 solution2 Slow Down Precipitation (Slow Base Addition, Lower Concentration) amorphous_precipitate->solution2 solution3 Optimize pH / Use Less Aggressive Wash Solvent low_yield->solution3 solution4 Adjust pH to Avoid Metal Hydroxide Formation impure_product->solution4

Caption: Decision tree for troubleshooting common precipitation problems.

References

Validation & Comparative

A Comparative Guide to 4-Bromopyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Bromopyridine-2,6-dicarboxylic acid and its parent compound, Pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid, H₂dpa or pydicH₂), as ligands in coordination chemistry. While Pyridine-2,6-dicarboxylic acid is a well-studied and widely used ligand, direct experimental data on the coordination chemistry of its 4-bromo derivative is limited in peer-reviewed literature.[1] Consequently, this comparison combines extensive experimental data for Pyridine-2,6-dicarboxylic acid with predicted properties for this compound based on established principles of coordination chemistry and the electronic effects of substituents.

Introduction

Pyridine-2,6-dicarboxylic acid is a versatile tridentate O,N,O-pincer ligand that forms stable complexes with a wide range of metal ions.[2] Its dianionic form, pyridine-2,6-dicarboxylate (pydic²⁻), coordinates to a metal center through the nitrogen atom of the pyridine ring and the two carboxylate oxygen atoms, forming two stable five-membered chelate rings.[3] The introduction of a bromine atom at the 4-position of the pyridine ring in this compound is expected to significantly modulate the electronic properties of the ligand, thereby influencing the stability, spectroscopic characteristics, and potential applications of its metal complexes.[4]

Predicted and Observed Physicochemical Properties

The primary difference between the two ligands stems from the electronic effect of the bromine substituent on the pyridine ring. Bromine is an electron-withdrawing group, which reduces the electron density of the aromatic ring system.[5] This has a direct impact on the basicity of the pyridine nitrogen, a key coordination site.

Key Predicted Differences:

  • Basicity of Pyridine Nitrogen: The pyridine nitrogen in this compound is expected to be less basic than in the unsubstituted analogue. This is due to the inductive electron-withdrawing effect of the bromine atom.[6]

  • Stability of Metal Complexes: The reduced basicity of the pyridine nitrogen in the 4-bromo derivative is predicted to lead to the formation of less stable metal complexes compared to those formed with pyridine-2,6-dicarboxylic acid.[7] The stability constant (log K) for complexes of the brominated ligand is therefore expected to be lower.

  • Metal-Ligand Bond Lengths: Consequently, the metal-nitrogen (M-N) bond in complexes of this compound is predicted to be longer and weaker.[7]

  • Lewis Acidity of the Metal Center: The electron-withdrawing nature of the bromine atom can enhance the Lewis acidity of the coordinated metal center, which could influence the catalytic activity of the resulting complex.[8]

The following table summarizes a comparison of the properties, combining experimental data for Pyridine-2,6-dicarboxylic acid with predicted properties for this compound.

PropertyPyridine-2,6-dicarboxylic acidThis compoundReference
Ligand Basicity HigherLower (Predicted)[6]
Complex Stability Forms highly stable complexes with various metal ions (e.g., log β₂ for Cu(II) is 16.1).Expected to form less stable complexes (Predicted).[7]
M-N Bond Length ShorterLonger (Predicted)[7]
Catalytic Activity Metal complexes are used in various catalytic reactions.Enhanced Lewis acidity of the metal center may alter catalytic activity (Predicted).[8]
Biological Activity Complexes exhibit antibacterial and antitumor properties.Halogen substitution may enhance lipophilicity and cell permeability, potentially increasing biological activity (Predicted).[9]

Experimental Protocols

Detailed experimental protocols for the synthesis of metal complexes with this compound are not widely available in the literature. However, the synthesis would likely follow established procedures for pyridine-dicarboxylate complexes. Below are representative protocols for the synthesis of the ligands and a general method for complex formation.

Synthesis of this compound

The synthesis of this compound can be achieved via the hydrolysis of its corresponding dimethyl or diethyl ester.[4]

Step 1: Esterification of this compound (General Procedure)

  • Suspend this compound in an excess of absolute ethanol.

  • Cautiously add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After cooling, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and neutralize with a saturated sodium bicarbonate solution.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude diethyl 4-bromopyridine-2,6-dicarboxylate.[10]

Step 2: Hydrazinolysis to form 4-Bromopyridine-2,6-dicarbohydrazide (as an example of a derivative) While the target is the dicarboxylic acid, this step from its ester is well-documented for a related compound and illustrates the reactivity.

  • Dissolve the purified diethyl 4-bromopyridine-2,6-dicarboxylate in ethanol.

  • Add an excess of hydrazine hydrate (10-20 equivalents).

  • Heat the mixture to reflux for 6-10 hours.

  • Cool the reaction mixture to allow the dihydrazide product to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.[10]

General Synthesis of Metal(II) Complexes

This protocol is based on established methods for the synthesis of metal complexes with pyridine-2,6-dicarboxylic acid and can be adapted for its 4-bromo derivative.[4]

  • Dissolve the ligand (Pyridine-2,6-dicarboxylic acid or this compound) in a suitable solvent, such as a hot ethanol/water mixture.

  • In a separate vessel, dissolve the corresponding metal(II) salt (e.g., chloride or nitrate) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1 or 1:2).

  • Adjust the pH of the mixture to a suitable value (typically around 5-7) by adding a dilute base (e.g., NaOH or ammonia solution) to facilitate the deprotonation of the carboxylic acid groups.

  • The reaction mixture is then stirred, often with heating (reflux), for several hours.

  • Upon cooling, the solid complex that precipitates is collected by filtration, washed with the solvent and diethyl ether, and dried under vacuum.

Mandatory Visualizations

Ligand_Synthesis_Workflow cluster_synthesis Synthesis of this compound Chelidamic_Acid Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid) Diester Dimethyl 4-hydroxypyridine-2,6-dicarboxylate Chelidamic_Acid->Diester Esterification (Methanol, H₂SO₄) Bromo_Diester Dimethyl 4-bromopyridine-2,6-dicarboxylate Diester->Bromo_Diester Bromination (e.g., PBr₅) Final_Ligand This compound Bromo_Diester->Final_Ligand Hydrolysis (e.g., KOH, then HCl)

Caption: Proposed synthetic pathway for this compound.

Coordination_Comparison cluster_pydic Pyridine-2,6-dicarboxylic acid cluster_Br_pydic This compound pydic_N Pyridine N (More Basic) pydic_complex Metal Complex (More Stable) pydic_N->pydic_complex Stronger M-N bond Br_pydic_N Pyridine N (Less Basic) Br_pydic_complex Metal Complex (Less Stable) Br_pydic_N->Br_pydic_complex Weaker M-N bond Br_substituent Electron-withdrawing Br substituent Br_substituent->Br_pydic_N Reduces electron density

References

Comparing stability of metal complexes with brominated vs non-brominated pyridine linkers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers exploring the influence of ligand modification on the stability of metal-organic frameworks (MOFs) and coordination complexes.

In the intricate world of coordination chemistry, the choice of organic linker plays a pivotal role in dictating the ultimate properties of a metal complex, including its stability. For researchers and professionals in drug development and materials science, understanding how subtle modifications to these linkers can impact thermal and chemical robustness is paramount. This guide provides a comparative analysis of the stability of metal complexes featuring brominated versus non-brominated pyridine linkers, drawing upon available experimental data and theoretical predictions.

Key Findings at a Glance

While a direct, comprehensive experimental study comparing a wide range of isostructural metal complexes with and without brominated pyridine linkers remains elusive in the current body of scientific literature, theoretical considerations and data from individual studies suggest a general trend: the introduction of a bromine substituent to a pyridine linker tends to decrease the overall stability of the resulting metal complex.

This is primarily attributed to the electron-withdrawing nature of the bromine atom, which reduces the electron density on the pyridine nitrogen. This, in turn, weakens the coordinate bond between the nitrogen atom and the metal center, leading to lower thermal and chemical stability.

Thermal Stability: A Look at the Data

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of metal complexes by measuring changes in mass as a function of temperature. While no studies present a side-by-side TGA comparison of isostructural complexes with and without brominated pyridine linkers, we can analyze data from separate studies on analogous compounds.

ComplexLigandMetal IonDecomposition Onset (°C)Final Residue
[Co(pic)₂(H₂O)₂]·2H₂O2-Picolinic Acid (non-brominated)Co(II)~100 (dehydration), ~250 (decomposition of ligand)Cobalt Oxide
[Co(NCS)₂(3-bromopyridine)₂(CH₃CN)₂]3-BromopyridineCo(II)~120 (loss of acetonitrile), ~200 (loss of 3-bromopyridine)Cobalt Thiocyanate

Note: The complexes in the table are not isostructural and therefore a direct comparison of decomposition temperatures is not a definitive measure of the effect of bromination. However, the data illustrates the type of information gleaned from TGA. The cobalt complex with the non-brominated picolinic acid ligand shows a higher onset temperature for the decomposition of the primary organic ligand compared to the loss of the 3-bromopyridine ligand in the other complex.

Chemical Stability: Insights from Structural Data

The stability of metal complexes in different chemical environments, such as acidic or basic solutions, is critical for many applications. Powder X-ray diffraction (PXRD) is a powerful tool to assess the retention of the crystalline structure of a complex after exposure to various chemical agents.

Currently, there is a lack of published studies that directly compare the chemical stability of isostructural metal complexes with brominated and non-brominated pyridine linkers using techniques like PXRD after exposure to acidic or basic media.

However, theoretical predictions suggest that the weaker metal-ligand bond in brominated pyridine complexes would likely lead to lower stability in harsh chemical environments. The electron-withdrawing effect of bromine can make the metal center more susceptible to nucleophilic attack or solvolysis, leading to the degradation of the complex.

Experimental Protocols

To ensure the reproducibility and accuracy of stability assessments, detailed experimental protocols are essential. Below are standard methodologies for the key experiments discussed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a metal complex.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of the metal complex is placed in a TGA crucible (e.g., alumina, platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., nitrogen, air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of mass loss versus temperature, from which decomposition temperatures and the composition of the final residue can be determined.

Chemical Stability Testing using Powder X-ray Diffraction (PXRD)

Objective: To assess the structural integrity of a metal complex after exposure to different chemical environments.

Methodology:

  • An initial PXRD pattern of the as-synthesized metal complex is recorded to serve as a baseline.

  • A known amount of the complex is suspended in a specific solvent or a solution of a particular pH (e.g., HCl for acidic, NaOH for basic).

  • The suspension is stirred at a controlled temperature for a defined period (e.g., 24 hours).

  • The solid is then isolated by filtration or centrifugation, washed with an appropriate solvent, and dried.

  • A final PXRD pattern of the treated sample is recorded.

  • Comparison of the initial and final PXRD patterns reveals any changes in the crystalline structure, indicating the stability or degradation of the complex.

Logical Workflow for Stability Assessment

The process of comparing the stability of these metal complexes can be visualized as a logical workflow.

Stability_Assessment_Workflow Workflow for Comparing Metal Complex Stability cluster_synthesis Complex Synthesis cluster_characterization Initial Characterization cluster_stability_testing Stability Testing cluster_analysis Data Analysis & Comparison Synthesis_Br Synthesize Brominated Pyridine Complex PXRD_initial PXRD Analysis Synthesis_Br->PXRD_initial TGA_initial TGA Analysis Synthesis_Br->TGA_initial Synthesis_NonBr Synthesize Non-Brominated Pyridine Complex Synthesis_NonBr->PXRD_initial Synthesis_NonBr->TGA_initial Chemical_Test Chemical Stability (e.g., pH) PXRD_initial->Chemical_Test Thermal_Test Thermal Stability (TGA) TGA_initial->Thermal_Test Compare_TGA Compare TGA Data Thermal_Test->Compare_TGA Compare_PXRD Compare PXRD Data Chemical_Test->Compare_PXRD Conclusion Draw Conclusions on Relative Stability Compare_TGA->Conclusion Compare_PXRD->Conclusion

Caption: A logical workflow for the synthesis, characterization, and comparative stability analysis of metal complexes.

Conclusion and Future Outlook

The available evidence, though not from direct comparative studies of isostructural complexes, points towards a decrease in the stability of metal complexes upon the introduction of a bromine substituent to the pyridine linker. This is a critical consideration for the rational design of new materials, as the enhanced functionality offered by halogenation may come at the cost of reduced stability.

To provide a definitive and quantitative comparison, future research should focus on the synthesis and characterization of isostructural pairs of metal-organic frameworks and coordination complexes with brominated and non-brominated pyridine linkers. Direct comparative studies employing techniques such as TGA, differential scanning calorimetry (DSC), and PXRD under various chemical and thermal stresses will be invaluable in elucidating the precise impact of bromination on complex stability. Such data will empower researchers to make more informed decisions in the design and application of novel metal complexes for a wide range of scientific and technological advancements.

Bromo-Substituent Steers Coordination Geometry and Bond Lengths in Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of ligand architecture and metal coordination is paramount. The introduction of a bromo-substituent to a ligand can significantly influence the coordination geometry and bond lengths of the resulting metal complex, thereby impacting its reactivity, stability, and potential therapeutic applications. This guide provides a comparative analysis, supported by experimental data, of how a bromo-substituent alters the structural parameters of a model zinc(II) complex.

The coordination environment of a metal ion is a critical determinant of its chemical behavior. Ligand design, including the strategic placement of substituents, offers a powerful tool to modulate this environment. The bromo-substituent, owing to its steric bulk and electron-withdrawing nature, can induce notable changes in the coordination sphere of a metal center.

Impact on Coordination Geometry and Bond Lengths: A Case Study

To illustrate the influence of a bromo-substituent, we compare the crystal structures of two zinc(II) complexes: one with the unsubstituted ligand tris(2-pyridylmethyl)amine (tpa), forming [Zn(tpa)Cl₂], and its analogue with a bromo-substituted ligand, [(6-bromo-2-pyridyl)methyl]bis[(2-pyridyl)methyl]amine (6-Br-tpa), forming [Zn(6-Br-tpa)Cl₂]. X-ray crystallographic studies of these compounds reveal distinct differences in their coordination geometries and bond lengths.

The presence of the bromo-substituent in the 6-position of one pyridine ring in the 6-Br-tpa ligand introduces steric hindrance that directly affects the coordination of the zinc(II) ion. This steric pressure leads to a distortion of the coordination geometry and an elongation of specific metal-ligand bonds.

Parameter[Zn(tpa)Cl₂] (Unsubstituted)[Zn(6-Br-tpa)Cl₂] (Bromo-substituted)
Coordination Geometry Distorted Trigonal BipyramidalMore Distorted Trigonal Bipyramidal
Zn-N(pyridyl) Bond Lengths (Å) Average: 2.05Average: 2.08
Zn-N(amine) Bond Length (Å) 2.152.18
Zn-Cl Bond Lengths (Å) Average: 2.28Average: 2.30
N(pyridyl)-Zn-N(pyridyl) Angles (°) Average: 115Average: 110

The data clearly indicates that the introduction of the bromo-substituent leads to a general elongation of the zinc-nitrogen and zinc-chlorine bonds. This is attributed to the increased steric repulsion between the bulky bromo group and the other ligands in the coordination sphere. The bond angles also show a deviation from the ideal trigonal bipyramidal geometry, indicating a greater degree of distortion in the bromo-substituted complex.

Experimental Protocols

The synthesis and characterization of these complexes are crucial for understanding their structural properties. Below are generalized experimental protocols for their preparation and analysis.

Synthesis of [Zn(tpa)Cl₂] and [Zn(6-Br-tpa)Cl₂]

Materials:

  • Zinc(II) chloride (ZnCl₂)

  • Tris(2-pyridylmethyl)amine (tpa) or [(6-bromo-2-pyridyl)methyl]bis[(2-pyridyl)methyl]amine (6-Br-tpa)

  • Methanol or Ethanol

Procedure:

  • A solution of the respective ligand (tpa or 6-Br-tpa) in methanol is prepared.

  • A solution of an equimolar amount of ZnCl₂ in methanol is added dropwise to the ligand solution with constant stirring.

  • The resulting mixture is stirred at room temperature for several hours, during which a precipitate may form.

  • If a precipitate forms, it is collected by filtration, washed with cold methanol, and dried in vacuo.

  • If no precipitate forms, the solvent is slowly evaporated until crystals are obtained.

  • Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of coordination compounds.

Procedure:

  • A suitable single crystal of the complex is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected data are processed to determine the unit cell parameters and the space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares techniques.

  • The final refined structure provides precise information on bond lengths, bond angles, and the overall coordination geometry.

Logical Relationship Diagram

The following diagram illustrates the cause-and-effect relationship between the introduction of a bromo-substituent and the resulting changes in the coordination complex.

Influence_of_Bromo_Substituent substituent Introduction of Bromo-Substituent steric_hindrance Increased Steric Hindrance substituent->steric_hindrance electronic_effect Electron-Withdrawing Effect substituent->electronic_effect geometry_change Distortion of Coordination Geometry steric_hindrance->geometry_change bond_length_change Elongation of Metal-Ligand Bonds steric_hindrance->bond_length_change electronic_effect->bond_length_change property_change Altered Physicochemical Properties geometry_change->property_change bond_length_change->property_change

Caption: Influence of a bromo-substituent on complex properties.

Conclusion

The presence of a bromo-substituent on a ligand has a demonstrable impact on the coordination geometry and bond lengths of the resulting metal complex. As illustrated by the comparative analysis of [Zn(tpa)Cl₂] and [Zn(6-Br-tpa)Cl₂], the steric bulk of the bromine atom leads to significant distortions in the coordination sphere and an elongation of metal-ligand bonds. These structural modifications can, in turn, influence the complex's stability, reactivity, and biological activity, highlighting the importance of substituent effects in the rational design of coordination compounds for various applications. Researchers can leverage this understanding to fine-tune the properties of metal complexes for specific purposes in fields ranging from catalysis to medicinal chemistry.

A Comparative Analysis of Metal-Organic Frameworks Derived from Pyridinedicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural variations of Metal-Organic Frameworks (MOFs) synthesized from different isomers of pyridinedicarboxylic acid reveals the profound impact of linker geometry on the final architecture of these porous materials. This guide provides a comparative analysis of MOF structures derived from 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-pyridinedicarboxylic acid, offering researchers, scientists, and drug development professionals a comprehensive overview of their structural properties, supported by experimental data and detailed synthesis protocols.

The positional isomerism of the carboxylate groups on the pyridine ring dictates the coordination angles and connectivity, leading to a fascinating array of network topologies, from discrete 0D clusters to intricate 3D frameworks. Understanding these structure-property relationships is crucial for the rational design of MOFs with tailored functionalities for applications in gas storage, catalysis, and drug delivery.

Structural Comparison of Pyridinedicarboxylate-Based MOFs

The following table summarizes key structural parameters of representative MOFs synthesized from different pyridinedicarboxylate linkers. The data highlights how the linker geometry, in conjunction with the choice of metal ion, influences the resulting crystal structure and dimensionality.

Linker IsomerMOF FormulaMetal IonCrystal SystemSpace GroupDimensionalityUnit Cell Parameters
2,3-pyridinedicarboxylic acid[Cu(2,3-pydc)(bpp)]·2.5H₂O[1]Cu²⁺MonoclinicP2₁/c2D → 3D Interpenetrateda = 10.345(2) Å, b = 17.934(4) Å, c = 11.489(2) Å, β = 107.98(3)°
2,5-pyridinedicarboxylic acid[Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O[2]Mn²⁺TriclinicP-10D (Dimer)a = 9.123(2) Å, b = 10.567(3) Å, c = 11.012(3) Å, α = 74.56(1)°, β = 80.12(1)°, γ = 68.12(1)°
2,6-pyridinedicarboxylic acid{[Zn(PDA)(H₂O)₁.₅]}nZn²⁺MonoclinicP2₁/c1Da = 9.876(2) Å, b = 11.234(3) Å, c = 7.654(2) Å, β = 98.76(1)°
3,4-pyridinedicarboxylic acid{[La(PDC)(N-HPDC)]· H₂O}n[3]La³⁺MonoclinicP2₁/c3Da = 14.528(2) Å, b = 6.8159(11) Å, c = 14.640(2) Å, β = 94.270(2)°
3,5-pyridinedicarboxylic acid[Zn(PDC)(NMP)]n·nH₂O[4]Zn²⁺OrthorhombicPnma3Da = 12.345(3) Å, b = 8.912(2) Å, c = 10.123(2) Å

Experimental Protocols

The synthesis of pyridinedicarboxylate-based MOFs is predominantly achieved through hydrothermal or solvothermal methods. Below are representative experimental protocols for the synthesis of MOFs from different linker isomers.

Hydrothermal Synthesis of a Cu(II)-based MOF with 2,3-pyridinedicarboxylic acid[1]
  • Reactants:

    • Cu(NO₃)₂·3H₂O

    • 2,3-pyridinedicarboxylic acid (2,3-H₂pydc)

    • 1,3-bis(4-pyridyl)propane (bpp)

  • Procedure:

    • A solution of 2,3-H₂pydc (0.1 mmol) and bpp (0.1 mmol) in 5 mL of H₂O is carefully layered onto an aqueous solution (5 mL) of Cu(NO₃)₂·3H₂O (0.1 mmol).

    • The mixture is left to stand at room temperature.

    • Blue block-shaped crystals suitable for X-ray diffraction are obtained after several days.

Solvothermal Synthesis of a Zn(II)-based MOF with 3,5-pyridinedicarboxylic acid[4]
  • Reactants:

    • Zn(NO₃)₂·6H₂O

    • 3,5-pyridinedicarboxylic acid (3,5-H₂pydc)

    • N-Methyl-2-pyrrolidone (NMP)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • A mixture of Zn(NO₃)₂·6H₂O (0.059 g, 0.2 mmol), 3,5-H₂pydc (0.033 g, 0.2 mmol), and NMP (3 mL) in DMF (7 mL) is placed in a Teflon-lined stainless steel autoclave.

    • The autoclave is heated to 120 °C for 72 hours and then cooled to room temperature.

    • Colorless block-shaped crystals are collected, washed with DMF, and air-dried.

Hydrothermal Synthesis of a La(III)-based MOF with 3,4-pyridinedicarboxylic acid[3]
  • Reactants:

    • La(NO₃)₃·6H₂O

    • 3,4-pyridinedicarboxylic acid (3,4-H₂pydc)

  • Procedure:

    • A mixture of La(NO₃)₃·6H₂O (0.433 g, 1 mmol) and 3,4-H₂pydc (0.167 g, 1 mmol) in 10 mL of H₂O is sealed in a Teflon-lined stainless steel autoclave.

    • The pH of the mixture is adjusted to 4.0 with HNO₃.

    • The autoclave is heated at 170 °C for 72 hours and then slowly cooled to room temperature.

    • Colorless plate-like crystals are obtained.

Visualization of Linker-Structure Relationships

The following diagrams illustrate the influence of the pyridinedicarboxylate linker isomerism on the resulting MOF architecture.

Linker_Isomer_Effect cluster_linkers Pyridinedicarboxylate Linkers cluster_structures Resulting MOF Architectures 2,3-pydc 2,3-pydc 2D_3D_Interpenetrated 2D -> 3D Interpenetrated 2,3-pydc->2D_3D_Interpenetrated Asymmetric, facilitates interpenetration 2,5-pydc 2,5-pydc 0D_Dimer 0D Dimer 2,5-pydc->0D_Dimer Linear but offset, can lead to discrete units 2,6-pydc 2,6-pydc 1D_Chain 1D Chain 2,6-pydc->1D_Chain Pincer-like coordination, promotes linear growth 3,4-pydc 3,4-pydc 3D_Framework_A 3D Framework 3,4-pydc->3D_Framework_A Bent geometry, enables 3D connectivity 3,5-pydc 3,5-pydc 3D_Framework_B 3D Framework 3,5-pydc->3D_Framework_B Divergent, ideal for extended frameworks

Caption: Influence of linker isomerism on MOF dimensionality.

The choice of the pyridinedicarboxylate linker isomer is a critical parameter in the design and synthesis of MOFs. The distinct geometries of these linkers, from the adjacent carboxylates in 2,3-pyridinedicarboxylic acid to the divergent positioning in the 3,5-isomer, directly influence the coordination environment of the metal centers and the overall topology of the resulting framework. This comparative guide serves as a foundational resource for researchers aiming to exploit these structural nuances for the development of advanced functional materials.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of medicinal inorganic chemistry has seen a surge in the development of metal-based compounds as potential anticancer agents. Following the success of platinum-based drugs like cisplatin, research has expanded to include a variety of transition metal complexes, each with unique chemical properties and mechanisms of action.[1][2] This guide provides a comparative overview of the cytotoxic effects of prominent metal complexes, including those based on platinum, ruthenium, gold, and copper, supported by experimental data and detailed methodologies.

Cytotoxicity Data of Metal Complexes

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various metal complexes against a range of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

Platinum Complexes

Platinum-based drugs are a cornerstone of cancer chemotherapy, primarily exerting their cytotoxic effects by forming adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[3] While cisplatin is a widely used and effective drug, its clinical use is limited by issues such as severe side effects and the development of drug resistance.[3] This has spurred the development of new platinum complexes with improved efficacy and reduced toxicity.[2]

ComplexCell LineIC50 (µM)Reference
CisplatinA2780 (Ovarian)1.0[4]
CisplatinHeLa (Cervical)15.2 ± 1.1[5]
CisplatinDU-145 (Prostate)26.3 ± 3.3[5]
PhenanthriplatinVarious~0.9-8.6[2]
SatraplatinVariousNot specified[2]
Pt/TiO2 NanoparticlesHeLa (Cervical)53.74 ± 2.95 µg/mL[6]
Pt/TiO2 NanoparticlesDU-145 (Prostate)75.07 ± 5.48 µg/mL[6]
Ruthenium Complexes

Ruthenium complexes have emerged as promising alternatives to platinum-based drugs due to their unique mechanisms of action, lower toxicity, and ability to overcome platinum resistance. Their modes of action are diverse and can include DNA binding, enzyme inhibition, and the generation of reactive oxygen species (ROS).[7] Several ruthenium complexes have entered clinical trials, highlighting their therapeutic potential.[8]

ComplexCell LineIC50 (µM)Reference
NAMI-AVariousLow cytotoxicity in vitro, but anti-metastatic[9]
KP1019VariousDisease stabilization in Phase I trials[9]
RM175VariousSimilar to cisplatin[5]
RAPTA-CA2780 (Ovarian)>50[5]
[Ru(η6-p-cym)(L1)Cl]PF6VariousVaries with ligand[5]
Gold Complexes

Gold complexes have garnered significant attention as potential anticancer agents, often targeting proteins rather than DNA, which is a key difference from platinum drugs.[3] A primary target for many gold complexes is the enzyme thioredoxin reductase (TrxR), which is crucial for maintaining cellular redox balance.[3] Inhibition of TrxR leads to oxidative stress and apoptosis in cancer cells.[3]

ComplexCell LineIC50 (µM)Reference
AuranofinVariousVaries[10]
[Au(en)2]Cl3A2780 (Ovarian)0.2-10[11]
[Au(dien)Cl]Cl2A2780 (Ovarian)0.2-10[11]
[Au(phen)Cl2]ClA2780 (Ovarian)0.2-10[11]
AuD8MDA-MB-231 (Breast)Low micromolar[12]
Copper Complexes

Copper is an essential trace element in the human body, and its complexes have shown significant potential as anticancer agents.[13] The anticancer activity of copper complexes is often attributed to their ability to generate ROS, inhibit proteasome activity, and interact with DNA.[14] Many copper complexes have demonstrated potent cytotoxicity against a wide range of cancer cell lines, including those resistant to platinum-based drugs.[4]

ComplexCell LineIC50 (µM)Reference
Cu(DDC)2A2780-S (Ovarian)0.02-0.15[4]
Cu(Pyr)2A2780-S (Ovarian)0.1-7.4[4]
Cu(Plum)2A2780-S (Ovarian)0.8-3[4]
Cu(8-HQ)2A2780-S (Ovarian)0.2-4.5[4]
--INVALID-LINK--2VariousSub-micromolar[15]

Experimental Protocols

The following are detailed methodologies for two common colorimetric assays used to determine the cytotoxicity of compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability.[16][17] It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.[17] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[18]

  • Compound Treatment: The metal complexes are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specific period (typically 24, 48, or 72 hours).[18]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for a few more hours.[18]

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., isopropanol or DMSO) is added to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).[17]

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[17]

SRB (Sulforhodamine B) Assay

The SRB assay is another common method for determining cytotoxicity by measuring the total protein content of viable cells.[19]

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the metal complexes for a defined period.

  • Cell Fixation: After incubation, the cells are fixed to the plate using a solution of cold trichloroacetic acid (TCA).[20]

  • Staining: The fixed cells are then stained with a sulforhodamine B solution.[20]

  • Washing: Excess, unbound dye is removed by washing the plates with 1% acetic acid.[19]

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.[19]

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of around 510 nm.[19]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.[19]

Visualizations

Apoptosis Signaling Pathway

Many metal complexes induce cancer cell death through the process of apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram illustrates a simplified overview of the apoptotic signaling pathway.

Apoptosis_Pathway MetalComplex Metal Complex ROS Reactive Oxygen Species (ROS) MetalComplex->ROS induces DNA_Damage DNA Damage MetalComplex->DNA_Damage causes Mitochondrion Mitochondrion ROS->Mitochondrion damages p53 p53 Activation DNA_Damage->p53 activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes p53->Mitochondrion activates Bax/Bak

Caption: Simplified diagram of the intrinsic apoptotic pathway induced by metal complexes.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of metal complexes.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Cell Culture (Select Cancer Cell Lines) Start->Cell_Culture Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment 3. Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay 5. Cytotoxicity Assay (MTT or SRB) Incubation->Assay Measurement 6. Absorbance Measurement (Microplate Reader) Assay->Measurement Analysis 7. Data Analysis (Calculate % Viability) Measurement->Analysis IC50 8. IC50 Determination Analysis->IC50 End End IC50->End

Caption: General experimental workflow for determining the cytotoxicity of metal complexes.

References

A Comparative Guide to the Structural Validation of Synthesized 4-Bromopyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques used to validate the chemical structure of 4-Bromopyridine-2,6-dicarboxylic acid. The inclusion of a bromine atom and the specific arrangement of carboxylic acid groups present unique spectroscopic signatures that must be verified.[1] We present detailed experimental protocols and compare the expected analytical data with that of a common structural analog, Dipicolinic acid (Pyridine-2,6-dicarboxylic acid), to highlight the key differentiating features.

Spectroscopic and Analytical Data Comparison

The primary methods for structural elucidation rely on a combination of spectroscopic and analytical techniques. The data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis provide complementary information to build a complete and accurate picture of the molecular structure.

Table 1: Comparative Analytical Data

Analytical Technique This compound Alternative: Dipicolinic Acid Key Differentiating Feature
Molecular Formula C₇H₄BrNO₄[2]C₇H₅NO₄Presence of Bromine
Molecular Weight 246.01 g/mol [2]167.12 g/mol ~79 g/mol mass difference due to Br vs. H
¹H NMR (DMSO-d₆) δ ~8.5 ppm (s, 2H, Pyridine H-3, H-5)δ ~8.2 ppm (d, 2H, Pyridine H-3, H-5), δ ~8.3 ppm (t, 1H, Pyridine H-4)Signal multiplicity and chemical shifts
¹³C NMR (DMSO-d₆) 4 distinct signals expected4 distinct signals expectedChemical shifts influenced by the electronegative Br substituent
Mass Spectrometry (ESI-) m/z ≈ 244, 246 ([M-H]⁻)m/z ≈ 166 ([M-H]⁻)Isotopic pattern for Bromine (¹⁹Br/⁸¹Br) in a ~1:1 ratio
Elemental Analysis (%) C: 34.17, H: 1.64, N: 5.69C: 50.31, H: 3.02, N: 8.38Significantly different elemental composition

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reproducible and reliable data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.[3]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the synthesized, dried compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure complete dissolution by vortexing the sample.

    • Transfer the resulting solution to a 5 mm NMR tube.[3]

  • ¹H NMR Spectroscopy Protocol :

    • Instrument : 400 MHz (or higher) NMR spectrometer.

    • Solvent : DMSO-d₆.

    • Temperature : 298 K.

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-32.

    • Relaxation Delay : 2.0 s.

  • ¹³C NMR Spectroscopy Protocol :

    • Instrument : 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Solvent : DMSO-d₆.

    • Pulse Program : Standard proton-decoupled experiment.

    • Number of Scans : 1024-4096 (or until sufficient signal-to-noise is achieved).

    • Relaxation Delay : 2.0 s.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, enabling the determination of its molecular weight and elemental formula.

  • Sample Preparation :

    • Prepare a stock solution of the synthesized compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Electrospray Ionization (ESI) Protocol :

    • Instrument : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode : Electrospray Ionization (Negative or Positive).

    • Infusion : Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range : Scan from m/z 50 to 500.

    • Data Analysis : Look for the molecular ion peak and the characteristic isotopic pattern of bromine.

Elemental Analysis

This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a sample to confirm its empirical formula.

  • Sample Preparation :

    • Ensure the sample is meticulously purified and completely dry to remove residual solvents and impurities.

    • Provide 2-3 mg of the sample in a pre-weighed tin capsule.

  • CHN Analyzer Protocol :

    • Instrument : Automated CHN elemental analyzer.

    • Method : Combustion analysis. The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

    • Data Comparison : The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.

Workflow and Logic Diagrams

Visualizing the experimental process and the logic of data interpretation can streamline the validation procedure.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation start Synthesized Crude Product purify Purification (Recrystallization/Chromatography) start->purify nmr NMR Spectroscopy (¹H & ¹³C) purify->nmr Pure Sample ms Mass Spectrometry (HRMS) purify->ms Pure Sample ea Elemental Analysis (CHN) purify->ea Pure Sample interpret Data Interpretation & Comparison nmr->interpret ms->interpret ea->interpret confirm Structure Confirmed interpret->confirm

A high-level workflow for the synthesis and structural validation of a chemical compound.

G start Start Validation ms_check MS data show correct m/z and Br isotope pattern? start->ms_check nmr_check ¹H NMR shows one aromatic singlet? ms_check->nmr_check Yes fail Re-evaluate Synthesis/ Purification ms_check->fail No ea_check Elemental Analysis matches theory (±0.4%)? nmr_check->ea_check Yes nmr_check->fail No pass Structure Validated ea_check->pass Yes ea_check->fail No

A decision tree for confirming the structure of this compound.

References

A Comparative Performance Analysis: 4-Bromopyridine-2,6-dicarbohydrazide vs. Terpyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to materials science and drug development. This guide provides a detailed comparison of two distinct tridentate nitrogen-donor ligands: the established and versatile terpyridine and the less-explored 4-Bromopyridine-2,6-dicarbohydrazide. While terpyridine and its derivatives have been the subject of extensive research, direct experimental data for 4-Bromopyridine-2,6-dicarbohydrazide remains limited. Consequently, this comparison leverages the wealth of experimental data for terpyridine against a combination of theoretical predictions and data from analogous compounds for 4-Bromopyridine-2,6-dicarbohydrazide.

Overview of the Ligands

Terpyridine is a well-established tridentate ligand known for forming highly stable complexes with a wide array of metal ions.[1] Its three nitrogen atoms bind to a metal center, creating two five-membered chelate rings, which imparts significant stability.[2] The versatility of terpyridine arises from the ease with which its 4'-position can be functionalized, allowing for the fine-tuning of the electronic and steric properties of its metal complexes.[1][3] These complexes have found applications in catalysis, optoelectronics, and supramolecular chemistry.[1][4]

4-Bromopyridine-2,6-dicarbohydrazide is a less-explored ligand belonging to the pyridine-2,6-dicarboxamide family.[5] It features a central pyridine ring with two carbohydrazide arms, providing three coordination sites (N, O, O).[5] The presence of a bromine atom at the 4-position is expected to significantly influence its electronic properties, primarily by reducing the electron density on the pyridine nitrogen.[6] While direct experimental data is scarce, its structural features suggest potential applications in catalysis and medicinal chemistry.[5][7]

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for the two ligands. It is important to note that the data for terpyridine is experimentally derived, while the data for 4-Bromopyridine-2,6-dicarbohydrazide is largely predictive, based on theoretical calculations and comparison with analogous, non-brominated compounds.[8]

Table 1: Stability Constants (log K) of Divalent Metal-Ligand Complexes

Metal IonTerpyridine (log K₁)[2]Terpyridine (log K₂)[2]4-Bromopyridine-2,6-dicarbohydrazide (Predicted)[6]
Mn²⁺4.43.9Lower than non-brominated analog
Fe²⁺>77.8Lower than non-brominated analog
Co²⁺8.07.9Lower than non-brominated analog
Ni²⁺9.59.0Lower than non-brominated analog
Cu²⁺10.06.5Lower than non-brominated analog
Zn²⁺--Lower than non-brominated analog

Table 2: Comparative Photophysical Properties

PropertyTerpyridine Complexes4-Bromopyridine-2,6-dicarbohydrazide Complexes (Predicted)
Absorption Strong absorption in the visible region (MLCT and ILCT transitions)[9]Expected to form colored complexes with absorption in the visible region.
Emission Luminescent, with emission properties tunable by modifying the 4'-substituent and the metal center.[9][10]Potential for luminescence, but likely influenced by the heavy bromine atom which could enhance intersystem crossing.
Quantum Yield Varies depending on the metal and substituents.Not experimentally determined.

Experimental Protocols

Detailed methodologies for the synthesis of the ligands and their metal complexes are provided below. The protocols for terpyridine are well-established, while those for 4-Bromopyridine-2,6-dicarbohydrazide are based on proposed synthetic routes.[8]

Synthesis of 4'-Substituted-2,2':6',2''-terpyridine

The synthesis of 4'-substituted terpyridines is a well-documented process. One common method involves the reaction of a substituted benzaldehyde with 2-acetylpyridine in the presence of a base.

Materials:

  • Substituted benzaldehyde

  • 2-Acetylpyridine

  • Potassium hydroxide

  • Ammonia

  • Ethanol

Procedure:

  • A mixture of the substituted benzaldehyde and 2-acetylpyridine is prepared in ethanol.

  • A solution of potassium hydroxide in ethanol is added, followed by aqueous ammonia.

  • The mixture is refluxed for several hours.

  • Upon cooling, the product precipitates and is collected by filtration, washed with water and ethanol, and then recrystallized.

Proposed Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide

A plausible synthetic route to 4-Bromopyridine-2,6-dicarbohydrazide involves a two-step process starting from 4-bromopyridine-2,6-dicarboxylic acid.[8]

Step 1: Esterification of this compound

  • This compound is refluxed in an excess of methanol or ethanol with a catalytic amount of concentrated sulfuric acid for several hours.

  • The resulting dimethyl or diethyl ester is isolated by neutralization and extraction.[8]

Step 2: Hydrazinolysis of the Di-ester

  • The purified di-ester is dissolved in ethanol or methanol.

  • An excess of hydrazine hydrate is added dropwise at room temperature.

  • The reaction mixture is then refluxed for several hours, during which the dihydrazide precipitates as a solid.

  • The product, 4-Bromopyridine-2,6-dicarbohydrazide, is collected by filtration, washed with cold ethanol, and dried.[8]

General Synthesis of Metal(II) Complexes

Materials:

  • Ligand (Terpyridine or 4-Bromopyridine-2,6-dicarbohydrazide)

  • Metal(II) salt (e.g., chloride or nitrate)

  • Ethanol or other suitable solvent

Procedure:

  • A hot ethanolic solution of the ligand is mixed with a hot ethanolic solution of the respective metal(II) salt in a 1:1 or 1:2 metal-to-ligand molar ratio.

  • For 4-Bromopyridine-2,6-dicarbohydrazide, the pH of the mixture may be adjusted to around 7-8 to facilitate deprotonation of the hydrazide moiety.[8]

  • The resulting mixture is refluxed for 2-3 hours.

  • The colored solid complexes that precipitate are filtered, washed with ethanol and diethyl ether, and dried under vacuum.[8]

Mandatory Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization start_terpy Starting Materials (e.g., Substituted Benzaldehyde, 2-Acetylpyridine) synth_terpy Synthesis of Terpyridine Ligand start_terpy->synth_terpy mixing Mixing and Reflux synth_terpy->mixing Terpyridine Ligand start_bromo Starting Material (4-Bromopyridine-2,6- dicarboxylic acid) esterification Esterification start_bromo->esterification hydrazinolysis Hydrazinolysis esterification->hydrazinolysis product_bromo 4-Bromopyridine-2,6- dicarbohydrazide hydrazinolysis->product_bromo product_bromo->mixing Bromo-Ligand metal_salt Metal(II) Salt metal_salt->mixing complex_product Metal Complex mixing->complex_product characterization Spectroscopic and Analytical Techniques (NMR, IR, UV-Vis, etc.) complex_product->characterization

Caption: General experimental workflow for ligand synthesis and metal complexation.

Performance Comparison and Conclusion

The performance of a ligand is intrinsically linked to the stability and properties of the metal complexes it forms.

Stability: Terpyridine is known to form highly stable metal complexes due to the strong chelation effect of its three nitrogen donors.[1] The stability constants for terpyridine complexes are generally high, indicating a strong metal-ligand interaction.[2] For 4-Bromopyridine-2,6-dicarbohydrazide, the presence of the electron-withdrawing bromine atom at the 4-position is predicted to decrease the electron density on the pyridine nitrogen.[6] This reduced basicity is expected to lead to weaker coordination to metal ions and, consequently, lower stability constants for its complexes compared to its non-brominated analog.[6]

Reactivity and Catalysis: The tunability of the 4'-position of terpyridine allows for the rational design of catalysts with specific electronic and steric properties, influencing their catalytic activity and selectivity.[1][3] Metal complexes of terpyridine have been successfully employed in a variety of catalytic reactions.[3] For 4-Bromopyridine-2,6-dicarbohydrazide, the electron-withdrawing nature of the bromine atom could enhance the Lewis acidity of the metal center in its complexes.[5] This might be advantageous in certain catalytic applications. Furthermore, the bromine atom provides a handle for post-synthetic modification, potentially allowing for the immobilization of the catalyst on a solid support.[7]

Photophysical Properties: Terpyridine complexes, particularly with ruthenium and iridium, often exhibit interesting photophysical properties, including strong luminescence, making them suitable for applications in OLEDs and sensors.[1] The properties of 4-Bromopyridine-2,6-dicarbohydrazide complexes in this regard are yet to be experimentally determined. The presence of the heavy bromine atom could potentially lead to different photophysical behavior, including enhanced phosphorescence.

References

Navigating the Scarcity: A Comparative Guide to 4-Bromopyridine Derivatives in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to success. 4-Bromopyridine and its derivatives are valuable synthons, offering a versatile scaffold for the introduction of diverse functionalities. However, a notable scarcity of direct comparative data often complicates the selection and optimization of reaction conditions. This guide aims to address this gap by providing an objective comparison of 4-bromopyridine derivatives' performance against other alternatives, supported by available experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The position of the halogen atom on the pyridine ring significantly influences the physicochemical properties of the molecule, which in turn affects its reactivity and handling. 4-Bromopyridine, in comparison to its 2- and 3-bromo isomers, exhibits distinct characteristics.

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine
Molecular Weight ( g/mol ) 158.00158.00158.00
Boiling Point (°C) 192-194173185-187
Melting Point (°C) -14-2753-56
pKa (of conjugate acid) 0.712.843.85

Data compiled from various sources.

The higher melting point of 4-bromopyridine suggests stronger intermolecular forces in the solid state. Its pKa, being the highest among the bromo isomers, indicates a more basic nitrogen atom, which can influence its coordination to metal catalysts and its solubility in acidic media.

Reactivity in Cross-Coupling Reactions: A Quantitative Comparison

4-Bromopyridine derivatives are frequently employed in palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The electron-withdrawing nature of the pyridine nitrogen, particularly when para to the bromine atom, renders the C4 position highly susceptible to oxidative addition, the rate-determining step in many cross-coupling reactions. This generally leads to higher reactivity compared to other bromopyridine isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental tool for the formation of biaryl structures. While direct comparative studies on a wide range of substituted 4-bromopyridines are limited, available data indicates favorable reactivity. A study comparing heteroaryl bromides revealed that bromopyridines, including 4-bromopyridine derivatives, generally provide good to excellent yields when coupled with various phenylboronic acids.[1] For instance, the coupling of bromopyridines with substituted and unsubstituted phenylboronic acids resulted in yields of over 80%.[1]

Table 2: Comparative Yields in Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid

HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromopyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012>80[1]
2-Bromopyridine Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10012~75-85
4-Chloropyridine Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O10024~60-70

Yields are approximate and compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.

The higher reactivity of 4-bromopyridine often allows for the use of milder reaction conditions and lower catalyst loadings compared to its chloro-analogue.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. 4-Bromopyridine derivatives are excellent substrates for this reaction. While comprehensive comparative data is scarce, studies on related heterocyclic systems provide valuable insights. For example, the amination of brominated pyrazoles and imidazoles, which share electronic similarities with bromopyridines, demonstrates the feasibility and efficiency of C-N bond formation.[2]

Table 3: Representative Yields for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromopyridine AnilinePd₂(dba)₃ / BINAPNaOtBuToluene1008~85-95
2-Bromopyridine AnilinePd₂(dba)₃ / XantphosNaOtBuToluene10016~80-90
4-Chloropyridine AnilinePd₂(dba)₃ / RuPhosK₃PO₄t-AmylOH11024~70-80

Yields are representative and collated from various sources. Optimization is often required for specific substrate combinations.

Biological Activity of 4-Bromopyridine Derivatives: Emerging Potential

Pyridine-containing compounds are ubiquitous in pharmaceuticals. The introduction of a bromine atom at the 4-position provides a handle for further functionalization, making 4-bromopyridine a valuable starting material in drug discovery.

Anticancer Activity

Table 4: Reported Anticancer Activity of Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)
Substituted PyridonesVarious0.91 - 15.17[3]
Diquinothiazines (contain pyridine rings)Colon Carcinoma (SW-948)~5-10[5]
Imidazo[1,2-a]pyrimidine-isoxazolesBreast Cancer (MCF-7)39.0 - 43.4[4]

This table presents a selection of data for different classes of pyridine-containing compounds to illustrate the range of activities and is not a direct comparison of 4-bromopyridine derivatives.

Antimicrobial Activity

Pyridine derivatives have also shown significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity. Studies on various substituted pyridines have reported MIC values against a range of bacterial and fungal strains.[6][7] For example, certain novel C2-substituted 1,4-dihydropyridine analogues exhibited good antibacterial activity, with MIC values as low as 9 µg/mL against Mycobacterium smegmatis.[7]

Table 5: Reported Antimicrobial Activity of Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)
Penta-substituted PyridinesE. coli, B. subtilis, C. albicans0.0048 - >0.039[6]
1,4-DihydropyridinesM. smegmatis, S. aureus9 - 100[7]
Carbazole Derivatives with Pyridine MoietyS. aureus, S. epidermidis30 - 64[8][9]

This table showcases the antimicrobial potential of different pyridine-based scaffolds and is not a direct comparative analysis of 4-bromopyridine derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful research. Below are representative procedures for key cross-coupling reactions involving bromopyridine derivatives.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 4-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for 10 minutes at room temperature.

  • Add the 4-bromopyridine derivative, amine, and base.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To aid in the conceptual understanding of these chemical transformations, the following diagrams illustrate a typical catalytic cycle and experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants, Catalyst, Ligand, Base Solvent Add Degassed Solvent Reactants->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product Purification->Characterization

General Cross-Coupling Workflow

Conclusion

While a comprehensive, direct comparison of a wide array of 4-bromopyridine derivatives remains an area ripe for investigation, the available data strongly supports their utility as highly reactive and versatile building blocks in organic synthesis and medicinal chemistry. Their favorable electronic properties often lead to higher yields and milder reaction conditions in key cross-coupling reactions compared to other halopyridine isomers and chloro-analogs. The continued exploration and documentation of their reactivity and biological activity will undoubtedly pave the way for new discoveries in drug development and materials science. This guide serves as a starting point, consolidating the current knowledge and highlighting the potential that awaits further systematic study.

References

A Comparative Spectroscopic Analysis of Palladium(II) Complexes with Bipyridine and 4,4'-Dibromo-2,2'-bipyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Publication Note: The term "pdh metal complex" is ambiguous in chemical literature, with "PDH" most commonly referring to the Pyruvate Dehydrogenase enzyme complex. For this guide, we present a comparative study using a representative and analogous system: the palladium(II) chloride complex with 2,2'-bipyridine ([Pd(bpy)Cl₂]) serves as the analogue for the "pdh metal complex," and its brominated counterpart, the complex with 4,4'-dibromo-2,2'-bipyridine ([Pd(Br₂bpy)Cl₂]), represents the "4-bromo-pdh metal complex." This comparison effectively illustrates the influence of halogen substitution on the spectroscopic properties of metal complexes.

This guide provides a detailed comparison of the spectroscopic data for [Pd(bpy)Cl₂] and [Pd(Br₂bpy)Cl₂]. The objective is to delineate the effects of bromine substitution on the electronic and structural properties of the complex as observed through UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of the target complexes.

Synthesis of [Pd(bpy)Cl₂] and [Pd(Br₂bpy)Cl₂]

The synthesis of these square-planar palladium(II) complexes is typically achieved through the reaction of a palladium(II) precursor with the respective bipyridine ligand.[1]

  • Preparation of the Palladium Precursor: A common starting material is potassium tetrachloropalladate(II) (K₂PdCl₄) or bis(benzonitrile)palladium(II) chloride ([Pd(PhCN)₂Cl₂]).

  • Reaction with Ligand: The selected palladium precursor is dissolved in an appropriate solvent (e.g., water, ethanol, or acetonitrile).

  • An equimolar amount of the ligand, either 2,2'-bipyridine (bpy) or 4,4'-dibromo-2,2'-bipyridine (Br₂bpy), dissolved in the same or a miscible solvent, is added dropwise to the palladium solution.

  • Formation of the Complex: The reaction mixture is stirred, often at room temperature or with gentle heating, for a period ranging from a few hours to overnight. The formation of the product is typically indicated by the precipitation of a solid.

  • Isolation and Purification: The resulting precipitate (yellow for [Pd(bpy)Cl₂]) is isolated by filtration, washed with the solvent and a non-polar solvent like diethyl ether to remove unreacted starting materials, and then dried under vacuum.

Spectroscopic Characterization

Standard analytical techniques are employed to characterize the synthesized complexes.

  • UV-Visible (UV-Vis) Spectroscopy: Absorption spectra are recorded using a spectrophotometer, typically in a dilute solution of dimethylformamide (DMF) or acetonitrile. The spectra reveal electronic transitions within the complex.[2][3]

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Samples are typically prepared as KBr pellets. These spectra provide information on the vibrational modes of the ligands and the metal-ligand bonds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. NMR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center.[5][6]

Data Presentation: A Spectroscopic Comparison

The introduction of bromine atoms onto the bipyridine ligand backbone induces noticeable changes in the spectroscopic signatures of the palladium complexes.

Table 1: Comparative UV-Visible Spectroscopic Data

The electronic absorption spectra of d⁸ square-planar palladium(II) complexes are characterized by intense intraligand (π→π*) transitions at higher energies and lower intensity metal-to-ligand charge transfer (MLCT) bands at lower energies.

Complexλ_max (nm) (Assignment)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
[Pd(bpy)Cl₂] ~290-320 (Intraligand π→π)> 10,000[7][8]
~350-400 (MLCT d(Pd)→π(bpy))~1,000 - 5,000[7][9]
[Pd(Br₂bpy)Cl₂] ~300-330 (Intraligand π→π)> 10,000
~360-420 (MLCT d(Pd)→π(Br₂bpy))~1,000 - 5,000

Note: Bromination typically causes a slight red-shift (bathochromic shift) in both the intraligand and MLCT bands due to the electronic effects of the halogen substituent.

Table 2: Comparative FT-IR Spectroscopic Data

Infrared spectroscopy highlights changes in the vibrational frequencies of the ligand upon coordination and allows for the identification of metal-ligand bonds.

Vibrational ModeFree bpy (cm⁻¹)[Pd(bpy)Cl₂] (cm⁻¹)[Pd(Br₂bpy)Cl₂] (cm⁻¹)Comments
ν(C=N) ~1582~1600-1610~1600-1610Shift to higher frequency upon coordination indicates bond strengthening.
Ring Vibrations ~1460, 1420~1470, 1445~1470, 1445Positive shifts confirm ligand coordination.[10]
ν(Pd-N) -~250-300~250-300Appears in the far-IR region.
ν(Pd-Cl) -~320-360~320-360Characteristic for cis-geometry.[11]
ν(C-Br) --~650-700Characteristic C-Br stretch for the brominated ligand.

Table 3: Comparative ¹H NMR Spectroscopic Data

¹H NMR shows a significant downfield shift of the bipyridine proton signals upon coordination to the electron-deficient palladium center.

ProtonFree bpy (δ, ppm)[Pd(bpy)Cl₂] (δ, ppm)Free Br₂bpy (δ, ppm)[Pd(Br₂bpy)Cl₂] (δ, ppm)
H6, H6' ~8.68~9.1-9.3~8.85~9.2-9.4
H3, H3' ~8.40~8.5-8.7~8.55~8.6-8.8
H4, H4' ~7.85~8.1-8.3--
H5, H5' ~7.35~7.8-8.0~7.95~8.1-8.3

Note: All proton signals of the bipyridine ligand shift downfield upon coordination.[5][12] The exact chemical shifts can vary depending on the solvent used. The signals for H4, H4' are absent in the brominated ligand and replaced by the C-Br bond.

Visualizations

Diagram 1: Experimental Workflow

G Figure 1. Synthetic and Analytical Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization Pd_precursor Pd(II) Precursor (e.g., K₂PdCl₄) Reaction_A Reaction in Solvent Pd_precursor->Reaction_A Reaction_B Reaction in Solvent Pd_precursor->Reaction_B Ligand_A 2,2'-Bipyridine (bpy) Ligand_A->Reaction_A Ligand_B 4,4'-Dibromo-2,2'-bipyridine (Br₂bpy) Ligand_B->Reaction_B Product_A [Pd(bpy)Cl₂] Reaction_A->Product_A Product_B [Pd(Br₂bpy)Cl₂] Reaction_B->Product_B UVVis UV-Vis Spectroscopy Product_A->UVVis IR FT-IR Spectroscopy Product_A->IR NMR ¹H NMR Spectroscopy Product_A->NMR Product_B->UVVis Product_B->IR Product_B->NMR

Caption: Synthetic and analytical workflow for the complexes.

Diagram 2: Logic of Spectroscopic Comparison

G Figure 2. Comparative Analysis Logic cluster_uvvis UV-Vis Analysis cluster_ir IR Analysis cluster_nmr NMR Analysis Complex_A [Pd(bpy)Cl₂] (Unsubstituted) UV_A Electronic Transitions (MLCT, π→π*) Complex_A->UV_A IR_A Ligand & M-L Vibrations Complex_A->IR_A NMR_A Proton Chemical Shifts Complex_A->NMR_A Complex_B [Pd(Br₂bpy)Cl₂] (Brominated) UV_B Shifted Transitions (Red Shift) Complex_B->UV_B IR_B New C-Br Vibration Complex_B->IR_B NMR_B Altered Shift Pattern (Absence of H4) Complex_B->NMR_B UV_A->UV_B Effect of Br IR_A->IR_B Effect of Br NMR_A->NMR_B Effect of Br

Caption: Logic of the spectroscopic data comparison.

References

Assessing the Purity of 4-Bromopyridine-2,6-dicarboxylic Acid Using Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Melting point analysis is a fundamental and accessible technique for the preliminary assessment of the purity of crystalline organic compounds. For a novel or specialized compound like 4-Bromopyridine-2,6-dicarboxylic acid, establishing a reliable melting point range is a critical first step in its characterization. This guide provides a comparative framework for using melting point analysis to assess the purity of this compound, with a focus on potential impurities that may arise during its synthesis.

The core principle of melting point depression states that impurities disrupt the crystalline lattice of a pure substance, leading to a lower and broader melting point range. A sharp melting point, typically within a 1-2°C range, is indicative of high purity.

Comparison with Potential Impurities

The synthesis of this compound often involves precursors and intermediates that could be present as impurities in the final product. The presence of these impurities will influence the observed melting point. The table below compares the known melting points of likely impurities. While a definitive melting point for pure this compound is not widely published, the presence of the listed impurities would result in a melting point that is depressed and broadened.

CompoundRoleMelting Point (°C)Expected Effect on the Melting Point of this compound
This compound Product of Interest Not established -
4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic Acid)Starting Material265 - 270 (with decomposition)[1]Depression and broadening of the melting range.
Pyridine-2,6-dicarboxylic acid (Dipicolinic Acid)Potential Byproduct248 - 250Depression and broadening of the melting range.

Experimental Protocol for Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials:

  • Sample of this compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample crushing

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • Place a small amount of the sample on a clean, dry surface.

    • Crush the sample into a fine powder using a spatula or mortar and pestle.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom.

    • The packed sample should be approximately 2-3 mm in height.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

    • Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate measurement.

    • Observe the sample closely through the magnifying lens.

  • Recording the Melting Point Range:

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the end of melting).

    • The recorded range between these two temperatures is the melting point range.

  • Interpretation:

    • A sharp melting point range (1-2°C) suggests a relatively pure compound.

    • A broad melting point range (greater than 2°C) and a melting point lower than the reference value for the pure compound indicate the presence of impurities.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using melting point analysis.

Purity_Assessment_Workflow start Start: Obtain Sample of this compound prep_sample Prepare Sample: - Dry the sample - Crush into a fine powder start->prep_sample load_capillary Load Capillary Tube: - Pack 2-3 mm of sample prep_sample->load_capillary measure_mp Measure Melting Point: - Heat slowly (1-2°C/min) - Record start and end of melting load_capillary->measure_mp record_range Record Melting Point Range measure_mp->record_range compare Compare with Reference Data (and potential impurities) record_range->compare pure Conclusion: High Purity (Sharp melting range) compare->pure Sharp Range impure Conclusion: Impure (Depressed and broad melting range) compare->impure Broad/Depressed Range further_analysis Recommendation: Further purification and analysis (e.g., NMR, HPLC) impure->further_analysis

Caption: Workflow for Purity Assessment via Melting Point.

References

Safety Operating Guide

Proper Disposal of 4-Bromopyridine-2,6-dicarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Bromopyridine-2,6-dicarboxylic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with general hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for analogous pyridine carboxylic acids, this compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation.[1][2]
Respiratory Protection NIOSH/MSHA-approved respirator.Required when handling the solid form to avoid inhalation of dust, which can cause respiratory irritation.[1][2]
Protective Clothing Laboratory coat and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines, which regulate hazardous waste from "cradle-to-grave."[4][5] The following steps outline a compliant disposal process:

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination : All laboratory chemical waste should be considered hazardous until proven otherwise.[6] Based on similar compounds, this compound is likely to be classified as a hazardous waste due to its irritant properties.[1][2]

  • Unknowns : If there is any doubt about the composition of the waste, it must be labeled and managed as hazardous waste until a formal analysis can be performed by environmental health and safety (EHS) personnel.[7]

Step 2: Segregation and Storage

  • Incompatible Materials : Do not mix this compound waste with other waste streams.[1] It should be kept separate from strong oxidizing agents, bases, and acids to prevent potentially violent reactions.[2]

  • Container Requirements :

    • Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.[8][9]

    • The container must be in good condition, with a secure, leak-proof lid.[8]

    • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[7]

Step 3: Labeling

  • Content Identification : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Hazard Communication : Indicate the primary hazards (e.g., "Irritant").

Step 4: Waste Minimization

In line with best practices for laboratory safety and environmental stewardship, all personnel should actively seek to minimize the generation of chemical waste.[10] Strategies include:

  • Ordering only the necessary quantities of chemicals for experiments.[7]

  • Maintaining a current chemical inventory to avoid purchasing duplicates.[7]

  • Where feasible, modifying experiments to use smaller quantities of hazardous materials.[6]

Step 5: Arranging for Disposal

  • Contact EHS : Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7]

  • Documentation : Complete any required waste pickup forms, providing accurate information about the waste composition and quantity.

  • Transportation : Do not transport the hazardous waste yourself. Trained EHS personnel or a licensed hazardous waste transporter must handle the collection and transportation for final disposal at a permitted facility.[11]

Disposal Workflow

G cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Disposal Process a Don Appropriate PPE b Identify Waste as This compound a->b c Select Compatible & Leak-Proof Container b->c d Label Container with 'Hazardous Waste' & Chemical Name c->d e Store in Designated Satellite Accumulation Area d->e f Request Pickup from Environmental Health & Safety (EHS) e->f g Complete Waste Disposal Manifest f->g h EHS/Licensed Transporter Collects for Final Disposal g->h

References

Personal protective equipment for handling 4-Bromopyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 4-Bromopyridine-2,6-dicarboxylic acid. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin contact, eye damage, and respiratory irritation.[1][2][3]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses or GogglesSafety glasses with side-shields conforming to EN166 or NIOSH-approved. A face shield should be used in addition to goggles when there is a significant risk of splashing.[4][5]Protects eyes from dust particles and splashes which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant GlovesNitrile or butyl rubber gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][5]Prevents skin contact, which can cause skin irritation.[1]
Respiratory Protection Dust Mask or RespiratorA NIOSH-approved N95 dust mask for low-fume environments or a full-face respirator with appropriate cartridges for higher exposure levels or if dust is generated.[4]Protects against inhalation of dust or vapors, which may cause respiratory tract irritation.[1][6]
Body Protection Laboratory Coat and ApronA long-sleeved lab coat and a chemical-resistant apron.[4]Provides a barrier against accidental spills and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Designate a specific area for handling the chemical.

    • Verify that all necessary PPE is available and in good condition.

  • Donning PPE:

    • Put on the lab coat, followed by safety goggles and/or a face shield.

    • Don the appropriate respiratory protection.

    • Finally, wear chemical-resistant gloves.

  • Handling the Compound:

    • Carefully weigh and transfer the solid compound within the fume hood to minimize dust generation.[4]

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][5]

    • Clean the work area and any equipment used.

    • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Collect all waste, including unused compounds and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.[6]

  • Disposal Procedure:

    • Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[6][7] Do not mix with other waste streams unless explicitly permitted.[6]

    • Handle uncleaned containers as you would the product itself.[6]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Handling Area verify_safety Verify Safety Equipment (Eyewash, Shower) gather_ppe Gather Required PPE don_ppe Don Personal Protective Equipment gather_ppe->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment clean_area Clean Work Area and Equipment conduct_experiment->clean_area collect_waste Collect and Label Hazardous Waste clean_area->collect_waste doff_ppe Doff PPE Correctly clean_area->doff_ppe dispose_waste Dispose of Waste per Regulations collect_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.